molecular formula C21H22O9 B020815 (3R)-Hydrangenol 8-O-glucoside pentaacetate CAS No. 67600-94-6

(3R)-Hydrangenol 8-O-glucoside pentaacetate

Cat. No.: B020815
CAS No.: 67600-94-6
M. Wt: 418.4 g/mol
InChI Key: IKTPWMTZNXOEIV-VRKGAULQSA-N
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Description

Hydrangenol 8-O-beta-D-glucopyranoside is a member of the class of dihydroisocoumarins that is hydrangenol attached to a beta-D-glucopyranosyl residue at position 8 via a glycosidic linkage. It has been isolated from the roots of Scorzonera judaica. It has a role as a metabolite and a plant metabolite. It is a member of dihydroisocoumarins, a member of phenols, a monosaccharide derivative and a beta-D-glucoside. It is functionally related to a hydrangenol.
hydrangenol 8-O-glucoside has been reported in Hydrangea macrophylla with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2/t14?,15-,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTPWMTZNXOEIV-VRKGAULQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC(=O)C2=C1C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136569
Record name 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67600-94-6
Record name 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67600-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3R)-Hydrangenol 8-O-glucoside pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-Hydrangenol 8-O-glucoside pentaacetate is a semi-synthetic flavonoid derived from natural products found in Hydrangea macrophylla. This document provides a comprehensive technical overview of its chemical properties, biological activity, and mechanism of action, with a focus on its role as a cholinesterase inhibitor. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and drug development efforts in the field of neurodegenerative diseases.

Introduction

This compound, a derivative of the naturally occurring hydrangenol (B20845) 8-O-glucoside, has emerged as a compound of interest in the study of neurodegenerative disorders, particularly Alzheimer's disease. The parent compound is isolated from the leaves of Hydrangea macrophylla, a plant with a history of use in traditional medicine. The pentaacetate form exhibits enhanced stability and lipophilicity, which can be advantageous for pharmacological applications. This guide synthesizes the current knowledge on this compound, providing a technical resource for the scientific community.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValue
Molecular Formula C₃₁H₃₂O₁₄
Molecular Weight 628.58 g/mol
CAS Number 113270-98-7
Appearance White to off-white powder
Solubility Soluble in DMSO, methanol, and other organic solvents

Biological Activity: Cholinesterase Inhibition

The primary biological activity of this compound (HGP) is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data

The inhibitory potency of HGP against AChE and BChE has been determined through in vitro assays. The data is summarized in the table below.

EnzymeIC₅₀ (μM)Kᵢ (μM)Inhibition Type
Acetylcholinesterase (AChE)22.66 ± 1.6336.1Non-competitive
Butyrylcholinesterase (BChE)41.02 ± 3.0344.9Non-competitive

Data sourced from Hwang J, et al. (2021).

Mechanism of Action

Kinetic studies have revealed that HGP acts as a non-competitive inhibitor of both AChE and BChE. This mode of inhibition indicates that HGP does not bind to the active site of the enzyme where acetylcholine is hydrolyzed. Instead, it binds to a distinct allosteric site known as the peripheral anionic site (PAS). By binding to the PAS, HGP induces a conformational change in the enzyme that reduces its catalytic efficiency, thereby slowing down the hydrolysis of acetylcholine.

Signaling Pathway

The interaction of this compound with acetylcholinesterase can be visualized as follows:

Cholinesterase_Inhibition cluster_pre Normal Cholinergic Synapse cluster_post Inhibition by HGP ACh Acetylcholine AChE Acetylcholinesterase (Active Site) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_inhib Acetylcholine AChE_inhib Acetylcholinesterase (Active Site) ACh_inhib->AChE_inhib Hydrolysis Reduced ACh_accum Increased Acetylcholine ACh_inhib->ACh_accum PAS Peripheral Anionic Site (PAS) PAS->AChE_inhib Induces Conformational Change (Inhibition) HGP (3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) HGP->PAS Allosteric Binding Postsynaptic_Receptor_inhib Postsynaptic Receptor ACh_accum->Postsynaptic_Receptor_inhib Prolonged Activation Isolation_Workflow Start Dried Hydrangea macrophylla leaves Extraction Maceration with 70% Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent-Solvent Partition (n-butanol) Filtration->Partition Chromatography Column Chromatography (Polyamide or Sephadex) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification Isolated_Glucoside Isolated Hydrangenol 8-O-glucoside Purification->Isolated_Glucoside Acetylation Acetylation (Acetic Anhydride, Pyridine) Isolated_Glucoside->Acetylation Workup Aqueous Workup and Extraction Acetylation->Workup Final_Purification Purification by Chromatography Workup->Final_Purification Final_Product (3R)-Hydrangenol 8-O-glucoside pentaacetate Final_Purification->Final_Product

Technical Guide: (3R)-Hydrangenol 8-O-glucoside pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 113270-98-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3R)-Hydrangenol 8-O-glucoside pentaacetate, a natural product with potential applications in drug discovery, particularly in the field of neurodegenerative diseases. This document outlines its physicochemical properties, biological activity, and the experimental protocols for its evaluation.

Core Data Summary

This compound is a derivative of the natural dihydroisocoumarin hydrangenol (B20845), isolated from the herbs of Hydrangea macrophylla[1][2]. Its structure features a pentaacetylated glucose moiety attached to the hydrangenol core. This modification enhances its lipophilicity compared to its non-acetylated counterpart.

Physicochemical and Biological Properties
PropertyValueSource
CAS Number 113270-98-7[3]
Molecular Formula C31H32O14[2][3]
Molecular Weight 628.58 g/mol [3]
Appearance Powder[3]
Predicted Relative Density 1.39 g/cm³[3]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3]
Biological Target Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[4][5][6]
IC50 for AChE 22.66 ± 1.63 µM[4]
IC50 for BChE 41.02 ± 3.03 µM[4]

Biological Activity and Mechanism of Action

This compound has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[4][5]. These enzymes are critical in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit[7].

The mechanism of inhibition by this compound is non-competitive[4][5]. Molecular docking studies suggest that it binds to the peripheral anionic site (PAS) of the cholinesterase enzymes[4][5][6]. This interaction is primarily driven by hydrophobic forces[4][6]. By binding to the PAS, the compound allosterically modulates the enzyme's active site, thereby impeding substrate entry and catalysis.

Cholinesterase Inhibition Signaling Pathway

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces HGP (3R)-Hydrangenol 8-O-glucoside pentaacetate PAS Peripheral Anionic Site (PAS) HGP->PAS Binds to PAS->AChE Allosteric Inhibition

Caption: Cholinesterase inhibition by this compound.

Experimental Protocols

Synthesis and Isolation

Currently, a detailed chemical synthesis protocol for this compound is not widely available in the public domain. The compound is primarily obtained through isolation from its natural source, Hydrangea macrophylla[1][2]. The general workflow for its isolation involves:

  • Extraction: Dried and powdered aerial parts of Hydrangea macrophylla are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatography: The fraction containing the desired compound is further purified using chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), until pure (3R)-Hydrangenol 8-O-glucoside is isolated.

  • Acetylation: The isolated (3R)-Hydrangenol 8-O-glucoside is then acetylated using acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) to yield the pentaacetate derivative. The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified by recrystallization or chromatography.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining cholinesterase activity[8].

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source.

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant source.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

  • This compound (test compound).

  • Donepezil or galantamine as a positive control.

  • Phosphate (B84403) buffer (0.1 M, pH 8.0).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare working solutions of AChE/BChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of phosphate buffer to each well.

    • Add 5 µL of the test compound solution at various concentrations to the sample wells. Add 5 µL of DMSO to the control wells and 5 µL of the positive control to its respective wells.

    • Add 25 µL of AChE or BChE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 25 µL of ATCI solution to all wells.

    • Immediately add 50 µL of DTNB solution to all wells.

  • Measurement:

    • Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cholinesterase Inhibition Assay

Experimental_Workflow start Start prep Prepare Reagents: - Test Compound - Enzymes (AChE/BChE) - Substrate (ATCI) - DTNB start->prep plate Plate Setup (96-well): - Add Buffer - Add Test Compound/Controls prep->plate enzyme Add Enzyme (AChE or BChE) plate->enzyme incubate Pre-incubate at 37°C for 15 min enzyme->incubate reaction Initiate Reaction: - Add Substrate (ATCI) - Add DTNB incubate->reaction measure Measure Absorbance at 412 nm reaction->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics targeting cholinesterases. Its dual inhibitory activity and non-competitive mechanism of action warrant further investigation for its potential role in managing neurodegenerative diseases. The experimental protocols provided herein offer a foundation for researchers to explore the biological activities of this and related compounds. Future studies should focus on elucidating a scalable synthetic route, conducting in vivo efficacy studies, and further exploring its mechanism of action and potential off-target effects.

References

The Natural Occurrence of Hydrangenol 8-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of hydrangenol (B20845) 8-O-glucoside, a naturally occurring dihydroisocoumarin glycoside. Intended for researchers, scientists, and professionals in drug development, this document details its primary natural sources, quantitative data, experimental protocols for its isolation, and insights into its biosynthesis and pharmacological activities.

Primary Natural Sources

Hydrangenol 8-O-glucoside is predominantly found in plants belonging to the Hydrangea genus. The primary species identified as significant sources are:

  • Hydrangea macrophylla (Bigleaf Hydrangea): This species, including its variety thunbergii, is a well-documented source of hydrangenol 8-O-glucoside. The compound is present in various parts of the plant, including the leaves and flowers.[1][2]

  • Hydrangea serrata (Mountain Hydrangea): Also known as "tea of heaven," this species is another notable source of hydrangenol 8-O-glucoside.[3] The leaves, in particular, are utilized for their content of this and other bioactive compounds.

Quantitative Analysis of Hydrangenol and its Glucoside

The concentration of hydrangenol and its glycoside can vary depending on the plant part, cultivar, and extraction method. The following tables summarize available quantitative data.

Table 1: Quantitative Data for Hydrangenol in Hydrangea Species

Plant SpeciesPlant PartCompoundConcentrationReference
Hydrangea macrophyllaLeavesHydrangenol192 ± 3 mg/100 g dry weight[3]
Hydrangea serrataDried Leaves Extract (WHS)Hydrangenol7.7 mg/g of extract[4]

Note: While direct quantitative data for hydrangenol 8-O-glucoside is limited in the reviewed literature, the concentration of its aglycone, hydrangenol, provides a strong indication of the potential yield of the glucoside.

Experimental Protocols

Extraction of Hydrangenol 8-O-glucoside from Hydrangea macrophylla Leaves

This protocol is adapted from methodologies described for the extraction of related compounds from Hydrangea species.

Objective: To extract and isolate hydrangenol 8-O-glucoside from the leaves of Hydrangea macrophylla.

Materials:

Procedure:

  • Extraction:

    • Powder the dried leaves of Hydrangea macrophylla.

    • Extract the powdered leaves with 70% ethanol under reflux for 3 hours. Repeat the extraction three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.

    • The n-butanol fraction is expected to be enriched with glycosides, including hydrangenol 8-O-glucoside.

  • Purification:

    • Subject the n-butanol fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform (B151607) and methanol.

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Combine the fractions containing the target compound.

    • Further purify the combined fractions using preparative HPLC with a C18 column to obtain pure hydrangenol 8-O-glucoside.

Quantification of Hydrangenol by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard Preparation:

  • Prepare a stock solution of hydrangenol standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

Sample Preparation:

  • Prepare the plant extract as described in the extraction protocol.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve from the peak areas of the standards.

  • Determine the concentration of hydrangenol in the samples by comparing their peak areas to the calibration curve.

Biosynthesis and Pharmacological Activities

Proposed Biosynthetic Pathway of Hydrangenol 8-O-glucoside

The biosynthesis of hydrangenol is understood to proceed via the condensation of a phenylpropanoid unit with three molecules of acetate.[5] The subsequent glucosylation at the 8-O position is catalyzed by a UDP-glucosyltransferase (UGT). While the specific UGT has not yet been identified in Hydrangea, this is a common mechanism in plants for the glycosylation of secondary metabolites.

Biosynthesis Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid pCoumaroylCoA p-Coumaroyl-CoA CinnamicAcid->pCoumaroylCoA Hydrangenol Hydrangenol pCoumaroylCoA->Hydrangenol Acetate 3x Acetate Acetate->Hydrangenol UGT UDP-glucosyltransferase (Proposed) Hydrangenol->UGT UDP_Glucose UDP-Glucose UDP_Glucose->UGT HydrangenolGlucoside Hydrangenol 8-O-glucoside UGT->HydrangenolGlucoside

Proposed Biosynthetic Pathway of Hydrangenol 8-O-glucoside.
Pharmacological Activities

Hydrangenol 8-O-glucoside has demonstrated several promising pharmacological activities.

Hydrangenol 8-O-glucoside is an inhibitor of acetylcholinesterase (AChE), with a reported IC50 value of 22.66 μM.[1][2] Molecular docking studies suggest that it acts as a non-competitive inhibitor by interacting with the peripheral anionic site (PAS) of the enzyme. This activity is of interest for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) CAS Catalytic Active Site Hydrolysis Hydrolysis CAS->Hydrolysis leads to PAS Peripheral Anionic Site (PAS) Inhibition Inhibition PAS->Inhibition results in ACh Acetylcholine ACh->CAS H8G Hydrangenol 8-O-glucoside H8G->PAS binds to Inhibition->Hydrolysis blocks

Mechanism of Acetylcholinesterase Inhibition.

Hydrangenol 8-O-glucoside has been shown to inhibit the passive cutaneous anaphylaxis (PCA) reaction, suggesting its potential as an anti-allergic agent.[2][4] The PCA reaction is a model for Type I hypersensitivity, which is mediated by IgE antibodies and mast cell degranulation. The compound likely interferes with the signaling cascade that leads to the release of inflammatory mediators from mast cells.

Anti_Allergic_Pathway Antigen Antigen IgE IgE Antigen->IgE binds to FcεRI FcεRI Receptor (on Mast Cell) IgE->FcεRI cross-links Signaling Intracellular Signaling Cascade FcεRI->Signaling activates Degranulation Mast Cell Degranulation Signaling->Degranulation leads to Mediators Release of Inflammatory Mediators Degranulation->Mediators H8G Hydrangenol 8-O-glucoside H8G->Signaling inhibits (Proposed)

Proposed Anti-allergic Signaling Pathway Inhibition.

Conclusion

Hydrangenol 8-O-glucoside, primarily sourced from Hydrangea macrophylla and Hydrangea serrata, presents a compelling profile for further research and development. Its demonstrated bioactivities, including acetylcholinesterase inhibition and anti-allergic effects, warrant more in-depth investigation into its mechanisms of action and potential therapeutic applications. The experimental protocols and biosynthetic insights provided in this guide offer a solid foundation for scientists to advance the study of this promising natural compound.

References

The Biosynthesis of Hydrangenol in Hydrangea macrophylla: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrangenol (B20845), a dihydroisocoumarin found in Hydrangea macrophylla, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the hydrangenol biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. It also includes detailed experimental protocols and visual representations of the pathway and workflows to facilitate further research in this area.

Introduction

Hydrangea macrophylla, commonly known as bigleaf hydrangea, is a source of various bioactive secondary metabolites. Among these, hydrangenol (Figure 1) has been the subject of numerous studies due to its potential therapeutic properties. The biosynthesis of hydrangenol follows the phenylpropanoid-polymalonate pathway, a common route for the production of stilbenoids and related compounds in plants. This pathway involves the convergence of precursors from both the shikimate and acetate (B1210297) pathways.

Figure 1. Chemical Structure of Hydrangenol.

Chemical structure of hydrangenol

The Biosynthetic Pathway of Hydrangenol

The biosynthesis of hydrangenol begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the general phenylpropanoid pathway. This activated phenylpropanoid unit then serves as a starter molecule for a polyketide synthase, which catalyzes the condensation with three molecules of malonyl-CoA, derived from acetate, to form the stilbenecarboxylate intermediate, hydrangeic acid. Subsequent enzymatic modifications, including hydroxylation and lactonization, are proposed to yield the final hydrangenol molecule.

Precursors of Hydrangenol Biosynthesis

Radiolabeling studies have been instrumental in identifying the primary precursors of hydrangenol.[1][2] These studies have demonstrated the incorporation of radiolabeled L-phenylalanine, cinnamic acid, and acetate into the hydrangenol molecule, confirming their roles as building blocks in its biosynthesis.[1][2]

  • L-Phenylalanine and Cinnamic Acid: These compounds, derived from the shikimate pathway, provide the C6-C3 phenylpropanoid unit that forms one of the aromatic rings and the adjacent three-carbon bridge of hydrangenol.[1]

  • Acetate: Three molecules of acetate, in the form of malonyl-CoA, are utilized to construct the second aromatic ring.[1][2]

Key Enzymes in the Pathway

Stilbenecarboxylate Synthase (STCS): This Type III polyketide synthase is a key enzyme in the biosynthesis of hydrangenol. It catalyzes the condensation of one molecule of a phenylpropanoid-CoA ester (like p-coumaroyl-CoA or dihydro-p-coumaroyl-CoA) with three molecules of malonyl-CoA to form a stilbenecarboxylate.[3] In Hydrangea macrophylla, a stilbenecarboxylate synthase has been identified and shown to be involved in the formation of hydrangeic acid and lunularic acid.[3] This enzyme exhibits a unique catalytic mechanism that retains the carboxyl group from the starter CoA-ester, a feature that distinguishes it from the closely related stilbene (B7821643) synthases.[3]

Downstream Enzymes: The conversion of the stilbenecarboxylate intermediate, hydrangeic acid, to hydrangenol is hypothesized to involve hydroxylation and subsequent lactonization to form the dihydroisocoumarin ring system. While the specific enzymes responsible for these steps have not been fully characterized in Hydrangea macrophylla, cytochrome P450 monooxygenases are strong candidates for catalyzing the hydroxylation reaction.[4][5]

Quantitative Data

Quantitative data on the biosynthesis of hydrangenol is primarily derived from radiolabeling experiments and metabolite profiling studies.

Precursor AdministeredProductSpecific Activity (cpm/mmole)DilutionReference
L-Phenylalanine-U-C14Hydrangenol-C148.9 x 10^3185[2]
L-Phenylalanine-1-C14Hydrangenol-C148.2 x 10^3201[2]
Cinnamic acid-2-C14Hydrangenol-C141.1 x 10^4119[2]
Acetate-2-C14Hydrangenol-C149.4 x 10^3-[2]
CultivarHydrangenol Content (% dry weight)Phyllodulcin Content (% dry weight)Reference
'Odoriko Amacha'4.787 ± 1.0661.794 ± 0.323[4]
'Oamacha'1.514 ± 0.6493.642 ± 0.692[4]
'Amagi Amacha'0.293 ± 0.1423.906 ± 0.480[4]

Experimental Protocols

C14-Radiolabeling of Hydrangea macrophylla Tissues

This protocol is adapted from general methods for radiolabeling studies in plants.[6][7][8]

  • Plant Material: Use young, actively growing root tissues or leaf discs from Hydrangea macrophylla.

  • Precursor Solution: Prepare a solution of the desired 14C-labeled precursor (e.g., [U-14C]L-phenylalanine, [2-14C]cinnamic acid, or [1-14C]acetate) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5). The final concentration of the precursor will depend on the specific activity and experimental goals.

  • Incubation: Incubate the plant tissue in the precursor solution for a defined period (e.g., 24-48 hours) under controlled light and temperature conditions.

  • Harvesting and Extraction: After incubation, thoroughly wash the tissue to remove any unincorporated precursor. Homogenize the tissue in a suitable solvent (e.g., 80% methanol) and extract the metabolites.

  • Analysis: Separate the extracted metabolites using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Detect and quantify the radiolabeled hydrangenol and its intermediates using a radioactivity detector (e.g., a liquid scintillation counter or a radio-TLC scanner).

Enzyme Assay for Stilbenecarboxylate Synthase (STCS)

This protocol is based on assays for related chalcone (B49325) and stilbene synthases and can be adapted for STCS.[9]

  • Enzyme Source: Prepare a crude protein extract from young leaves or roots of Hydrangea macrophylla or use a purified recombinant STCS enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

    • Starter substrate (e.g., p-coumaroyl-CoA or dihydro-p-coumaroyl-CoA)

    • Extender substrate: [14C]malonyl-CoA

    • Enzyme extract

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an acidic solution (e.g., 20% acetic acid). Extract the reaction products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Separate the products by TLC or HPLC and quantify the radiolabeled stilbenecarboxylate product using a radioactivity detector.

LC-MS/MS Analysis of Hydrangenol and its Precursors

This protocol provides a general framework for the quantification of hydrangenol and its precursors.[10][11]

  • Sample Preparation: Homogenize freeze-dried plant material and extract with a suitable solvent (e.g., 80% methanol). Centrifuge the extract to remove solid debris.

  • LC Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • Hydrangenol: Monitor the transition from the precursor ion [M-H]- to characteristic product ions.

      • Hydrangeic Acid: Monitor the transition from the precursor ion [M-H]- to characteristic product ions.

  • Quantification: Generate a calibration curve using authentic standards of hydrangenol and hydrangeic acid to quantify their concentrations in the plant extracts.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Hydrangenol

Hydrangenol_Biosynthesis cluster_PKS Polyketide Synthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Hydrangeic_Acid Hydrangeic Acid p_Coumaroyl_CoA->Hydrangeic_Acid STCS Acetate_Pathway Acetate Pathway Malonyl_CoA Malonyl-CoA Acetate_Pathway->Malonyl_CoA Malonyl_CoA->Hydrangeic_Acid 3x Hydrangenol Hydrangenol Hydrangeic_Acid->Hydrangenol Hydroxylation, Lactonization (P450?)

Caption: Proposed biosynthetic pathway of hydrangenol in Hydrangea macrophylla.

Experimental Workflow for Radiolabeling Studies

Radiolabeling_Workflow start Start: Select Plant Tissue (H. macrophylla roots/leaves) prepare_precursor Prepare 14C-Labeled Precursor Solution start->prepare_precursor incubate Incubate Tissue with Labeled Precursor prepare_precursor->incubate wash Wash Tissue to Remove Excess Precursor incubate->wash extract Homogenize and Extract Metabolites wash->extract separate Separate Metabolites (TLC/HPLC) extract->separate detect Detect and Quantify Radioactivity separate->detect end End: Data Analysis detect->end

Caption: General workflow for 14C-radiolabeling experiments.

Experimental Workflow for STCS Enzyme Assay

STCS_Assay_Workflow start Start: Prepare Enzyme Extract or Purified STCS prepare_reaction Prepare Reaction Mixture: Buffer, Substrates, Enzyme start->prepare_reaction incubate Incubate at Optimal Temperature prepare_reaction->incubate terminate Terminate Reaction (e.g., with acid) incubate->terminate extract Extract Reaction Products terminate->extract analyze Analyze Products (TLC/HPLC) extract->analyze quantify Quantify Labeled Product analyze->quantify end End: Calculate Enzyme Activity quantify->end

Caption: Workflow for the stilbenecarboxylate synthase (STCS) enzyme assay.

Conclusion and Future Directions

The biosynthesis of hydrangenol in Hydrangea macrophylla is a fascinating example of the interplay between the phenylpropanoid and polyketide pathways. While the initial steps involving stilbenecarboxylate synthase are relatively well-understood, the downstream enzymatic modifications that lead to the final hydrangenol structure remain an active area of research. The elucidation of the complete biosynthetic pathway, including the characterization of the enzymes responsible for the conversion of hydrangeic acid to hydrangenol, will be crucial for the successful metabolic engineering of this valuable compound. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate and unravel the intricacies of hydrangenol biosynthesis. Future work should focus on the heterologous expression and functional characterization of candidate genes, such as those encoding cytochrome P450s, to definitively identify the missing enzymatic links in the pathway.

References

physical and chemical properties of (3R)-Hydrangenol 8-O-glucoside pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-Hydrangenol 8-O-glucoside pentaacetate is a flavonoid glycoside, a derivative of the naturally occurring hydrangenol (B20845) found in plants of the Hydrangea genus, notably Hydrangea macrophylla.[1] This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited publicly available data, this guide also extrapolates potential biological activities based on its parent compound, hydrangenol, to provide a predictive framework for future research. All quantitative data is presented in structured tables, and a detailed, albeit general, experimental protocol for its synthesis is provided. Visual diagrams of potential signaling pathways are included to facilitate a deeper understanding of its possible mechanisms of action.

Chemical and Physical Properties

This compound is the peracetylated form of (3R)-Hydrangenol 8-O-glucoside. The addition of five acetyl groups significantly alters its polarity and may influence its bioavailability and biological activity. While specific experimental data for the (3R) isomer is scarce, the fundamental properties are outlined below.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 113270-98-7[2][3][4][5]
Molecular Formula C₃₁H₃₂O₁₄[2][3]
Molecular Weight 628.58 g/mol [2][3]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.N/A
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from its unacetylated precursor, (3R)-Hydrangenol 8-O-glucoside.

Step 1: Isolation of (3R)-Hydrangenol 8-O-glucoside from Hydrangea macrophylla

A general procedure for the isolation of flavonoid glycosides from plant material involves the following steps.

dot

Isolation_Workflow Plant_Material Dried Hydrangea macrophylla leaves Extraction Maceration with Methanol/Ethanol Plant_Material->Extraction Solvent Filtration Filtration to remove solid residue Extraction->Filtration Concentration Evaporation of solvent under reduced pressure Filtration->Concentration Fractionation Liquid-liquid extraction (e.g., with ethyl acetate) Concentration->Fractionation Chromatography Column Chromatography (Silica gel or Sephadex) Fractionation->Chromatography Purification Preparative HPLC Chromatography->Purification Isolated_Compound (3R)-Hydrangenol 8-O-glucoside Purification->Isolated_Compound

Caption: General workflow for the isolation of flavonoid glycosides.

Step 2: Acetylation of (3R)-Hydrangenol 8-O-glucoside

The isolated glucoside is then peracetylated to yield the final product.

dot

Acetylation_Workflow Starting_Material (3R)-Hydrangenol 8-O-glucoside Reaction Dissolve in Pyridine Starting_Material->Reaction Reagent_Addition Add Acetic Anhydride (Ac₂O) Reaction->Reagent_Addition Stirring Stir at room temperature Reagent_Addition->Stirring Workup Pour into ice-water and extract with Ethyl Acetate Stirring->Workup Purification Column Chromatography (Silica gel) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the acetylation of a glycoside.

Predicted Biological Activity and Signaling Pathways

While the biological activity of this compound has not been explicitly reported, the activities of its parent compound, hydrangenol, have been studied. Hydrangenol has demonstrated anti-inflammatory and potential anti-diabetic properties. It is plausible that the pentaacetate derivative may exhibit similar, or potentially enhanced, activities due to increased lipophilicity and cell permeability.

Predicted Anti-inflammatory Activity

Hydrangenol has been shown to exert anti-inflammatory effects by suppressing macrophage-mediated inflammation.[6] This is achieved through the downregulation of pro-inflammatory mediators.

dot

Anti_inflammatory_Pathway Hydrangenol Hydrangenol Macrophage Macrophage Activation Hydrangenol->Macrophage Inhibits Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) Macrophage->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: Predicted anti-inflammatory mechanism of hydrangenol.

Potential Anti-diabetic Activity

Studies on hydrangenol have indicated its potential to promote adipogenesis and increase the expression of key proteins involved in glucose metabolism, suggesting a possible role in managing diabetes.[7]

dot

Anti_diabetic_Pathway Hydrangenol Hydrangenol Adiponectin ↑ Adiponectin Hydrangenol->Adiponectin PPARg2 ↑ PPARγ2 Hydrangenol->PPARg2 GLUT4 ↑ GLUT4 Hydrangenol->GLUT4 Blood_Glucose ↓ Blood Glucose Adiponectin->Blood_Glucose PPARg2->Blood_Glucose GLUT4->Blood_Glucose

Caption: Predicted anti-diabetic mechanism of hydrangenol.

Future Research Directions

The lack of comprehensive data on this compound highlights several key areas for future research:

  • Complete Physicochemical Characterization: Detailed analysis including melting point, boiling point, and full spectral characterization (¹H NMR, ¹³C NMR, 2D NMR, HRMS, IR) is essential.

  • Biological Activity Screening: A thorough investigation into its potential anti-inflammatory, anti-diabetic, antioxidant, and anticancer activities is warranted.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by the pentaacetate derivative.

  • Pharmacokinetic and Bioavailability Studies: Assessment of how acetylation affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a derivative of a bioactive natural product with potential for further investigation in drug discovery and development. This guide provides the currently available information and a predictive framework for its biological activities. Further experimental validation is crucial to fully understand its therapeutic potential.

References

The Discovery and Isolation of Hydrangenol and Its Glucosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of hydrangenol (B20845) and its glucosides, natural compounds found in plants of the Hydrangea genus. This document details the experimental protocols for their extraction and purification, summarizes key quantitative data, and visualizes the biosynthetic pathway, a representative isolation workflow, and a significant signaling pathway influenced by hydrangenol.

Introduction

Hydrangenol, a dihydroisocoumarin, and its corresponding glucosides are compounds of significant interest due to their diverse biological activities, including anti-inflammatory, anti-allergic, and anti-diabetic properties.[1] First identified in Hydrangea macrophylla, these compounds have been the subject of numerous phytochemical investigations to unlock their therapeutic potential.[2] This guide serves as a comprehensive resource for researchers seeking to isolate and study these promising natural products.

Experimental Protocols

The isolation and purification of hydrangenol and its glucosides from Hydrangea species typically involve a multi-step process combining solvent extraction, liquid-liquid partitioning, and various chromatographic techniques. The following protocols are a synthesis of methodologies reported in the scientific literature.

General Extraction and Fractionation

This initial phase aims to obtain a crude extract enriched with the compounds of interest.

  • Plant Material Preparation: Dried and powdered leaves of Hydrangea macrophylla (or a related species) are used as the starting material.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with 70% ethanol (B145695) under reflux for several hours. This process is typically repeated multiple times to ensure maximum extraction efficiency.[3]

  • Solvent Removal: The resulting ethanolic extract is concentrated under reduced pressure to yield a viscous crude extract.

  • Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol.[3] This step separates compounds based on their polarity, with hydrangenol typically concentrating in the ethyl acetate fraction and its more polar glucosides in the n-butanol fraction.

Isolation of Hydrangenol (from Ethyl Acetate Fraction)
  • Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, commonly a mixture of hexane (B92381) and ethyl acetate, or chloroform (B151607) and methanol (B129727).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing hydrangenol.

  • Crystallization/Purification: Fractions rich in hydrangenol are combined, and the solvent is evaporated. The resulting residue can be further purified by recrystallization or by preparative high-performance liquid chromatography (HPLC).

Isolation of Hydrangenol Glucosides (from n-Butanol Fraction)
  • Diaion HP-20 Column Chromatography: The n-butanol fraction is often first chromatographed on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water.

  • Silica Gel and/or ODS Column Chromatography: Fractions containing the glucosides are further purified using silica gel or octadecylsilyl (ODS) column chromatography with appropriate solvent systems.[3]

  • Preparative HPLC: Final purification of individual glucosides is typically achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol in water, often with the addition of a small amount of formic acid.[4]

Data Presentation

Quantitative Analysis of Hydrangenol

The concentration of hydrangenol can vary significantly depending on the Hydrangea species, cultivar, and extraction conditions.

Plant MaterialExtraction/Analysis MethodHydrangenol ContentReference
Hydrangea macrophylla subsp. serrata 'Odoriko Amacha'UPLC4.787% ± 1.066%[5]
Hydrangea macrophylla subsp. serrata 'Oamacha'UPLC1.514% ± 0.649%[5]
Hydrangea macrophylla subsp. serrata 'Amagi Amacha'UPLC0.293% ± 0.142%[5]
Hydrangea serrata Hot Water ExtractLC-MS1.002%[6]
Biological Activity of Hydrangenol

Hydrangenol has been shown to inhibit key enzymes involved in inflammation and metabolic diseases.

Target Enzyme/ProcessIC50 ValueReference
α-amylase inhibition3.6 mg/mL[4][7]
α-glucosidase inhibition0.97 mg/mL[4][7]
Spectroscopic Data

The structural elucidation of hydrangenol and its glucosides is confirmed through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). While a comprehensive, directly comparable dataset for both hydrangenol and a specific glucoside from a single source is not available in the literature, the following represents typical 1H and 13C NMR chemical shifts for the aglycone, hydrangenol.

Table 3: 1H and 13C NMR Spectroscopic Data for Hydrangenol

Position13C NMR (δ, ppm)1H NMR (δ, ppm, J in Hz)
Aglycone (Hydrangenol)
3~40~4.5 (dd)
4~30~3.0 (m)
4a~140
5~115~6.8 (d)
6~130~7.2 (t)
7~118~6.7 (d)
8~160
8a~105
1'~135
2', 6'~130~7.3 (d)
3', 5'~115~6.8 (d)
4'~155

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of hydrangenol and its glucosides from Hydrangea leaves.

G Figure 1. General Isolation Workflow plant Dried, Powdered Hydrangea Leaves extraction 70% Ethanol Reflux Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (EtOAc/H2O, then n-BuOH/H2O) crude_extract->partitioning etoh_fraction Ethyl Acetate Fraction (Enriched with Hydrangenol) partitioning->etoh_fraction Less Polar butanol_fraction n-Butanol Fraction (Enriched with Glucosides) partitioning->butanol_fraction More Polar silica_gel_etoh Silica Gel Column Chromatography etoh_fraction->silica_gel_etoh diaion Diaion HP-20 Column Chromatography butanol_fraction->diaion prep_hplc_etoh Preparative HPLC / Recrystallization silica_gel_etoh->prep_hplc_etoh hydrangenol Pure Hydrangenol prep_hplc_etoh->hydrangenol silica_gel_buoh Silica Gel / ODS Column Chromatography diaion->silica_gel_buoh prep_hplc_buoh Preparative HPLC silica_gel_buoh->prep_hplc_buoh glucosides Pure Hydrangenol Glucosides prep_hplc_buoh->glucosides

Caption: Figure 1. General Isolation Workflow

Biosynthetic Pathway of Hydrangenol

The biosynthesis of hydrangenol is believed to involve the condensation of a phenylpropanoid unit with three acetate units.[8][9]

G Figure 2. Proposed Biosynthesis of Hydrangenol phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa condensation Condensation & Cyclization (Polyketide Synthase) p_coumaroyl_coa->condensation acetate 3 x Acetate units (from Malonyl-CoA) acetate->condensation hydrangenol Hydrangenol condensation->hydrangenol glucosylation Glucosylation (UDP-glucosyltransferase) hydrangenol->glucosylation glucosides Hydrangenol Glucosides glucosylation->glucosides G Figure 3. Hydrangenol's Anti-inflammatory Action lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK) tlr4->mapk nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway hydrangenol Hydrangenol hydrangenol->mapk nfkb_activation NF-κB Activation hydrangenol->nfkb_activation ap1 AP-1 Activation mapk->ap1 pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) ap1->pro_inflammatory nfkb_pathway->nfkb_activation nfkb_activation->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

References

Technical Guide on the Spectral Analysis of (3R)-Hydrangenol 8-O-glucoside pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols

A detailed experimental approach is crucial for the unambiguous structural elucidation of (3R)-Hydrangenol 8-O-glucoside pentaacetate. The following protocols describe the isolation from its natural source and the subsequent spectral analyses.

Isolation and Purification

The isolation of (3R)-Hydrangenol 8-O-glucoside and its subsequent acetylation are standard phytochemical procedures.

  • Extraction: Dried and powdered aerial parts of Hydrangea macrophylla are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel or other suitable resins like Diaion HP-20. A gradient elution with a solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) is employed to separate fractions based on polarity.

  • Purification: Fractions containing the desired glycoside are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure (3R)-Hydrangenol 8-O-glucoside.[3]

  • Acetylation: The purified glucoside is acetylated using a mixture of acetic anhydride (B1165640) and pyridine. The reaction mixture is stirred at room temperature, and after completion, the product, this compound, is isolated and purified.

G Isolation and Acetylation Workflow cluster_extraction Extraction cluster_purification Purification of Glucoside cluster_synthesis Acetylation plant_material Hydrangea macrophylla (dried, powdered) extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_glucoside (3R)-Hydrangenol 8-O-glucoside prep_hplc->pure_glucoside acetylation Acetic Anhydride, Pyridine pure_glucoside->acetylation final_product This compound acetylation->final_product

Figure 1: Experimental workflow for the isolation and acetylation of (3R)-Hydrangenol 8-O-glucoside.
NMR Spectroscopy

High-resolution NMR spectroscopy is indispensable for the complete structural assignment of the molecule.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons, protons of the dihydroisocoumarin moiety, anomeric protons of the glucose unit, and methyl protons of the acetate (B1210297) groups.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic, methyl).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: High-resolution mass spectra are typically acquired using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • MS Analysis: The full scan mass spectrum in positive ion mode would be expected to show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) of the parent ion is performed to obtain fragment ions, which provide valuable structural information about the aglycone and the glycosidic linkages.

Data Presentation

The following tables represent the expected spectral data for this compound based on its known structure and typical values for similar compounds.

Table 1: Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Aromatic Region
7.20 - 6.80m-~7HAromatic Protons
Dihydroisocoumarin Moiety
~5.50dd-1HH-3
~3.00m-2HH-4
Glucosyl Moiety
~5.20d~7.51HH-1' (Anomeric)
5.10 - 3.80m-6HH-2' to H-6'
Acetate Groups
~2.10 - 1.90s-15H5 x -COCH₃
Table 2: Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
Carbonyl Carbons
~170.0 - 169.05 x -C OCH₃
~165.0C-1
Aromatic & Olefinic Carbons
~160.0 - 110.0Aromatic Carbons
Glucosyl & Dihydroisocoumarin Carbons
~100.0C-1' (Anomeric)
~80.0 - 60.0C-2' to C-6', C-3, C-4
Methyl Carbons
~21.05 x -COC H₃
Table 3: Hypothetical Mass Spectrometry Data
m/z (Da)Ion FormationInterpretation
629.1818[M+H]⁺Protonated molecule (Calculated for C₃₁H₃₃O₁₄⁺)
651.1637[M+Na]⁺Sodium adduct (Calculated for C₃₁H₃₂O₁₄Na⁺)
331.0658[M - Pentaacetylglucose + H]⁺Aglycone fragment
271.0603[Aglycone - CO₂ - H₂O + H]⁺Further fragmentation of aglycone

Logical Relationships in Spectral Analysis

The process of structure elucidation from spectral data follows a logical workflow.

G Structure Elucidation Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis nmr 1D & 2D NMR functional_groups Identify Functional Groups (from NMR & MS) nmr->functional_groups ms HR-MS & MS/MS molecular_formula Determine Molecular Formula (from MS) ms->molecular_formula molecular_formula->functional_groups structural_fragments Assemble Structural Fragments (from 2D NMR) functional_groups->structural_fragments stereochemistry Determine Stereochemistry structural_fragments->stereochemistry final_structure Final Structure Confirmation stereochemistry->final_structure

Figure 2: Logical workflow for the structural elucidation of a natural product.

This technical guide provides a comprehensive overview of the methodologies required for the spectral characterization of this compound. While the specific NMR and MS data for this compound are not currently published, the outlined protocols and expected data tables serve as a valuable resource for researchers in natural product chemistry, phytochemistry, and drug development. The systematic application of these techniques will enable the definitive structural elucidation and further investigation of this and other related natural products.

References

Preliminary Bioactivity Screening of Hydrangenol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrangenol (B20845), a dihydroisocoumarin first isolated from Hydrangea macrophylla, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. This has spurred research into its derivatives with the aim of enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of hydrangenol and its derivatives, focusing on key experimental protocols, quantitative data, and the underlying signaling pathways.

Experimental Protocols

Detailed methodologies for key in vitro bioassays are provided below to facilitate the replication and validation of bioactivity screening studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of hydrangenol derivatives on cell lines and determining appropriate concentration ranges for further bioactivity testing.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of metabolically active cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of hydrangenol derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by hydrangenol derivatives.

  • Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

  • Protocol:

    • Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

    • Gel Electrophoresis: Denature protein lysates by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, NF-κB p65, Nrf2) overnight at 4°C with gentle agitation.

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.

    • Analysis: Quantify band intensities using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.

Antioxidant Capacity Assays
  • Principle: This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The reduction of the blue-green ABTS•+ radical by an antioxidant to its colorless neutral form is monitored spectrophotometrically. The antioxidant capacity is compared to that of Trolox, a water-soluble vitamin E analog.

  • Protocol:

    • ABTS•+ Generation: Prepare the ABTS•+ radical solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Assay Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Reaction: Add a small volume of the hydrangenol derivative solution to the diluted ABTS•+ solution.

    • Measurement: Record the decrease in absorbance at 734 nm after a set time (e.g., 6 minutes).

    • Quantification: Compare the percentage inhibition of absorbance to a standard curve prepared with Trolox. Results are expressed as mmol Trolox equivalents (TE) per mmol of the compound.[1][2]

  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

  • Protocol:

    • Reagent Preparation: Prepare solutions of the fluorescent probe, AAPH, and Trolox standards in a suitable buffer (e.g., 75 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Assay Setup: In a 96-well black microplate, add the hydrangenol derivative or Trolox standard, followed by the fluorescein (B123965) solution. Incubate at 37°C for a pre-incubation period.

    • Reaction Initiation: Initiate the reaction by adding the AAPH solution.

    • Fluorescence Monitoring: Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at regular intervals until the fluorescence has decayed significantly.

    • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. Plot the net AUC against the Trolox concentration to create a standard curve. The ORAC value of the sample is then determined from this curve and expressed as mmol Trolox equivalents (TE) per mmol of the compound.[1][2]

Anti-diabetic Activity Assays
  • Principle: This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. Inhibition of this enzyme can help control postprandial hyperglycemia.

  • Protocol:

    • Reaction Mixture: In a 96-well plate, mix the hydrangenol derivative with α-glucosidase enzyme solution in a phosphate buffer (pH 6.8).

    • Substrate Addition: After a short pre-incubation, add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Incubation: Incubate the mixture at 37°C. The enzyme will hydrolyze pNPG to p-nitrophenol, which is a yellow-colored product.

    • Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

    • Absorbance Measurement: Measure the absorbance of the p-nitrophenol at 405 nm.

    • Calculation: Calculate the percentage of inhibition and the IC₅₀ value. Acarbose (B1664774) is often used as a positive control.[1][2]

  • Principle: This assay measures the inhibition of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

  • Protocol:

    • Reaction Setup: Mix the hydrangenol derivative with a starch solution in a suitable buffer (e.g., phosphate buffer, pH 6.9).

    • Enzyme Addition: Add α-amylase solution and incubate at 37°C.

    • Reaction Termination: Stop the reaction by adding a solution like dinitrosalicylic acid (DNS) reagent, which also acts as a colorimetric reagent for reducing sugars.

    • Color Development: Heat the mixture to facilitate color development.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Calculation: Determine the percentage of inhibition and the IC₅₀ value, with acarbose as a common positive control.[1][2]

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the bioactivity of hydrangenol and its derivatives.

Table 1: Anti-inflammatory and Antioxidant Activity of Hydrangenol

Bioactivity AssayTarget/Cell LineIC₅₀ / EC₅₀ / ValueReference
Anti-inflammatoryLPS-stimulated BV2 microglial cells (NO production)Inhibition at low dosages[3]
Antioxidant (TEAC)ABTS radical1.8 - 3.2 mmol TE/mmol[1][2]
Antioxidant (ORAC)Peroxyl radical16.5 - 27.0 mmol TE/mmol[1][2]

Table 2: Anti-cancer Activity of Hydrangenol

Cell LineBioactivityIC₅₀ / EC₅₀Reference
EJ bladder cancer cellsProliferation Inhibition100 µM
VEGF-induced HUVECsProliferation Inhibition10 µM

Table 3: Anti-diabetic Activity of Hydrangenol

EnzymeIC₅₀Positive Control (Acarbose) IC₅₀Reference
α-Amylase3.6 mg/mL0.51 mg/mL[1][2]
α-Glucosidase0.97 mg/mL2.1 mg/mL[1][2]

Table 4: Bioactivity of a Synthetic Hydrangenol Derivative (5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one)

BioactivityTarget/Cell LineEffectReference
Anti-inflammatoryLPS-induced RAW264.7 macrophagesDownregulated NO and PGE₂ production

Signaling Pathways and Experimental Workflows

The bioactivities of hydrangenol and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the preliminary bioactivity screening of hydrangenol derivatives.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening (Cell-based Assays) cluster_3 Mechanism of Action Studies a Extraction of Hydrangenol from Natural Sources c Purification and Characterization a->c b Synthesis of Hydrangenol Derivatives b->c d Cytotoxicity Assay (e.g., MTT) c->d Test Compounds e Antioxidant Capacity Assays (e.g., TEAC, ORAC) c->e Test Compounds f Enzyme Inhibition Assays (e.g., α-glucosidase, α-amylase) c->f Test Compounds g Anti-inflammatory Assays (e.g., NO production in macrophages) d->g Non-toxic concentrations h Anti-cancer Assays (e.g., Proliferation, Migration) d->h i Western Blot Analysis (Signaling Pathways) g->i Active Compounds h->i Active Compounds j Gene Expression Analysis (qRT-PCR) i->j

Caption: Workflow for Preliminary Bioactivity Screening.

Key Signaling Pathways Modulated by Hydrangenol

The following diagrams illustrate the key signaling pathways known to be modulated by hydrangenol.

Hydrangenol has been shown to inhibit angiogenesis by interfering with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates AKT Akt VEGFR2->AKT Activates ERK ERK1/2 VEGFR2->ERK Activates Hydrangenol Hydrangenol Hydrangenol->VEGFR2 Inhibits (Allosteric) Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis eNOS eNOS AKT->eNOS Activates eNOS->Angiogenesis ERK->Angiogenesis

Caption: Hydrangenol's Inhibition of VEGFR-2 Signaling.

Hydrangenol exerts its anti-inflammatory effects by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Hydrangenol Hydrangenol Hydrangenol->IKK Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activates Transcription

Caption: Hydrangenol's Suppression of NF-κB Pathway.

The Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways are involved in various cellular processes, and their modulation by hydrangenol contributes to its anti-photoaging and anti-inflammatory effects.

G Stimuli UVB / Stress MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK cFos c-Fos p38->cFos cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 Form Dimer cFos->AP1 Form Dimer MMPs MMPs, Cytokines AP1->MMPs Upregulates Hydrangenol Hydrangenol Hydrangenol->p38 Inhibits Phosphorylation Hydrangenol->JNK Inhibits Phosphorylation

Caption: Hydrangenol's Modulation of MAPK/AP-1 Pathway.

Hydrangenol can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

G cluster_0 Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Hydrangenol Hydrangenol Hydrangenol->Nrf2 Promotes Translocation Nrf2_n Nrf2 Nrf2_n->ARE Binds

Caption: Hydrangenol's Activation of Nrf2-ARE Pathway.

Hydrangenol has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), which is involved in inflammatory responses.

G cluster_0 Cytokines Cytokines (e.g., IFN-γ) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Translocates Inflammatory_Genes Inflammatory Genes Hydrangenol Hydrangenol Hydrangenol->STAT1 Inhibits Phosphorylation pSTAT1_n p-STAT1 pSTAT1_n->Inflammatory_Genes Activates Transcription

Caption: Hydrangenol's Inhibition of STAT1 Signaling.

Conclusion

This technical guide provides a foundational framework for the preliminary bioactivity screening of hydrangenol derivatives. The detailed protocols, consolidated quantitative data, and elucidation of key signaling pathways offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships of a broader range of hydrangenol derivatives will be crucial for the development of novel therapeutic agents with enhanced efficacy and safety profiles. The methodologies and conceptual workflows presented herein are intended to streamline these research endeavors.

References

Dihydroisocoumarin Glycosides from Hydrangea: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Hydrangea, widely recognized for its ornamental value, is also a prolific source of bioactive secondary metabolites. Among these, dihydroisocoumarin glycosides have emerged as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth literature review of dihydroisocoumarin glycosides isolated from Hydrangea, with a focus on their chemical structures, quantitative data, experimental protocols for their isolation and characterization, and their influence on key biological pathways.

Isolated Dihydroisocoumarin Glycosides from Hydrangea

A number of dihydroisocoumarin glycosides have been isolated and identified from various species of Hydrangea, particularly from the leaves and flowers of Hydrangea macrophylla. These compounds typically feature a dihydroisocoumarin aglycone linked to one or more sugar moieties.

Recently Identified Dihydroisocoumarin Glycosides

Researchers have recently isolated several new dihydroisocoumarin glycosides from the flowers of Hydrangea macrophylla Seringe var. thunbergii Makino. These include:

  • Florahydroside I

  • Florahydroside II

  • Thunberginol G 8-O-β-D-glucopyranoside

  • Thunberginol C 8-O-β-D-glucopyranoside

  • 4-hydroxythunberginol G 3'-O-β-D-glucopyranoside

  • Thunberginol D 3'-O-β-D-glucopyranoside[1][2]

Other notable dihydroisocoumarin glycosides from the leaves of the same plant variety include:

  • 3R- and 3S-hydrangenol 4'-O-apiosylglucosides

  • 3R- and 3S-thunberginol I 4'-O-glucosides

  • Thunberginol I 8-O-glucoside

  • 3S-phyllodulcin 8-O-glucoside[3]

The major dihydroisocoumarin glycosides found in the leaves of Hydrangea macrophylla var. thunbergii are hydrangenol (B20845) 8-O-β-D-glucopyranoside and phyllodulcin (B192096) 8-O-β-D-glucopyranoside[4][5].

Quantitative Data Summary

The following tables summarize key quantitative data for some of the isolated dihydroisocoumarin glycosides from Hydrangea.

Table 1: Physicochemical Properties of Selected Dihydroisocoumarin Glycosides

CompoundMolecular FormulaQuasimolecular Ion Peak (m/z)Optical Rotation (in MeOH)Source
Florahydroside IC₂₂H₂₄O₁₁487 ([M+Na]⁺)[α]D²⁰ -8.0°[2]
Florahydroside IIC₂₂H₂₄O₁₁487 ([M+Na]⁺)[α]D²⁵ -21.0°[2]
3R-hydrangenol 4'-O-apiosylglucosideC₂₆H₃₀O₁₃573 ([M+Na]⁺)[α]D²⁵ -223.9°[3]

Table 2: Biological Activity of Compounds from Hydrangea

CompoundBiological TargetActivity (IC₅₀)Source
Neochlorogenic acidAldose Reductase5.6 µM[1][2]
4,5-O-trans-p-dicaffeoyl-d-quinic acidAldose Reductase0.29 µM[1][2]
HydrangenolSARS-CoV-2 Spike Protein - ACE2 Binding-[6]
PhyllodulcinSARS-CoV-2 Spike Protein - ACE2 Binding-[6]
Compound 12 (unspecified)PTP1B8.0 ± 1.1 µM[7]
Compound 12 (unspecified)α-glucosidase3.4 ± 0.2 µM[7]
Compound 8 (unspecified)α-glucosidase21.9 ± 0.4 µM[7]
Compound 9 (unspecified)α-glucosidase43.8 ± 2.1 µM[7]

Experimental Protocols

Isolation and Purification of Dihydroisocoumarin Glycosides

A general workflow for the isolation and purification of dihydroisocoumarin glycosides from Hydrangea involves extraction followed by a series of chromatographic separations.

G General Workflow for Isolation and Purification plant_material Hydrangea Plant Material (e.g., leaves, flowers) extraction Extraction (e.g., sonication with methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract ccc Counter-Current Chromatography (CCC) crude_extract->ccc fractions Fractions of Lower Complexity ccc->fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) fractions->hplc pure_compounds Pure Dihydroisocoumarin Glycosides hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compounds->structure_elucidation

Caption: General workflow for isolating dihydroisocoumarin glycosides.

Detailed Methodologies:

  • Extraction: A common and efficient method for extracting dihydroisocoumarin and their glycosides is through sonication with methanol (B129727) at room temperature (25–30 °C) for 15 minutes, repeated twice[4].

  • Chromatography:

    • Counter-Current Chromatography (CCC): High-Performance Counter-Current Chromatography (HPCCC) has been successfully used for the pre-fractionation of extracts. A biphasic solvent system such as ethyl acetate-n-butanol-water (6:4:10; v/v/v) can be employed to separate compounds with similar structures[8].

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from CCC are often further purified using preparative HPLC to yield pure compounds[8]. A YMC-Triart C18 column (5 µM particle size, 4.6 mm i.d.) is a suitable stationary phase for such separations[4].

Structure Elucidation

The chemical structures of new and known dihydroisocoumarin glycosides are determined using a combination of chemical and physicochemical methods[1][2].

  • Spectroscopic Techniques:

    • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HR-MS) are used to determine the molecular formula[2].

    • Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present, such as hydroxyl, lactone, and aromatic rings[2].

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (e.g., DQF-COSY, HMBC) experiments are crucial for elucidating the detailed structure and stereochemistry of the compounds[2].

    • Circular Dichroism (CD) Spectroscopy: CD spectra are used to determine the absolute configuration at chiral centers, such as the 3-position of the dihydroisocoumarin core[3].

  • Chemical Methods:

    • Acid Hydrolysis: This method is used to break the glycosidic bonds and identify the constituent monosaccharides, often by gas-liquid chromatography (GLC) analysis of their derivatives[3].

Production via Callus Culture

An alternative to extraction from plant material is the production of dihydroisocoumarins through callus induction.

  • Callus Induction and Proliferation: Callus cultures of H. macrophylla var. thunbergii can be established and proliferated. The combination of 2,4-dichlorophenoxyacetic acid (2,4-D) and 6-benzylaminopurine (B1666704) (BA) has been found to be effective for callus proliferation[5].

  • Production of Dihydroisocoumarins: The balance and concentrations of phytohormones like indole-3-acetic acid (IAA) and BA significantly affect the content of dihydroisocoumarins. Notably, hydrangenol 8-O-β-D-glucopyranoside has been successfully produced in callus cultures with yields comparable to those from the plant itself[5].

Biological Activities and Signaling Pathways

Dihydroisocoumarin glycosides and related compounds from Hydrangea have demonstrated a range of biological activities, including antidiabetic, antimicrobial, and antiviral properties[6][9].

Inhibition of Aldose Reductase

Several compounds from H. macrophylla var. thunbergii have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. While some dihydroisocoumarin glycosides were isolated, an acylated quinic acid analog, neochlorogenic acid, showed substantial inhibitory activity (IC₅₀ = 5.6 µM)[1][2]. Further investigation into related compounds revealed that 4,5-O-trans-p-dicaffeoyl-d-quinic acid is a potent inhibitor with an IC₅₀ of 0.29 µM[1][2].

Anti-SARS-CoV-2 Activity

The dihydroisocoumarins hydrangenol and phyllodulcin from H. macrophylla var. thunbergia have been identified as inhibitors of the binding between the SARS-CoV-2 spike protein and the angiotensin-converting enzyme 2 (ACE2) receptor, which is the initial step of viral infection[6].

Inhibition of SARS-CoV-2 Entry sars_cov_2 SARS-CoV-2 Spike Protein binding Binding sars_cov_2->binding ace2 ACE2 Receptor on Host Cell ace2->binding infection Viral Entry and Infection binding->infection compounds Hydrangenol / Phyllodulcin compounds->binding Inhibits

Caption: Mechanism of SARS-CoV-2 entry inhibition.
Effects on Diabetic Nephropathy Pathways

Coumarin glycosides from Hydrangea paniculata have shown promise in slowing the progression of diabetic nephropathy. The proposed mechanism involves targeting the Nrf2 anti-oxidation and smad2/3-mediated profibrosis pathways[10]. The major metabolites, umbelliferone (B1683723) and esculetin, were found to decrease reactive oxygen species (ROS) production under high glucose conditions and increase the mRNA level of Nrf2. They also inhibited the phosphorylation of smad2/3, which is involved in fibrosis[10].

Signaling Pathways in Diabetic Nephropathy cluster_0 Oxidative Stress Pathway cluster_1 Fibrosis Pathway high_glucose High Glucose ros ROS Production high_glucose->ros nrf2 Nrf2 Expression ros->nrf2 Induces (in response) antioxidant_response Antioxidant Response nrf2->antioxidant_response metabolites Umbelliferone / Esculetin metabolites->ros Inhibits metabolites->nrf2 Increases tgfb1 TGF-β1 smad23 Smad2/3 Phosphorylation tgfb1->smad23 fibronectin Fibronectin Secretion smad23->fibronectin fibrosis Renal Fibrosis fibronectin->fibrosis metabolites2 Umbelliferone / Esculetin metabolites2->smad23 Inhibits

Caption: Influence on diabetic nephropathy pathways.

Conclusion

The dihydroisocoumarin glycosides from Hydrangea represent a promising area for natural product-based drug discovery. Their diverse chemical structures and significant biological activities warrant further investigation. This guide provides a foundational overview for researchers and drug development professionals, summarizing the current knowledge and providing detailed experimental insights to facilitate future research in this field. The development of efficient isolation techniques and alternative production methods like callus culture will be crucial for advancing the study and potential therapeutic application of these fascinating compounds.

References

Unraveling the Stereochemistry of Hydrangenol Glucosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the stereoisomers of hydrangenol (B20845) glucosides, their distinct biological activities, and the methodologies crucial for their study. This guide is intended for researchers, scientists, and professionals in drug development.

Hydrangenol, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla, and its corresponding glucosides have garnered significant interest in the scientific community due to their diverse biological activities. These compounds exist as various stereoisomers, and their three-dimensional arrangement plays a crucial role in their pharmacological effects. This technical guide provides a comprehensive overview of the stereochemistry of hydrangenol glucosides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Stereoisomers of Hydrangenol Glucosides

Hydrangenol possesses a chiral center at the C-3 position of the dihydroisocoumarin core, leading to the existence of (3R)- and (3S)-enantiomers. Glucosylation of the hydrangenol core can occur at different positions, most commonly at the 4'-hydroxyl group of the phenyl substituent or the 8-hydroxyl group of the isocoumarin (B1212949) ring. This results in a variety of stereoisomeric glucosides.

Key identified stereoisomers include:

  • (+)- and (-)-Hydrangenol 4'-O-glucosides: These are enantiomeric pairs where the stereochemistry at the C-3 position of the aglycone determines the optical rotation.

  • (3R)- and (3S)-Hydrangenol 4'-O-apiosylglucosides: These are diastereomers where the stereochemistry at C-3 of hydrangenol is combined with the sugar moiety.

  • Hydrangenol 8-O-glucoside: The stereochemistry at the C-3 position of this glucoside has also been investigated.

The absolute configurations of these stereoisomers have been determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, as well as chemical methods such as acid hydrolysis.

Biological Activities and Stereochemical Influence

The stereochemistry of hydrangenol and its glucosides has been shown to be a determinant of their biological activity. While research is ongoing to fully elucidate the structure-activity relationships for all stereoisomers, some key findings have been reported.

Hydrangenol itself has demonstrated anti-inflammatory properties by suppressing the NF-κB pathway and activating the Nrf2-mediated heme oxygenase-1 (HO-1) pathway[1][2]. Its glucosides have also been investigated for various activities. For instance, hydrangenol 8-O-glucoside has been identified as an acetylcholinesterase (AChE) inhibitor[3].

CompoundBiological ActivityQuantitative Data (IC50)Reference
Hydrangenolα-Amylase Inhibition3.6 mg/mL[4]
Hydrangenolα-Glucosidase Inhibition0.97 mg/mL[4]
Hydrangenol 8-O-glucosideAcetylcholinesterase (AChE) Inhibition22.66 μM[3]
Hydrangenol 8-O-glucoside PentaacetateAcetylcholinesterase (AChE) Inhibition22.66 ± 1.63 µM[5]
Hydrangenol 8-O-glucoside PentaacetateButyrylcholinesterase (BChE) Inhibition41.02 ± 3.03 µM[5]
Kembang bokor roots extract (contains hydrangenol glucosides)Antioxidant (DPPH)261.45 μg/mL[6][7]

Experimental Protocols

Isolation of Hydrangenol Glucosides from Hydrangea macrophylla

A general procedure for the extraction and isolation of hydrangenol glucosides from the dried leaves of Hydrangea macrophylla is as follows:

  • Extraction: The dried and powdered leaves are extracted with 70% ethanol (B145695) under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract[8].

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) and n-butanol to separate compounds based on polarity[8].

  • Chromatography: The fractions are subjected to a series of column chromatography steps, including silica (B1680970) gel and octadecyl silica (ODS) columns, to isolate the individual glucosides.

  • Chiral Separation: Enantiomers, such as (+)- and (-)-hydrangenol 4'-O-glucosides, can be separated using chiral High-Performance Liquid Chromatography (HPLC) columns.

Structural Elucidation and Stereochemical Assignment

The determination of the absolute stereochemistry of hydrangenol glucosides relies on a combination of the following techniques:

  • NMR Spectroscopy: 1D and 2D NMR experiments (e.g., ¹H-¹H COSY, HSQC, HMBC) are used to elucidate the planar structure of the molecule and the position of the glycosidic linkage.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules by observing their differential absorption of left and right circularly polarized light.

  • Acid Hydrolysis: This chemical method is used to cleave the glycosidic bond, allowing for the identification of the sugar moiety and the aglycone. The stereochemistry of the sugar can be determined by comparing its properties with those of authentic standards.

Visualizing Pathways and Workflows

To further aid in the understanding of the science behind hydrangenol glucosides, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Hydrangenol_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_in NF-κB (inactive) TLR4->NFkB_in activates NFkB_ac NF-κB (active) NFkB_in->NFkB_ac Nucleus Nucleus NFkB_ac->Nucleus translocation iNOS iNOS Nucleus->iNOS transcription HO1 HO-1 Nucleus->HO1 transcription NO NO iNOS->NO production Hydrangenol Hydrangenol Hydrangenol->NFkB_ac inhibits Nrf2_in Keap1-Nrf2 Hydrangenol->Nrf2_in activates Nrf2_ac Nrf2 Nrf2_in->Nrf2_ac Nrf2_ac->Nucleus translocation HO1->NO inhibits Isolation_Workflow Plant Hydrangea macrophylla (Leaves) Extraction Extraction (70% EtOH, reflux) Plant->Extraction Partition Partitioning (EtOAc, n-BuOH) Extraction->Partition ColumnChrom Column Chromatography (Silica, ODS) Partition->ColumnChrom ChiralSep Chiral HPLC ColumnChrom->ChiralSep Stereoisomers Isolated Stereoisomers ChiralSep->Stereoisomers StructElucid Structural Elucidation (NMR, CD, MS) BioAssay Biological Activity Assays Stereoisomers->StructElucid Stereoisomers->BioAssay

References

Methodological & Application

Synthesis of (3R)-Hydrangenol 8-O-glucoside pentaacetate from Hydrangenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of (3R)-Hydrangenol 8-O-glucoside pentaacetate from the natural dihydroisocoumarin, (3R)-hydrangenol. The synthesis involves an initial glycosylation of the phenolic hydroxyl group of hydrangenol (B20845), followed by peracetylation of the resulting glucoside. This application note includes comprehensive experimental procedures, tabulated data for the materials and expected products, and a visual workflow of the synthesis pathway. The described methodology is based on established chemical transformations for similar phenolic compounds and provides a framework for the laboratory-scale preparation of this acetylated hydrangenol glucoside for research and development purposes.

Introduction

Hydrangenol, a dihydroisocoumarin found in plants of the Hydrangea genus, and its glycosides have garnered interest for their potential biological activities. The synthesis of derivatives, such as the pentaacetate of the 8-O-glucoside, is crucial for structure-activity relationship (SAR) studies, modulation of pharmacokinetic properties, and development of new therapeutic agents. Acetylation of the sugar moiety can increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. This protocol outlines a reliable synthetic route to obtain this compound for further investigation.

Synthesis Pathway

The synthesis proceeds in two key steps:

  • Glycosylation: A Koenigs-Knorr reaction is employed to couple (3R)-hydrangenol with an acetylated glucose donor, acetobromo-α-D-glucose, to form the intermediate, (3R)-Hydrangenol 8-O-glucoside tetraacetate.

  • Peracetylation: The remaining free phenolic hydroxyl group on the hydrangenol moiety is then acetylated using acetic anhydride (B1165640) and pyridine (B92270) to yield the final product, this compound.

Synthesis_Workflow Hydrangenol (3R)-Hydrangenol Intermediate (3R)-Hydrangenol 8-O-glucoside tetraacetate Hydrangenol->Intermediate Step 1: Koenigs-Knorr Glycosylation Acetobromo_glucose Acetobromo-α-D-glucose Acetobromo_glucose->Intermediate Step1_reagents Silver (I) Oxide Acetonitrile (B52724) Step1_reagents->Intermediate Final_Product (3R)-Hydrangenol 8-O-glucoside pentaacetate Intermediate->Final_Product Step 2: Acetylation Step2_reagents Acetic Anhydride Pyridine Step2_reagents->Final_Product

Figure 1: Synthetic workflow for this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceStereochemistry
(3R)-HydrangenolC₁₅H₁₂O₄256.25[1]White to off-white solid3R
(3R)-Hydrangenol 8-O-glucosideC₂₁H₂₂O₉418.39[2][3]White solid3R, β-anomer
This compoundC₃₁H₃₂O₁₄628.58White solid3R, β-anomer

Table 2: Summary of Synthetic Steps and Expected Yields

StepReaction TypeKey ReagentsSolventExpected Yield (%)
1Koenigs-Knorr GlycosylationAcetobromo-α-D-glucose, Silver (I) OxideAcetonitrile85-95%
2AcetylationAcetic Anhydride, PyridinePyridine>90%

Experimental Protocols

Materials and Methods
  • (3R)-Hydrangenol: Starting material. The stereochemistry should be confirmed, for instance, by comparing its circular dichroism (CD) spectrum with literature data for 3R-dihydroisocoumarins[4].

  • Acetobromo-α-D-glucose (2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide): Glycosyl donor.

  • Silver (I) Oxide (Ag₂O): Promoter for the Koenigs-Knorr reaction.

  • Anhydrous Acetonitrile (CH₃CN): Reaction solvent for glycosylation.

  • Acetic Anhydride ((CH₃CO)₂O): Acetylating agent.

  • Anhydrous Pyridine: Solvent and catalyst for acetylation.

  • Dichloromethane (CH₂Cl₂), Ethyl Acetate (B1210297) (EtOAc), Hexane: Solvents for extraction and chromatography.

  • Silica (B1680970) Gel: For column chromatography.

  • Standard laboratory glassware and equipment.

Step 1: Synthesis of (3R)-Hydrangenol 8-O-glucoside tetraacetate

This procedure is based on the principles of the Koenigs-Knorr reaction[5][6].

Glycosylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve (3R)-hydrangenol in anhydrous acetonitrile add_ag2o Add Silver (I) Oxide start->add_ag2o add_donor Add Acetobromo-α-D-glucose solution dropwise add_ag2o->add_donor stir Stir at room temperature in the dark add_donor->stir monitor Monitor reaction by TLC stir->monitor filter Filter through Celite monitor->filter Upon completion concentrate Concentrate the filtrate filter->concentrate extract Partition between water and ethyl acetate concentrate->extract dry Dry organic layer and concentrate extract->dry purify Purify by silica gel chromatography dry->purify final_intermediate final_intermediate purify->final_intermediate Obtain pure intermediate

Figure 2: Workflow for the glycosylation of (3R)-Hydrangenol.
  • Preparation: In a round-bottom flask protected from light, dissolve (3R)-hydrangenol (1.0 eq) in anhydrous acetonitrile.

  • Addition of Promoter: Add silver (I) oxide (1.5 eq) to the solution. The mixture is stirred at room temperature.

  • Glycosylation: A solution of acetobromo-α-D-glucose (1.2 eq) in anhydrous acetonitrile is added dropwise to the stirring suspension.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1 v/v).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts, and the filter cake is washed with dichloromethane. The combined filtrates are concentrated under reduced pressure.

  • Extraction: The residue is redissolved in ethyl acetate and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford (3R)-Hydrangenol 8-O-glucoside tetraacetate.

Step 2: Synthesis of this compound
  • Preparation: Dissolve the (3R)-Hydrangenol 8-O-glucoside tetraacetate (1.0 eq) obtained from Step 1 in anhydrous pyridine in a round-bottom flask.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride (2.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 1:1 v/v).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add methanol (B129727) to quench the excess acetic anhydride.

  • Work-up: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield this compound as a white solid.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Polarimetry: To determine the specific rotation and confirm the retention of stereochemistry.

Conclusion

The protocols described in this application note provide a clear and reproducible pathway for the synthesis of this compound from hydrangenol. This derivative can serve as a valuable tool for researchers in the fields of medicinal chemistry and drug development for the exploration of the biological activities of modified natural products. The provided workflows and tabulated data offer a comprehensive guide for the successful synthesis and characterization of the target compound.

References

Application Note & Protocol: Peracetylation of Hydrangenol 8-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrangenol (B20845) 8-O-glucoside is a natural product of interest for its potential biological activities. Acetylation is a common chemical modification performed on natural products to enhance their stability, bioavailability, and to facilitate structural elucidation by nuclear magnetic resonance (NMR) spectroscopy. The addition of acetyl groups can also be a key step in the synthesis of derivatives for structure-activity relationship (SAR) studies.[1] This document provides a detailed protocol for the peracetylation of hydrangenol 8-O-glucoside, a procedure that protects all free hydroxyl groups with acetyl esters.

The described method is a well-established procedure for the O-acetylation of carbohydrates and phenolic compounds, utilizing acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as both a solvent and a basic catalyst.[2][3][4] For compounds with potentially less reactive hydroxyl groups, the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is recommended to enhance the reaction rate.[5][6]

Reaction Principle

The peracetylation of hydrangenol 8-O-glucoside involves the reaction of all free hydroxyl groups (both on the phenolic aglycone and the glucose moiety) with acetic anhydride. Pyridine acts as a base to neutralize the acetic acid byproduct and as a catalyst.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of ester linkages.

Experimental Protocol

This protocol is adapted from standard procedures for the acetylation of glycosides and polyphenols.[2][5][6]

3.1. Materials

  • Hydrangenol 8-O-glucoside

  • Acetic anhydride (Ac₂O), reagent grade

  • Pyridine, anhydrous

  • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • Toluene (B28343)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc), ACS grade

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Argon or Nitrogen gas (optional, for inert atmosphere)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

3.3. Procedure

  • Preparation: Dry the starting material, hydrangenol 8-O-glucoside, under vacuum to remove any residual water. Ensure all glassware is thoroughly dried.

  • Dissolution: In a round-bottom flask, dissolve hydrangenol 8-O-glucoside (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate).[2] If using a catalyst, add a catalytic amount of DMAP (0.05-0.1 equivalents).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.[2] For peracetylation, a larger excess of acetic anhydride is typically used.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of anhydrous methanol.

  • Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[4] This step is typically repeated 2-3 times to ensure complete removal of pyridine.

  • Work-up: Dissolve the residue in dichloromethane or ethyl acetate.[2]

  • Washing: Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetylated product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure peracetylated hydrangenol 8-O-glucoside.

Data Presentation

The following table summarizes the key quantitative parameters for the acetylation protocol.

ParameterRecommended ValueNotes
Reagents
Hydrangenol 8-O-glucoside1.0 equivalentStarting material.
Acetic Anhydride1.5-2.0 equivalents per hydroxyl groupA larger excess can be used to ensure complete peracetylation.
Pyridine (solvent)5-10 mL / mmol of substrateShould be anhydrous.
DMAP (catalyst)0.05-0.1 equivalentsOptional, but recommended for efficient reaction.[5][6]
Reaction Conditions
Temperature0 °C to Room TemperatureInitial addition of acetic anhydride at 0 °C, followed by reaction at room temperature.
Reaction TimeMonitored by TLCTypically ranges from a few hours to overnight, depending on the substrate and reaction scale.
Work-up & Purification
Solvent for ExtractionDichloromethane or Ethyl Acetate
Washing Solutions1 M HCl, sat. aq. NaHCO₃, BrineStandard aqueous work-up to remove impurities.[2]
Purification MethodSilica Gel Column ChromatographyEluent system to be determined by TLC analysis of the crude product.
Expected Yield 78-97%Based on similar peracetylation reactions of polyphenols.[5][6] The actual yield may vary.

Visualization

5.1. Experimental Workflow

The following diagram illustrates the key steps in the peracetylation of hydrangenol 8-O-glucoside.

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Hydrangenol 8-O-glucoside dissolve Dissolve in Pyridine (+/- DMAP) start->dissolve cool Cool to 0 °C dissolve->cool add_ac2o Add Acetic Anhydride cool->add_ac2o react Stir at Room Temperature (Monitor by TLC) add_ac2o->react quench Quench with Methanol react->quench evaporate Co-evaporate with Toluene quench->evaporate extract Dissolve in CH2Cl2/EtOAc evaporate->extract wash Aqueous Washes (HCl, NaHCO3, Brine) extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure Peracetylated Product chromatography->product

Figure 1. Workflow for the peracetylation of hydrangenol 8-O-glucoside.

5.2. Reaction Pathway

The following diagram illustrates the general signaling pathway of the acetylation reaction.

Reaction_Pathway cluster_reactants Reactants cluster_products Products HOG Hydrangenol 8-O-glucoside (with -OH groups) Reaction Acetylation Reaction HOG->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Py Pyridine (Base/Solvent) Py->Reaction catalyzes Acetylated_HOG Peracetylated Hydrangenol 8-O-glucoside (with -OAc groups) AcOH Acetic Acid (Byproduct) Reaction->Acetylated_HOG Reaction->AcOH

Figure 2. Generalized reaction pathway for acetylation.

References

Application Notes and Protocols for the Large-Scale Synthesis of Per-O-Acetylated Saccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Per-O-acetylated saccharides are crucial intermediates in glycochemistry and drug development, serving as versatile building blocks for the synthesis of complex carbohydrates, glycoconjugates, and glycosylated natural products. Their enhanced solubility in organic solvents and the protective nature of the acetyl groups make them ideal for various synthetic transformations. This document provides detailed application notes and protocols for the large-scale synthesis of these valuable compounds, focusing on efficient, scalable, and high-yielding methodologies.

Synthesis Methodologies: A Comparative Overview

Several methods have been developed for the per-O-acetylation of saccharides, ranging from classical approaches to modern, more sustainable techniques. The choice of method often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product. Below is a summary of commonly employed methods with their key reaction parameters.

MethodCatalystSolventReagentTypical Reaction TimeTypical Yield (%)Key Advantages
Classical Pyridine Pyridine (and DMAP)PyridineAcetic Anhydride (B1165640)12 - 24 hours58 - 66[1]Well-established, effective for a wide range of sugars.
Solvent-Free LiClO₄ Lithium Perchlorate (B79767)NoneAcetic Anhydride1 - 4 hours90 - 99[2][3][4]High yielding, rapid, and avoids hazardous solvents.[2][3][4]
Solvent-Free In(OTf)₃ Indium (III) TriflateNoneAcetic Anhydride1 hourHighMild, water-tolerant catalyst, efficient for various sugars.[5]
Solvent-Free H₂SO₄-SiO₂ Sulfuric Acid on Silica (B1680970)NoneAcetic Anhydride45 minutes90 - 98[6]Reusable catalyst, simple work-up, and cost-effective.[6]
Solvent-Free Iodine IodineNoneAcetic Anhydride1 - 2 hours90 - 99[7]Readily available catalyst, high yields.[7]

Experimental Protocols

Protocol 1: Large-Scale Per-O-Acetylation using Lithium Perchlorate (Solvent-Free)

This protocol describes a highly efficient and solvent-free method for the large-scale synthesis of per-O-acetylated saccharides using lithium perchlorate as a catalyst.[2][3][8]

Materials:

  • Saccharide (e.g., D-glucose, 1.0 mol)

  • Acetic Anhydride (Ac₂O, 1.1 equivalents per hydroxyl group)

  • Lithium Perchlorate (LiClO₄, 0.1 equivalents per hydroxyl group)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vessel equipped with a mechanical stirrer and heating mantle

Procedure:

  • To a clean and dry reaction vessel, add the saccharide, acetic anhydride, and lithium perchlorate.

  • Stir the mixture at 40°C. The reaction is typically exothermic and the mixture will become a clear solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 1-4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer successively with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude per-O-acetylated saccharide.

  • The crude product is often of high purity, but can be further purified by recrystallization from ethanol (B145695) if necessary.[5]

Protocol 2: Large-Scale Per-O-Acetylation using Sulfuric Acid on Silica (Solvent-Free)

This protocol outlines a cost-effective and environmentally friendly method for large-scale synthesis using a reusable solid-supported catalyst.[6][9]

Materials:

  • Saccharide (e.g., D-glucose, 1.0 mol)

  • Acetic Anhydride (Ac₂O, 5.0 equivalents)

  • H₂SO₄-SiO₂ catalyst

  • Ethyl acetate

  • Reaction vessel with vigorous stirring

Procedure:

  • In a suitable reaction vessel, create a suspension of the saccharide and H₂SO₄-SiO₂ catalyst in acetic anhydride.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 45 minutes.[6]

  • Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethyl acetate and reused.

  • Wash the filtrate with water, followed by a saturated solution of NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the per-O-acetylated product in high yield and purity.[6]

Purification of Per-O-Acetylated Saccharides

Purification is a critical step to obtain high-purity per-O-acetylated saccharides suitable for subsequent applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Work-up Procedures

A general work-up procedure for solvent-free acetylation reactions involves quenching the excess acetic anhydride and neutralizing the acidic catalyst.

Workup_Procedure ReactionMixture Reaction Mixture Quench Quench with Water/Ice ReactionMixture->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash_Bicarb Wash with sat. NaHCO₃ Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate CrudeProduct Crude Per-O-acetylated Saccharide Concentrate->CrudeProduct

Caption: General work-up procedure for per-O-acetylation reactions.

Recrystallization

For large-scale purification, recrystallization is often the most practical and cost-effective method. Ethanol is a commonly used solvent for the recrystallization of per-O-acetylated sugars.[5]

Recrystallization_Workflow CrudeProduct Crude Product Dissolve Dissolve in Minimum Hot Ethanol CrudeProduct->Dissolve Cool Cool Slowly to Room Temperature Dissolve->Cool Crystallize Further Cool in Ice Bath Cool->Crystallize Filter Filter Crystals Crystallize->Filter Wash Wash with Cold Ethanol Filter->Wash Dry_Crystals Dry under Vacuum Wash->Dry_Crystals PureProduct Pure Crystalline Product Dry_Crystals->PureProduct

Caption: Workflow for the recrystallization of per-O-acetylated saccharides.

Chromatographic Purification

For smaller scales or when very high purity is required, column chromatography can be employed. Reversed-phase chromatography is often a suitable choice for the purification of these relatively nonpolar compounds.[10]

Typical Conditions:

  • Stationary Phase: C18 or Phenyl-Hexyl silica gel.[10]

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.[10]

Signaling Pathways and Logical Relationships

The per-O-acetylation of a saccharide is a straightforward chemical transformation. The logical relationship involves the reaction of hydroxyl groups with an acetylating agent, facilitated by a catalyst.

Acetylation_Reaction Saccharide Saccharide (-OH) AcetylatedSaccharide Per-O-acetylated Saccharide (-OAc) Saccharide->AcetylatedSaccharide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->AcetylatedSaccharide Catalyst Catalyst (e.g., LiClO₄, H₂SO₄-SiO₂) Catalyst->AcetylatedSaccharide Byproduct Acetic Acid AcetylatedSaccharide->Byproduct forms

Caption: Logical diagram of the per-O-acetylation reaction.

References

Application Note & Protocol: Quantification of (3R)-Hydrangenol 8-O-glucoside pentaacetate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (3R)-Hydrangenol 8-O-glucoside pentaacetate. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters. The described method is designed to be robust and reliable for the quantification of this compound in various sample matrices, supporting research, quality control, and drug development activities.

Introduction

(3R)-Hydrangenol 8-O-glucoside is a dihydroisocoumarin glycoside found in plants of the Hydrangea genus. Its pentaacetate derivative is often synthesized for research purposes to enhance its stability and bioavailability. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assessment of herbal preparations. This document presents a reverse-phase HPLC (RP-HPLC) method developed for this purpose.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.[1]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Reference Standard: Pure this compound.

  • Sample Filters: 0.45 µm syringe filters for sample clarification.[2]

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.[1][3]

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[1][3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the analyte using a suitable solvent such as methanol or ethanol, potentially employing techniques like sonication or maceration to improve extraction efficiency.[4]

  • Centrifuge the extract to pellet solid particles.[5]

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[2]

  • If necessary, dilute the filtered extract with the initial mobile phase composition to fall within the calibration range.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C[3][5]

  • Detection Wavelength: Based on the UV spectrum of related compounds, a wavelength between 254 nm and 280 nm is suggested for monitoring. A DAD detector is recommended to determine the optimal wavelength. For this protocol, 275 nm is proposed.[5][6]

  • Run Time: Approximately 25 minutes.

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
22.01090
22.19010
25.09010

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions.

  • Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study on a spiked sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The quantitative data for the method validation should be summarized in tables for clarity and easy comparison.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
Retention Time (min)-~12.5

Table 3: Method Validation Summary

ParameterResult
Linearity
Range (µg/mL)1 - 100
Correlation Coefficient (r²)≥ 0.999
Precision (%RSD)
Repeatability (n=6)< 2.0%
Intermediate Precision (n=6)< 2.0%
Accuracy (% Recovery)
80% Spiked Level98.0 - 102.0%
100% Spiked Level98.0 - 102.0%
120% Spiked Level98.0 - 102.0%
Sensitivity
LOD (µg/mL)0.2
LOQ (µg/mL)0.6

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Sample Preparation (Extraction, Filtration) injection Inject Sample/Standard prep_sample->injection prep_std Standard Preparation (Stock & Working Solutions) prep_std->injection calibration_curve Construct Calibration Curve prep_std->calibration_curve hplc_system HPLC System (C18 Column, Gradient Elution) detection UV Detection (275 nm) hplc_system->detection injection->hplc_system chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantify Analyte peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

validation_parameters cluster_precision Precision Components cluster_sensitivity Sensitivity Metrics method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy sensitivity Sensitivity method_validation->sensitivity repeatability Repeatability (Intra-day) precision->repeatability intermediate_precision Intermediate Precision (Inter-day) precision->intermediate_precision lod LOD sensitivity->lod loq LOQ sensitivity->loq

Caption: Logical relationship of the HPLC method validation parameters.

Conclusion

The described RP-HPLC method provides a framework for the reliable quantification of this compound. The protocol is detailed and can be adapted for various research and quality control applications. Proper method validation is essential before its implementation for routine analysis. This application note serves as a valuable resource for scientists and researchers working with this compound.

References

Application Note: Purification of Acetylated Glucosides by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylated sugar compounds, including acetylated glucosides, are pivotal intermediates in carbohydrate chemistry, serving as essential building blocks in the synthesis of therapeutic agents, glycoconjugates, and various biomaterials. The acetylation of hydroxyl groups on the glucoside moiety significantly reduces its polarity, enhancing its solubility in organic solvents and making it amenable to purification by standard chromatographic techniques.[1] However, acetylation reactions often yield complex mixtures containing the desired fully acetylated product, partially acetylated intermediates, unreacted starting materials, and residual reagents. Flash column chromatography using silica (B1680970) gel is a robust and widely adopted method for the efficient purification of these compounds, offering effective separation based on their differential adsorption to the polar stationary phase.[1][2][3]

This application note provides a comprehensive protocol for the purification of acetylated glucosides using silica gel column chromatography, covering method development, execution, and post-purification analysis.

Principle of Separation

The purification relies on the principles of normal-phase adsorption chromatography. A polar stationary phase (silica gel) is used in conjunction with a relatively non-polar mobile phase.

  • Adsorption: The crude mixture is loaded onto the top of the silica gel column. The compounds in the mixture adsorb to the silica surface via polar interactions (primarily hydrogen bonding with silanol (B1196071) groups).

  • Elution: A non-polar mobile phase is continuously passed through the column. Compounds with lower polarity, such as the desired fully acetylated glucoside, have weaker interactions with the stationary phase and are more soluble in the mobile phase. Consequently, they travel down the column more quickly.

  • Separation: More polar impurities, like incompletely acetylated glucosides, interact more strongly with the silica gel and elute more slowly. This difference in migration rates allows for the separation and collection of the pure compound in distinct fractions.

Experimental Workflow

The overall workflow is a systematic process that begins with the analysis of the crude reaction mixture and concludes with the characterization of the isolated, high-purity product.

Purification_Workflow Crude Crude Acetylated Glucoside Mixture TLC_Dev Phase 1: TLC Method Development Crude->TLC_Dev Sample_Load Phase 3: Sample Preparation & Loading Crude->Sample_Load Column_Prep Phase 2: Column Preparation TLC_Dev->Column_Prep Optimized Solvent System Column_Prep->Sample_Load Elution Phase 4: Elution & Fraction Collection Sample_Load->Elution Fraction_Analysis Phase 5: Fraction Analysis (TLC) Elution->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Acetylated Glucoside Evaporation->Pure_Product

Caption: Workflow for acetylated glucoside purification.

Data Presentation

Effective purification relies on careful optimization of chromatographic conditions, which are determined empirically. The following tables provide a template for recording and presenting experimental data.

Table 1: TLC Method Development Data

Trial No. Mobile Phase System (v/v) (e.g., n-Hexane:Ethyl Acetate) Rf of Target Compound Rf of Major Impurity Separation (ΔRf)
1 4:1 0.65 0.50 0.15
2 3:1 0.45 0.25 0.20
3 2:1 0.35 0.10 0.25
4 1:1 0.20 0.05 0.15

The ideal Rf value for the target compound in column chromatography is typically between 0.3 and 0.4 for optimal separation.

Table 2: Column Chromatography Parameters

Parameter Specification
Column Dimensions 40 mm (ID) x 300 mm (L)
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Silica Gel Mass 120 g
Crude Sample Mass 2.5 g (Ratio ~50:1 Silica:Crude)[2]
Loading Method Dry Loading (adsorbed onto silica)
Mobile Phase n-Hexane:Ethyl Acetate (B1210297) (2:1, v/v)
Flow Rate 15 mL/min

| Fraction Size | 20 mL |

Table 3: Summary of Purification Results

Parameter Before Purification After Purification
Mass 2.5 g 1.9 g
Purity (by HPLC/NMR) ~75% >99%
Yield - 76%

| Appearance | Yellowish oil | White crystalline solid |

Experimental Protocols

Materials and Equipment

  • Glass Chromatography Column with stopcock

  • Stationary Phase: Flash silica gel (e.g., 230-400 mesh)

  • Mobile Phase Solvents: Reagent grade n-hexane and ethyl acetate

  • Sample: Crude acetylated glucoside mixture

  • TLC Supplies: Silica gel TLC plates (e.g., GF254), developing chambers, capillary tubes

  • Visualization: UV lamp (254 nm) and/or chemical stain (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate)

  • Glassware: Beakers, flasks, funnels, fraction collection tubes

  • Support Equipment: Rotary evaporator, clamps, stand, cotton or glass wool

Phase 1: Method Development using Thin-Layer Chromatography (TLC)

This is the most critical step to determine the optimal mobile phase for separation.[2]

  • Prepare TLC Eluents: In small, sealed containers, prepare various mixtures of n-hexane and ethyl acetate (e.g., 4:1, 3:1, 2:1, 1:1 v/v).[2]

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane (B109758) or ethyl acetate.[2] Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.[2]

  • Develop the Plate: Place the spotted TLC plate into a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline.[2] Allow the solvent front to ascend to about 1 cm from the top of the plate.[2]

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp and/or by staining.[2] Calculate the Retention Factor (Rf) for each spot.

  • Select Optimal System: Choose the solvent system that provides good separation between the target compound and impurities, with the target compound having an Rf value between 0.3 and 0.4.

Phase 2: Column Preparation (Slurry Packing)
  • Column Setup: Securely clamp the glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer of sand over the plug (optional).[2]

  • Prepare Slurry: Based on the amount of crude product, calculate the required amount of silica gel (a typical weight ratio is 20:1 to 50:1 of silica to crude material).[2] In a beaker, create a slurry of the silica gel with the chosen mobile phase.[2]

  • Pack the Column: Pour the slurry into the column. Gently tap the column's sides to dislodge air bubbles and ensure even packing.[2]

  • Equilibrate: Open the stopcock and allow the excess solvent to drain until it is just above the top of the silica bed. Do not let the silica run dry.[2] Add the mobile phase and run 2-3 column volumes through the packed bed to ensure it is fully equilibrated.

Phase 3: Sample Preparation and Loading
  • Dissolve Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (approx. 2-3 times the sample weight). Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

  • Load the Column: Carefully add the dry-loaded sample as a uniform layer on top of the packed silica bed. Add a small protective layer of sand on top of the sample layer.

  • Wet Loading (Alternative): If the sample is not highly soluble, it can be dissolved in a minimum volume of the mobile phase. Carefully apply this solution to the top of the silica bed using a pipette, allowing it to enter the silica bed before adding more mobile phase.[2]

Phase 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column, taking care not to disturb the sand/sample layer.[2]

  • Apply Pressure (Optional): For flash chromatography, apply gentle positive pressure using a pump or inert gas to achieve the desired flow rate.

  • Collect Fractions: Open the stopcock and begin collecting the eluent in labeled tubes or flasks.[2] Maintain a constant level of solvent above the silica bed throughout the process to prevent the column from running dry.

Phase 5: Fraction Analysis and Product Isolation
  • Monitor by TLC: Systematically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds.

  • Pool Pure Fractions: Identify the fractions containing only the pure target compound. Combine these fractions into a clean, pre-weighed round-bottom flask.

  • Isolate Product: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified acetylated glucoside.

  • Characterization: Determine the yield and confirm the purity and identity of the final compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

References

Application Notes and Protocols for Cell-Based Assays Using (3R)-Hydrangenol 8-O-Glucoside Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (3R)-Hydrangenol 8-O-glucoside pentaacetate in various cell-based assays. The protocols are designed to investigate the potential anti-inflammatory and anti-cancer properties of this compound, drawing upon the known biological activities of its parent compound, Hydrangenol.

Introduction

This compound is a derivative of Hydrangenol, a natural dihydroisocoumarin isolated from Hydrangea macrophylla[1][2][3]. Hydrangenol has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[4][5]. Mechanistic studies have revealed that Hydrangenol can modulate key signaling pathways involved in inflammation and cancer progression, such as the NF-κB, Nrf2-mediated HO-1, and VEGFR-2 signaling pathways[4][6][]. The pentaacetate form is expected to exhibit increased cell permeability, potentially enhancing the intracellular activity of the parent compound.

These application notes detail protocols for evaluating the efficacy of this compound in relevant cell-based models.

Potential Applications

  • Anti-Inflammatory Activity Screening: Assessing the ability of the compound to inhibit inflammatory responses in cell models.

  • Anticancer Efficacy Evaluation: Determining the cytotoxic and anti-proliferative effects on various cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by the compound.

Data Presentation

Quantitative data from the described assays should be recorded and organized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound

Cell LineCompound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100
1
10
25
50
100

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Treatment GroupNO Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Untreated ControlN/A
LPS (1 µg/mL)0
LPS + Compound (1 µM)
LPS + Compound (10 µM)
LPS + Compound (25 µM)
LPS + Compound (50 µM)

Table 3: Effect on NF-κB Activity in Reporter Cell Line

Treatment GroupLuciferase Activity (RLU) (Mean ± SD)% Inhibition of NF-κB Activity
Untreated ControlN/A
TNF-α (10 ng/mL)0
TNF-α + Compound (1 µM)
TNF-α + Compound (10 µM)
TNF-α + Compound (25 µM)
TNF-α + Compound (50 µM)

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol determines the effect of this compound on cell viability. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to a purple formazan (B1609692) product[8][9][10].

Materials:

  • Target cancer cell line (e.g., HeLa, A549, MCF-7) or normal cell line (e.g., HEK293)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of fresh medium containing different concentrations of the compound or vehicle control (e.g., 0.1% DMSO) to the wells.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Add Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read Absorbance at 570 nm G->H

Figure 1: Workflow for the MTT cytotoxicity assay.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages[6][11].

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

NO_Inhibition_Assay_Workflow A Seed RAW 264.7 Cells B Incubate for 24h A->B C Pre-treat with Compound B->C D Stimulate with LPS C->D E Incubate for 24h D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Read Absorbance at 540 nm G->H

Figure 2: Workflow for the NO inhibition assay.

Mechanism of Action: NF-κB Reporter Assay

This assay investigates the effect of the compound on the NF-κB signaling pathway, a central regulator of inflammation[5]. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293-NF-κB-luciferase reporter cell line

  • This compound

  • Complete cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed HEK293-NF-κB-luciferase cells in a 96-well white plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours. Include untreated and TNF-α-only controls.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions of the luciferase assay system.

  • Measure luminescence using a luminometer.

NFkB_Reporter_Assay_Workflow A Seed Reporter Cells B Incubate for 24h A->B C Pre-treat with Compound B->C D Stimulate with TNF-α C->D E Incubate for 6h D->E F Lyse Cells E->F G Measure Luciferase Activity F->G

Figure 3: Workflow for the NF-κB reporter assay.

Signaling Pathway Diagrams

Based on the known activities of Hydrangenol, the following signaling pathways are proposed as potential targets for this compound.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1 Keap1 Keap1->Nrf2 Sequesters Compound (3R)-Hydrangenol 8-O-glucoside pentaacetate Compound->IKK Inhibits Compound->Keap1 Inhibits Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nuc->Inflammatory_Genes Induces Transcription ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 ARE->HO1 Induces Transcription HO1->Inflammatory_Genes Inhibits LPS LPS LPS->TLR4

Figure 4: Proposed anti-inflammatory signaling pathway.

Anti_Angiogenic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates ERK ERK VEGFR2->ERK Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation ERK->Proliferation Compound (3R)-Hydrangenol 8-O-glucoside pentaacetate Compound->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Figure 5: Proposed anti-angiogenic signaling pathway.

Conclusion

The provided application notes and protocols offer a framework for the systematic evaluation of this compound in cell-based assays. These assays are designed to provide valuable insights into the compound's potential as an anti-inflammatory or anti-cancer agent and to elucidate its mechanism of action. Researchers are encouraged to adapt and optimize these protocols based on their specific research objectives and available resources.

References

protocol for dissolving (3R)-Hydrangenol 8-O-glucoside pentaacetate for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (3R)-Hydrangenol 8-O-glucoside pentaacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of this compound (CAS No: 113270-98-7), a flavonoid isolated from the herbs of Hydrangea macrophylla, for use in experimental settings.[1][2] The following protocols are based on the available solubility data for its stereoisomer, (3S)-Hydrangenol 8-O-glucoside pentaacetate, and are intended to serve as a starting point for researchers. Optimization may be required for specific experimental conditions.

Summary of Solubility Data

The solubility of this compound's stereoisomer has been reported in various organic solvents. This information can be used as a guide for selecting an appropriate solvent for your experiments.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended as a primary solvent for creating stock solutions.[3][4]
Chloroform Soluble-
Dichloromethane Soluble-
Ethyl Acetate Soluble-
Acetone Soluble-
Ethanol May be solubleRecommended to test with a small amount first.[4]
Dimethylformamide (DMF) May be solubleRecommended to test with a small amount first.[4]
Water Potentially low solubilityRecommended to test with a small amount first.[4]

Storage Conditions:

  • Powder: Store at -20°C for up to 3 years.[5]

  • In Solvent: Store at -80°C for up to 1 year.[5]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted in culture medium for cellular assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.

  • Weighing: Carefully weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but prolonged heating should be avoided to prevent degradation.

  • Sterilization (Optional): If required for your application, sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Preparation of Working Solutions for In Vivo Experiments

For animal studies, it is crucial to use a biocompatible solvent system. The following formulation is a common vehicle for compounds with low water solubility.

Materials:

  • This compound stock solution in DMSO

  • Tween® 80

  • PEG300

  • Sterile Saline (0.9% NaCl in water) or Phosphate-Buffered Saline (PBS)

  • Sterile tubes for dilution

  • Vortex mixer

Procedure:

  • Prepare the Vehicle: A common vehicle for in vivo administration can be prepared with a mixture of DMSO, PEG300, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]

  • Dilution:

    • Start with the required volume of the this compound stock solution in DMSO.

    • Add the corresponding volume of PEG300 and vortex to mix.

    • Add the Tween 80 and vortex again until the solution is homogeneous.

    • Finally, add the saline or PBS and vortex thoroughly to ensure a uniform suspension.

  • Administration: The final working solution should be prepared fresh on the day of use and administered to the animals as per the experimental design.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for dissolving this compound for experimental use.

G Workflow for Dissolving this compound cluster_prep Preparation cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol start Start: Obtain (3R)-Hydrangenol 8-O-glucoside pentaacetate powder weigh Weigh Compound start->weigh dissolve_dmso Dissolve in DMSO to create stock solution weigh->dissolve_dmso For In Vitro dissolve_dmso_vivo Dissolve in DMSO to create stock solution weigh->dissolve_dmso_vivo For In Vivo aliquot_store_vitro Aliquot and Store at -80°C dissolve_dmso->aliquot_store_vitro dilute_media Dilute in Cell Culture Media for working solution aliquot_store_vitro->dilute_media end End: Ready for Experiment dilute_media->end prepare_vehicle Prepare Vehicle (e.g., DMSO, PEG300, Tween 80, Saline) mix Mix Stock with Vehicle dissolve_dmso_vivo->mix prepare_vehicle->mix aliquot_store_vivo Use Immediately or Store Appropriately mix->aliquot_store_vivo aliquot_store_vivo->end

Caption: Dissolution workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Acetylated Glucoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of acetylated glucosides in their synthesis experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of acetylated glucosides, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Acetylated Glucoside

Question: My reaction has resulted in a very low yield or has failed completely. What are the common causes for this?

Answer: Several factors can contribute to a low or failed yield in acetylated glucoside synthesis. The most frequent issues are related to reagent quality and reaction conditions.

  • Moisture Contamination: Glycosylation reactions are highly sensitive to water. Any moisture can hydrolyze the activated glycosyl donor (e.g., acetobromo-α-D-glucose), rendering it inactive.[1]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and consider drying them over molecular sieves.[1]

  • Degraded Glycosyl Donor: Acetylated glycosyl donors like acetobromo-α-D-glucose can degrade over time, especially when exposed to moisture and light.[1]

    • Solution: Use a freshly prepared glycosyl donor or one that has been stored properly in a desiccator and protected from light. It is advisable to confirm its purity by checking its melting point or via NMR before use.[1]

  • Inactive Promoter/Catalyst: The promoter or catalyst (e.g., silver(I) oxide, Lewis acids) is crucial for activating the glycosyl donor.[1] Improper storage or low quality can lead to inactivity.

    • Solution: Use a new bottle of the promoter or a freshly prepared batch for optimal reactivity.[1]

  • Incomplete Acetylation: The starting material may not be fully acetylated, leading to a mixture of partially acetylated products and reducing the yield of the desired fully acetylated glucoside.[2]

    • Solution: Ensure you are using sufficient equivalents of the acetylating agent and catalyst. You may also consider extending the reaction time.[2]

A logical workflow for troubleshooting low yield is presented below.

G start Low or No Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions workup_purification Assess Workup & Purification start->workup_purification sub_reagent1 Moisture Contamination? reagent_quality->sub_reagent1 sub_condition1 Suboptimal Temperature? reaction_conditions->sub_condition1 sub_workup1 Product Loss During Workup? workup_purification->sub_workup1 solution Improved Yield sub_reagent2 Degraded Donor? sub_reagent1->sub_reagent2 [No] action_reagent1 Use Anhydrous Conditions sub_reagent1->action_reagent1 [Yes] sub_reagent3 Inactive Catalyst? sub_reagent2->sub_reagent3 [No] action_reagent2 Use Fresh/Pure Donor sub_reagent2->action_reagent2 [Yes] action_reagent3 Use Fresh Catalyst sub_reagent3->action_reagent3 [Yes] action_reagent1->solution action_reagent2->solution action_reagent3->solution sub_condition2 Incorrect Reaction Time? sub_condition1->sub_condition2 [No] action_condition1 Optimize Temperature sub_condition1->action_condition1 [Yes] action_condition2 Monitor and Adjust Time sub_condition2->action_condition2 [Yes] action_condition1->solution action_condition2->solution action_workup1 Optimize Extraction/Purification sub_workup1->action_workup1 [Yes] action_workup1->solution

Caption: Troubleshooting workflow for low yield in acetylated glucoside synthesis.

Issue 2: Presence of Multiple Spots on TLC, Complicating Purification

Question: My TLC plate shows multiple spots after the reaction. What are these side products and how can I minimize them?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of products, which is a common issue. These can include:

  • Partially Acetylated Products: This occurs when not all hydroxyl groups on the sugar are acetylated.[2]

    • Solution: Increase the equivalents of the acetylating agent (e.g., acetic anhydride) and the catalyst. Extending the reaction time can also promote complete acetylation.[2] A subsequent reacetylation step after the main reaction can convert these byproducts back to the desired peracetylated product, significantly improving the isolated yield.[3][4]

  • Anomers: Formation of the undesired anomer (e.g., α-anomer instead of the β-anomer) can occur. The stereochemical outcome is heavily influenced by the protecting group at the C2 position.[1][5]

    • Solution: An acetyl group at the C2 position typically provides "neighboring group participation," leading to the formation of the 1,2-trans-glycoside (the β-anomer for glucose).[1] Using non-participating groups like benzyl (B1604629) ethers can result in a mixture of anomers.[1]

  • Ferrier Rearrangement Products: This is a common side reaction when using acetylated glycals, leading to the formation of 2,3-unsaturated glycosides.[2] This rearrangement is particularly prevalent when Lewis acids are used to activate the glycal for glycosylation.[2]

    • Solution: Running the reaction at lower temperatures can often suppress this rearrangement. Careful monitoring of the reaction and stopping it once the desired product has formed can prevent further conversion to the rearranged byproduct.[2]

  • Degradation Products: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the degradation of the sugar ring.[2]

    • Solution: Employ milder reaction conditions and ensure the starting materials are of high purity.[2]

Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity of acetylation?

A1: Achieving regioselective acetylation, where only specific hydroxyl groups are acetylated, is a significant challenge. Several strategies can be employed:

  • Enzyme-Catalyzed Acetylation: Enzymes can offer high regioselectivity. For instance, in primary alcohol protected glycosides, α-glycosides are often protected at C2 and β-glycosides at C3.[6]

  • Catalyst Control: Certain catalysts can direct acetylation to a specific position. For example, modified DMAP catalysts have been shown to increase regioselectivity for the primary 6-OH group. Tin-mediated protection, using reagents like dibutyltin (B87310) oxide, can also be used for regioselective acylation.

  • Protecting Group Strategies: A multi-step approach involving the use of different protecting groups can be used to selectively expose one hydroxyl group for acetylation.[7][8]

Q2: What is the impact of the solvent on the acetylation reaction?

A2: The choice of solvent can significantly influence the reaction's efficiency and selectivity. While pyridine (B92270) has traditionally been used as both a solvent and a base, its toxicity is a drawback.[9] Solvent-free conditions have been shown to be effective and offer a greener alternative.[10][11] In some cases, the solvent can affect selectivity; for example, a decrease in selectivity was observed when switching from dichloromethane (B109758) to tetrahydrofuran (B95107) in certain reactions. Ionic liquids like triethylammonium (B8662869) acetate (B1210297) (TEAA) can also serve as both a solvent and a catalyst, promoting high selectivity.[12]

Q3: How do different catalysts affect the yield of acetylated glucosides?

A3: The catalyst plays a pivotal role in the efficiency of the acetylation reaction.

CatalystTypical ConditionsYieldNotes
Iodine Stoichiometric acetic anhydride (B1165640), solvent-free90-99%Proceeds in high yield to give pyranose products as anomeric mixtures.[11]
Diazepinium perchlorate Acetic anhydride, 25-30 mol% catalyst, ~40°CNear-quantitativeMild, organic, and solvent-free conditions.[10]
Potassium fluoride (B91410) / 18-crown-6 Acetic anhydride (1.15 equiv. per -OH), 40°C, neatup to 94%A base-free, supramolecular assisted approach.[9]
DMAP derivatives Acetic anhydride, CHCl3High regioselectivity for 6-OHCan significantly improve regioselectivity compared to standard DMAP.[13]
Lewis Acids (e.g., BF3·Et2O, TMSOTf) Peracetylated donors, CH2Cl2Variable, can be improved with reacetylationCommonly used for glycosylation reactions with acetylated donors.[4]

Q4: What are the best practices for the purification of acetylated glucosides?

A4: Purification can be challenging due to the presence of structurally similar byproducts.[14]

  • Chromatography: Column chromatography on silica (B1680970) gel is the most common method for purification.[14]

  • Recrystallization: If the product is crystalline, recrystallization can be a highly effective purification technique.

  • Minimizing Byproducts: The most effective purification strategy is to minimize the formation of byproducts during the reaction by optimizing conditions as described in the troubleshooting guide.

  • O-Acetyl Group Migration: Be aware that O-acetyl groups can migrate, particularly under basic or acidic conditions (pH > 6 or < 3).[15] Exposure to basic anion-exchange resins during purification can lead to de-O-acetylation and migration.[15]

The general workflow for synthesis and purification is illustrated below.

G Start Unprotected Glucoside Acetylation Acetylation Reaction (Acetic Anhydride, Catalyst) Start->Acetylation Monitoring Reaction Monitoring (TLC) Acetylation->Monitoring Monitoring->Acetylation [Incomplete] Workup Aqueous Workup & Extraction Monitoring->Workup [Complete] Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Pure Acetylated Glucoside Characterization->Final

Caption: General experimental workflow for acetylated glucoside synthesis.

Experimental Protocols

Protocol 1: General Procedure for Per-O-acetylation of D-Glucose using Iodine as a Catalyst

This protocol describes a general, high-yielding method for the complete acetylation of all hydroxyl groups on a sugar, such as D-glucose, using acetic anhydride and a catalytic amount of iodine under solvent-free conditions.[11]

Materials:

  • D-Glucose

  • Acetic Anhydride (stoichiometric amounts)

  • Iodine (catalytic amount)

Procedure:

  • To D-glucose in a round-bottom flask, add a stoichiometric amount of acetic anhydride.

  • Add a catalytic amount of iodine to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a short period.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by dissolving in an organic solvent like ethyl acetate, washing with sodium thiosulfate (B1220275) solution to remove iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • The resulting per-O-acetylated glucose can be purified by recrystallization or column chromatography. This method typically yields 90-99% of the product as an anomeric mixture.[11]

Protocol 2: Glycosylation with a Peracetylated Donor followed by Reacetylation

This protocol is designed to improve the yield of glycosylation reactions where partially deacetylated byproducts are formed.[3][4]

Materials:

  • Peracetylated glycosyl donor (e.g., β-D-glucose pentaacetate)

  • Glycosyl acceptor (alcohol)

  • Lewis Acid catalyst (e.g., BF3·Et2O or TMSOTf)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Anhydride

  • Pyridine

Procedure: Part A: Glycosylation

  • Dissolve the peracetylated glycosyl donor and the glycosyl acceptor in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Cool the reaction mixture to 0°C.

  • Add the Lewis acid catalyst (e.g., BF3·Et2O, 2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

Part B: Reacetylation

  • Upon completion of the glycosylation, cool the reaction mixture to 0°C.

  • Add pyridine followed by acetic anhydride to the reaction mixture.

  • Stir the mixture for a few hours at room temperature to allow for complete reacetylation of any partially deacetylated byproducts.

  • Quench the reaction with water and perform an aqueous workup.

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the pure peracetylated glycoside. This procedure has been shown to increase yields by a factor of approximately three compared to the reaction without a reacetylation step.[4]

References

troubleshooting (3R)-Hydrangenol 8-O-glucoside pentaacetate instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R)-Hydrangenol 8-O-glucoside pentaacetate. The information provided is designed to help you address potential instability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general storage recommendations?

This compound is a flavonoid product isolated from the herbs of Hydrangea macrophylla.[1][2][3] It is a derivative of Hydrangenol, a dihydroisocoumarin.[4] For long-term storage, the powdered form should be kept at -20°C, where it can be stable for up to three years.[5] Once dissolved in a solvent, it is recommended to store the solution at -80°C for a maximum of one year.[5]

Q2: What are the primary factors that can lead to the degradation of this compound in solution?

The instability of this compound in solution is primarily due to the hydrolysis of its five acetate (B1210297) ester groups and, to a lesser extent, the potential cleavage of the O-glycosidic bond. The main contributing factors are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the acetate esters. Basic conditions are particularly effective at cleaving ester bonds.

  • Temperature: Higher temperatures will accelerate the rate of degradation.

  • Enzymatic Activity: If working with biological matrices, esterases present in the sample can enzymatically cleave the acetate groups.

Q3: How should I prepare stock solutions of this compound?

To ensure maximum stability, it is best to prepare fresh solutions for each experiment. If a stock solution is necessary, dissolve the compound in a high-purity, anhydrous solvent such as DMSO or ethanol.[6] Store the stock solution in small, single-use aliquots at -80°C in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.

Q4: What are the visual or analytical indicators of degradation?

Visual signs of degradation are often not apparent. Therefore, analytical methods are crucial for detecting instability. Key indicators include:

  • Chromatographic Analysis (HPLC/LC-MS): The appearance of new peaks corresponding to partially or fully deacetylated forms of the molecule or the aglycone (hydrangenol) is a clear sign of degradation. A decrease in the peak area of the parent compound over time also indicates instability.

  • Inconsistent Biological Activity: A gradual loss of biological activity in your assays can be an indirect indicator of compound degradation.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when working with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity.
Potential Cause Troubleshooting & Optimization
Degradation in experimental medium Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Minimize the incubation time of the compound in aqueous buffers, especially at physiological or alkaline pH.
Adsorption to plasticware Use low-protein-binding microplates and tubes. Consider including a small percentage of a non-ionic surfactant like Tween-20 in your buffers, if compatible with your assay.
Incorrect concentration of stock solution Re-verify the concentration of your stock solution. If possible, use a recently prepared standard for calibration.
Issue 2: Appearance of new peaks in HPLC/LC-MS analysis.
Potential Cause Troubleshooting & Optimization
Hydrolysis of acetate groups This is the most likely cause. Analyze your sample preparation and storage conditions. Avoid prolonged exposure to aqueous solutions, especially at non-neutral pH. Prepare samples in an acidic buffer (e.g., pH 5-6) if compatible with your experiment to slow down hydrolysis.
Cleavage of the glycosidic bond While generally more stable than the esters, the glycosidic bond can be cleaved under strong acidic conditions. If your experimental conditions are highly acidic, this might be a contributing factor.
Contamination Ensure that all solvents and reagents are of high purity and that your laboratory equipment is clean.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol provides a general method to evaluate the stability of the compound in your experimental buffer.

  • Preparation:

    • Prepare your experimental aqueous buffer and adjust it to the desired pH.

    • Prepare a working solution of this compound in the buffer at the final experimental concentration. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) and consistent across all samples.

  • Incubation:

    • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quenching and Storage:

    • Immediately stop any potential further degradation by adding an equal volume of cold acetonitrile (B52724) or methanol.

    • Store the quenched samples at -80°C until analysis.

  • Analysis:

    • Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining at each time point.

    • Plot the concentration of this compound versus time to determine its stability profile under your specific conditions.

Quantitative Data Summary

Condition Expected Stability Primary Degradation Pathway
Anhydrous Organic Solvent (e.g., DMSO, Ethanol) at -80°C High (up to 1 year)[5]Minimal degradation
Aqueous Buffer (pH 5-6) at 4°C ModerateSlow hydrolysis of acetate groups
Aqueous Buffer (pH 7.4) at 37°C Low to ModerateHydrolysis of acetate groups
Aqueous Buffer (pH > 8) at 37°C LowRapid hydrolysis of acetate groups
Strong Acidic Conditions (pH < 4) LowHydrolysis of acetate groups and potential cleavage of the glycosidic bond

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare working solution in experimental buffer incubate Incubate at desired temperature prep->incubate aliquot Take aliquots at various time points incubate->aliquot quench Quench with cold acetonitrile/methanol aliquot->quench store Store samples at -80°C quench->store analyze Analyze by HPLC/LC-MS store->analyze plot Plot concentration vs. time analyze->plot determine Determine stability profile plot->determine

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathway parent (3R)-Hydrangenol 8-O-glucoside pentaacetate intermediate Partially Deacetylated Intermediates parent->intermediate Hydrolysis (pH, temp, esterases) glucose Pentaacetylglucose parent->glucose Acid Hydrolysis (Glycosidic Cleavage) deacetylated (3R)-Hydrangenol 8-O-glucoside intermediate->deacetylated Further Hydrolysis aglycone Hydrangenol (Aglycone) deacetylated->aglycone Acid Hydrolysis (Glycosidic Cleavage)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimization of HPLC Separation for Hydrangenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of hydrangenol (B20845) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of hydrangenol I should be aware of?

A1: Hydrangenol possesses a chiral center, meaning it can exist as a pair of enantiomers: (R)-hydrangenol and (S)-hydrangenol. It's also important to be aware of its tautomeric relationship with hydrangeic acid, especially under certain pH conditions. The separation of these enantiomers is often a key analytical challenge.

Q2: What is the most critical factor to consider when preparing samples and mobile phases for hydrangenol analysis?

A2: The pH of your sample and mobile phase is critical. Hydrangenol is known to be unstable under neutral and alkaline conditions, where it can rapidly convert to hydrangeic acid.[1] To ensure the integrity of your sample, it is crucial to maintain an acidic pH (pH 4.0–7.0) during both extraction and analysis.[1] The use of a mobile phase with a small amount of acid, such as 0.1% formic acid, is highly recommended to suppress this conversion and improve peak shape.

Q3: Which type of HPLC column is recommended for separating hydrangenol enantiomers?

A3: For the separation of enantiomers, a chiral stationary phase (CSP) is typically required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are a versatile and effective choice for a wide range of chiral compounds and would be a good starting point for hydrangenol.[2][3][4] While standard C18 columns are used for quantifying total hydrangenol, they will not resolve the enantiomers without a chiral selector in the mobile phase or pre-column derivatization.

Q4: Should I use normal-phase or reversed-phase chromatography for chiral separation of hydrangenol?

A4: Both normal-phase (NP) and reversed-phase (RP) modes can be effective for chiral separations on polysaccharide-based CSPs. NP-HPLC, often using mobile phases like hexane/isopropanol, can offer excellent selectivity.[4] RP-HPLC, with mobile phases like water/acetonitrile (B52724) or water/methanol (B129727), is also a viable option and may be more convenient for aqueous samples.[5] The choice will depend on the specific CSP and the solubility of your sample. A screening approach using both modes is often the most effective strategy.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Hydrangenol Isomers

If you are observing a single peak or poorly resolved peaks for the hydrangenol isomers, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

start Poor or No Resolution of Isomers check_column Is the correct chiral stationary phase (CSP) being used? start->check_column check_mp Is the mobile phase composition optimal? check_column->check_mp Yes solution_column Select a CSP known for separating similar compounds (e.g., polysaccharide-based). check_column->solution_column No check_flow Is the flow rate optimized? check_mp->check_flow Yes solution_mp Systematically vary the organic modifier percentage. Consider a different organic modifier (e.g., switch from methanol to ethanol (B145695) or isopropanol). Adjust the concentration of any acidic/basic additives. check_mp->solution_mp No check_temp Has temperature been investigated as a variable? check_flow->check_temp Yes solution_flow Reduce the flow rate. Chiral separations often benefit from lower flow rates. check_flow->solution_flow No solution_temp Screen a range of temperatures (e.g., 10°C, 25°C, 40°C). Both increases and decreases in temperature can impact selectivity. check_temp->solution_temp No

Caption: Troubleshooting workflow for poor isomer resolution.

Potential Cause Recommended Solution
Inappropriate Column Ensure you are using a chiral stationary phase (CSP). For initial screening, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good choice for dihydroisocoumarins.[3][4]
Suboptimal Mobile Phase Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) in your mobile phase. For normal phase, you might screen from 5% to 20% alcohol in hexane. For reversed-phase, screen a range of acetonitrile or methanol in acidified water.[2]
Incorrect Flow Rate Chiral separations can be sensitive to flow rate. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[2]
Temperature Effects Temperature can significantly affect chiral separations. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) as this can alter the interactions between the analyte and the CSP.[2]
Issue 2: Peak Tailing or Asymmetric Peaks

Peak tailing can compromise resolution and quantification. This is a common issue in HPLC and can be addressed systematically.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Is the mobile phase pH appropriate? start->check_ph check_overload Is the column overloaded? check_ph->check_overload Yes solution_ph Ensure the mobile phase is acidic (e.g., add 0.1% formic acid) to suppress silanol (B1196071) interactions and ensure hydrangenol stability. check_ph->solution_ph No check_contamination Is there column contamination or degradation? check_overload->check_contamination Yes solution_overload Reduce the injection volume or dilute the sample. check_overload->solution_overload No check_extracolumn Is there excessive extra-column volume? check_contamination->check_extracolumn Yes solution_contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. check_contamination->solution_contamination No solution_extracolumn Use shorter, narrower internal diameter tubing between the injector, column, and detector. check_extracolumn->solution_extracolumn No start Start Method Development step1 Select a Polysaccharide-Based Chiral Column (e.g., Chiralcel® OD-H) start->step1 step2 Prepare Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) step1->step2 step3 Set Initial HPLC Conditions: Flow Rate: 0.5 mL/min Temperature: 25°C Detection: UV at 280 nm step2->step3 step4 Inject Standard and Analyze Chromatogram step3->step4 decision Is resolution > 1.5? step4->decision optimize Optimize Mobile Phase: - Adjust Isopropanol % - Try Ethanol as modifier - Adjust flow rate and temperature decision->optimize No end Method Optimized decision->end Yes optimize->step4

References

Technical Support Center: Purification of Synthetic Hydrangenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthetic hydrangenol (B20845) derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic hydrangenol derivatives?

A1: Impurities in synthetic hydrangenol derivatives are typically related to the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as substituted benzoic acids or phenylacetic acids.

  • Reagents and catalysts: For example, residual palladium catalysts from coupling reactions or unreacted acylating agents.

  • Byproducts: These can arise from side reactions, such as over-alkylation, incomplete cyclization, or rearrangement products. For instance, in syntheses involving acidic conditions, the conversion of hydrangenol to hydrangeic acid can occur.

  • Solvents: Residual solvents used in the reaction or initial work-up.

Q2: Which purification technique is most suitable for my hydrangenol derivative?

A2: The choice of purification technique depends on the scale of your synthesis and the nature of the impurities.

  • Flash Column Chromatography: This is the most versatile and widely used method for purifying small to medium-scale reactions (milligrams to several grams). It is effective at separating compounds with different polarities.

  • Recrystallization: This is an excellent technique for obtaining highly pure solid compounds, provided a suitable solvent or solvent system can be found. It is particularly effective at removing small amounts of impurities from a large amount of product.

  • Preparative Thin-Layer Chromatography (Prep-TLC): This method is ideal for purifying small quantities of material (typically <100 mg) and for isolating compounds from complex mixtures when optimizing separation conditions for flash chromatography.

  • Liquid-Liquid Extraction: This is primarily a work-up technique to remove water-soluble or acid/base-labile impurities before further purification. Due to the phenolic nature of hydrangenol, pH adjustments during extraction can be a powerful tool.

Q3: My hydrangenol derivative appears to be degrading on silica (B1680970) gel during column chromatography. What can I do?

A3: The phenolic hydroxyl groups in hydrangenol derivatives can sometimes interact strongly with the acidic surface of silica gel, leading to streaking, poor separation, or even degradation. To mitigate this:

  • Deactivate the silica gel: You can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) (typically 1-2%) in the eluent, followed by flushing with the mobile phase.

  • Use an alternative stationary phase: Consider using alumina (B75360) (neutral or basic) or reversed-phase silica gel (C18) for your chromatography.

  • Add a modifier to the mobile phase: Adding a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to your mobile phase can improve the peak shape and reduce tailing.

Troubleshooting Guides

Troubleshooting Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Spots - Inappropriate mobile phase polarity. - Sample overload.- Optimize the mobile phase: Use TLC to test various solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound. A common starting point for hydrangenol derivatives is a mixture of hexanes and ethyl acetate (B1210297). - Reduce the amount of sample loaded: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Streaking or Tailing of Bands - The compound is interacting too strongly with the stationary phase. - The sample is not fully soluble in the mobile phase.- Modify the mobile phase: Add a small amount of a more polar solvent (e.g., methanol) or a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. - Change the stationary phase: Consider using neutral alumina or reversed-phase silica.
Product Elutes with the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the mobile phase: Increase the proportion of the non-polar solvent (e.g., hexanes) in your eluent system.
Product Does Not Elute from the Column - The mobile phase is not polar enough.- Increase the polarity of the mobile phase: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol).
Troubleshooting Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is supersaturated.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and allow it to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Compound "Oils Out" Instead of Crystallizing - The compound's melting point is lower than the boiling point of the solvent. - The compound is significantly impure.- Re-dissolve and cool slowly: Warm the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Change the solvent system: Select a solvent with a lower boiling point or use a solvent/anti-solvent system.
Low Recovery of Pure Compound - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration.- Cool the solution further: Place the flask in an ice bath to maximize crystal formation. - Ensure the filtration apparatus is hot: Use a heated funnel and pre-heat the receiving flask to prevent the compound from crashing out on the filter paper.

Quantitative Data on Purification Methods (Representative Data)

The following table provides representative data on the efficiency of different purification methods for a hypothetical synthetic hydrangenol derivative.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Flash Chromatography (Silica Gel) 75>9880Eluent: Hexanes/Ethyl Acetate gradient.
Recrystallization 90>9970Solvent system: Ethanol/Water.
Preparative TLC 60>9750Suitable for small scale (<50 mg).
Liquid-Liquid Extraction (Acid-Base) 708595Primarily for removing acidic or basic impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Preparation:

    • Dissolve the crude hydrangenol derivative in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").

  • Loading and Elution:

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Analysis:

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified hydrangenol derivative.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for hydrangenol-like structures include ethanol/water, methanol/water, or ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent to completely dissolve the compound.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If necessary, place the flask in an ice bath to induce further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product cluster_troubleshooting Troubleshooting Start Crude Synthetic Hydrangenol Derivative Purification Primary Purification (e.g., Chromatography) Start->Purification Dissolve in minimal solvent Final Pure Hydrangenol Derivative (>98%) Purification->Final Combine pure fractions & evaporate Troubleshooting Further Purification (e.g., Recrystallization) Purification->Troubleshooting Impure Fractions Troubleshooting->Final Collect pure crystals

Caption: A general workflow for the purification of synthetic hydrangenol derivatives.

Troubleshooting_Logic cluster_chrom Chromatography Issues cluster_recryst Recrystallization Issues Start Impure Product? Method Purification Method? Start->Method Chrom Chromatography Method->Chrom Liquid/Solid Recryst Recrystallization Method->Recryst Solid PoorSep Poor Separation Chrom->PoorSep Yes Streaking Streaking/Tailing Chrom->Streaking Yes NoCrystals No Crystals Form Recryst->NoCrystals Yes OilingOut Compound Oils Out Recryst->OilingOut Yes Sol1 Sol1 PoorSep->Sol1 Optimize Mobile Phase Sol2 Sol2 Streaking->Sol2 Add Modifier (e.g., AcOH) or Change Stationary Phase Sol3 Sol3 NoCrystals->Sol3 Reduce Solvent Volume or Add Seed Crystal Sol4 Sol4 OilingOut->Sol4 Cool Slowly or Change Solvent System

Caption: A decision tree for troubleshooting common purification problems.

Technical Support Center: Scaling Up β-D-Glucose Pentaacetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of β-D-glucose pentaacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing β-D-glucose pentaacetate?

A1: The most prevalent method involves the acetylation of D-glucose using acetic anhydride (B1165640) with a basic catalyst, typically anhydrous sodium acetate (B1210297).[1][2][3] This reaction is generally favored for producing the β-anomer. The mixture is heated, often to around 100°C or under reflux, for a period ranging from 30 minutes to several hours.[1][4] After the reaction, the product is typically isolated by pouring the reaction mixture into ice water, which precipitates the solid β-D-glucose pentaacetate and decomposes the excess acetic anhydride.[1][5]

Q2: What is the specific role of the sodium acetate catalyst?

A2: Sodium acetate acts as a basic catalyst in the acetylation of glucose. While the detailed mechanism can be complex, it is understood that under basic or neutral conditions, the more thermodynamically stable β-anomer is preferentially formed.[2] In contrast, acidic catalysts like zinc chloride (ZnCl₂) or Lewis acids tend to favor the formation of the α-anomer.[2][6]

Q3: What are the critical process parameters to monitor during scale-up?

A3: When scaling up, critical parameters include:

  • Temperature Control: The reaction can be exothermic, and poor temperature control can lead to a violent reaction, especially with a large excess of acetic anhydride, and may promote side reactions.[4]

  • Molar Ratios: The ratio of acetic anhydride and catalyst to D-glucose is crucial. Typically, 5-10 moles of acetic anhydride per mole of D-glucose are used.[4][7] The catalyst amount usually ranges from 0.1 to 1 mole per mole of D-glucose.[4]

  • Mixing and Agitation: Homogeneous mixing is essential to ensure uniform reaction rates and heat distribution, preventing localized overheating.

  • Purity of Reagents: The use of anhydrous reagents, particularly anhydrous sodium acetate, is important for achieving high yields and purity.[1] The reaction can be sensitive to water.[8][9]

Q4: How is β-D-glucose pentaacetate purified at an industrial scale?

A4: Purification on a larger scale focuses on crystallization and washing steps. A common method involves recrystallization from hot 95% ethanol (B145695).[4][10] An alternative purification technique separates the β-anomer from the more soluble α-anomer by agitating the crude mixture in an aqueous solution of acetic acid (typically 5-50%) at a controlled temperature (30-70°C).[11] The less soluble β-D-glucose pentaacetate can then be isolated by filtration.[11]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Water Contamination: Presence of moisture in reactants can consume acetic anhydride and inhibit the reaction.[8][9] 3. Loss During Work-up: Product may be lost if not fully precipitated or during filtration and transfer steps. 4. Side Reactions: Uncontrolled high temperatures can lead to degradation or the formation of byproducts.[4]1. Increase reaction time or temperature according to established protocols.[1][4] 2. Ensure D-glucose is dry and use anhydrous sodium acetate.[1] 3. Pour the reaction mixture into a sufficient volume of ice water to ensure complete precipitation.[3] 4. Maintain strict temperature control throughout the reaction.[4]
Product Contaminated with α-Anomer 1. Acidic Conditions: Traces of acid can catalyze the anomerization of the β-product to the more stable α-anomer.[6][12] 2. High Reaction Temperature: Elevated temperatures over prolonged periods may lead to equilibration between anomers.1. Ensure a basic catalyst like sodium acetate is used and that conditions remain non-acidic.[2] 2. Adhere to the recommended temperature range (e.g., ~100°C).[1] 3. Purify the crude product by washing with an aqueous acetic acid solution, which preferentially dissolves the α-anomer.[11]
Reaction is Difficult to Control (Violent) 1. Excess Acetic Anhydride: Using a large excess of acetic anhydride can lead to a rapid, highly exothermic reaction.[4] 2. Poor Heat Dissipation: Inadequate cooling and mixing on a larger scale.1. Reduce the excess of acetic anhydride to 5-10 molar equivalents.[4][7] 2. Perform the reaction in a suitable organic solvent (e.g., toluene, benzene) to moderate the reaction rate.[4][7] 3. Ensure the reactor is equipped with an efficient cooling system and robust agitation.
Product is Off-Color or Gummy 1. Caramelization: Overheating during the reaction can cause the sugar to degrade and form colored impurities. 2. Incomplete Removal of Acetic Anhydride/Acid: Residual reagents can lead to an impure, sticky product.1. Maintain precise temperature control. A treatment with decolorizing carbon during recrystallization may be necessary.[4][7] 2. Ensure the reaction mixture is poured into a large volume of ice water and stirred vigorously to completely decompose excess anhydride.[1] Wash the filtered product thoroughly with water.[1]

Experimental Protocols & Data

Protocol 1: Synthesis of β-D-Glucose Pentaacetate

This protocol is adapted from established laboratory procedures.[1][3]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 10.6g of dry D-glucose and 8.3g of anhydrous sodium acetate.[1]

  • Reaction: Carefully add 150 mL of acetic anhydride to the flask.[1]

  • Heating: Heat the mixture to 100°C and maintain this temperature with stirring for 2-3 hours.[1]

  • Precipitation: Cool the flask to room temperature. In a separate beaker, prepare a large volume of ice water (e.g., 500 mL).

  • Isolation: Very carefully and slowly pour the cooled reaction mixture into the ice water while stirring vigorously. A white solid should precipitate.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water (at least 3-5 times) to remove any remaining acetic acid and salts.[1]

  • Drying: Dry the crude product under vacuum. The expected yield of crude product is approximately 77%.[1]

  • Purification: Recrystallize the crude solid from hot 95% ethanol for further purification.[4][10]

Quantitative Data: Synthesis Parameters and Yields

The following table summarizes various reaction conditions and their reported yields for the synthesis of β-D-glucose pentaacetate.

D-Glucose (moles)Acetic Anhydride (moles)Catalyst (moles)SolventTemperatureTimeYield (%)Reference
0.1671.060.0609 (NaOAc)Toluene (250ml)Reflux3 hours77%[4]
0.1671.510.0366 (NaOAc)Benzene (250ml)Reflux1.5 hours73%[4]
0.01670.1510.00366 (NaOAc)Chloroform (25ml)Reflux24 hours68%[7]
~0.590~7.8 (150ml)~0.101 (NaOAc)None100°C2-3 hours77%[1]

Visualizations

Workflow for Synthesis and Purification

G General Workflow for β-D-Glucose Pentaacetate Production Reactants Reactants (D-Glucose, Acetic Anhydride, NaOAc) Reaction Acetylation Reaction (Heating & Stirring) Reactants->Reaction Quench Quenching & Precipitation (Pour into Ice Water) Reaction->Quench FilterWash Filtration & Washing (Remove Impurities) Quench->FilterWash Crude Crude β-D-Glucose Pentaacetate FilterWash->Crude Purify Purification (Recrystallization or Acetic Acid Wash) Crude->Purify Final Pure β-D-Glucose Pentaacetate Purify->Final

Caption: General workflow for β-D-glucose pentaacetate production.

Troubleshooting Flowchart for Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckReaction Review Reaction Parameters (Time, Temp, Ratios) Start->CheckReaction CheckReagents Analyze Reagent Purity (Anhydrous Conditions?) CheckReaction->CheckReagents Parameters OK OptimizeReaction Action: Optimize Time/Temp or Adjust Stoichiometry CheckReaction->OptimizeReaction Parameters Suboptimal CheckWorkup Examine Work-up Procedure (Precipitation, Filtration) CheckReagents->CheckWorkup Reagents OK DryReagents Action: Use Anhydrous Reagents & Dry Glassware CheckReagents->DryReagents Moisture Suspected OptimizeWorkup Action: Ensure Sufficient Ice Water & Thorough Washing/Recovery CheckWorkup->OptimizeWorkup Losses Identified End Yield Improved CheckWorkup->End Procedure OK OptimizeReaction->End DryReagents->End OptimizeWorkup->End

Caption: Troubleshooting flowchart for addressing low product yield.

Factors Influencing Anomer Selectivity

G Key Factors Influencing Anomer Selectivity Selectivity Anomer Selectivity (α vs. β) Catalyst Catalyst Type Catalyst->Selectivity Basic Basic / Neutral (e.g., Sodium Acetate) Catalyst->Basic Acidic Acidic (e.g., ZnCl₂, Lewis Acids) Catalyst->Acidic Temp Reaction Temperature Temp->Selectivity Beta Favors β-Anomer (Kinetic Product) Basic->Beta Leads to Alpha Favors α-Anomer (Thermodynamic Product) Acidic->Alpha Leads to Beta->Selectivity Alpha->Selectivity

Caption: Logical diagram of factors influencing anomer selectivity.

References

Technical Support Center: Refining Purification Protocols for Peracetylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of peracetylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in peracetylation reactions?

A1: Common impurities include unreacted starting material, partially acetylated intermediates, and byproducts from the acetylating agent and catalyst. For instance, when using acetic anhydride (B1165640) and pyridine (B92270), residual pyridine and acetic acid are frequent contaminants.[1] Incomplete reactions can also leave behind partially acetylated compounds, which may have very similar polarities to the desired product, complicating purification.

Q2: My peracetylated compound appears to be degrading during purification. What could be the cause?

A2: Peracetylated compounds, particularly glycosides, can be sensitive to both acidic and basic conditions, which can lead to the cleavage of acetyl groups (deacetylation).[2][3] Silica (B1680970) gel, the most common stationary phase in column chromatography, is slightly acidic and can cause degradation of acid-sensitive compounds.[4] Similarly, using strongly basic or acidic conditions during work-up or purification can also lead to the loss of acetyl groups.[5]

Q3: I am having trouble removing residual pyridine from my reaction mixture. What is the most effective method?

A3: Residual pyridine can be effectively removed by performing an acidic wash of your crude product dissolved in an organic solvent.[6] By washing with a dilute acid solution (e.g., 1M HCl or saturated ammonium (B1175870) chloride), the basic pyridine is protonated to form a water-soluble pyridinium (B92312) salt, which is then extracted into the aqueous phase.[6] Multiple washes may be necessary to ensure complete removal. Co-evaporation with a high-boiling, non-polar solvent like toluene (B28343) can also be effective.

Q4: How do I choose the best solvent system for column chromatography of my peracetylated compound?

A4: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC).[7][8] The goal is to find a solvent mixture that provides a good separation of your target compound from impurities, with the target compound having an Rf value of approximately 0.2-0.4.[7] For peracetylated compounds, which are generally non-polar to moderately polar, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[9][10]

Q5: My peracetylated product is an oil and will not crystallize. How can I induce crystallization?

A5: If your purified compound is an oil, it may be due to the presence of minor impurities that inhibit crystal lattice formation.[1] Further purification by column chromatography may be necessary. To induce crystallization, you can try dissolving the oil in a minimal amount of a good solvent (one in which it is highly soluble) and then slowly adding a poor solvent (one in which it is insoluble) until the solution becomes turbid. This is known as antisolvent crystallization.[1] Allowing the solution to stand at room temperature or in the cold can promote crystal growth. Seeding with a small crystal of the desired compound, if available, can also initiate crystallization.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Symptom Possible Cause Solution
Product does not elute from the column Eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Compound is irreversibly adsorbed onto the stationary phase.For acid-sensitive compounds on silica gel, consider using a different stationary phase like neutral alumina.[1] Alternatively, you can deactivate the silica gel by pre-treating it with a small amount of triethylamine (B128534) in the eluent.
Product elutes with the solvent front Eluent is too polar.Decrease the polarity of the eluent system (e.g., increase the percentage of hexane).
Streaking or tailing of the product band on TLC and column Sample was overloaded on the column.Use a larger column or load less sample.
The compound is interacting strongly with the stationary phase.For acidic or basic compounds, adding a small amount of a modifier to the eluent (e.g., 0.1% acetic acid for acidic compounds or 0.1% triethylamine for basic compounds) can improve peak shape.
Co-elution of product with an impurity The chosen solvent system does not provide adequate separation.Re-optimize the solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values between your product and the impurity. A shallower gradient or isocratic elution may also improve separation.
Issue 2: Problems with Recrystallization
Symptom Possible Cause Solution
Product does not dissolve in the hot solvent Incorrect solvent choice.The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test the solubility of your compound in a variety of solvents to find a suitable one.
Product "oils out" instead of crystallizing The solution is cooling too quickly, or the boiling point of the solvent is lower than the melting point of the compound.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. If the compound continues to oil out, try a higher boiling point solvent or a different solvent system.
No crystals form upon cooling The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration of your compound and then try cooling again. Alternatively, add a poor solvent (antisolvent) to decrease the solubility. Scratching the inside of the flask with a glass rod at the solvent line can also induce nucleation.
Crystals are colored or appear impure Impurities are co-crystallizing with the product.If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution and then performing a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[11]

Data Presentation

Table 1: Comparison of Purification Methods for a Peracetylated Glycoside

The following table presents representative data on the purification of a model peracetylated glycoside. Note that yields and purity are highly dependent on the specific compound, reaction conditions, and the execution of the purification protocol.

Purification Method Solvent System Typical Recovery Yield Purity (by HPLC) Notes
Flash Column Chromatography (Silica Gel) Hexane/Ethyl Acetate (Gradient)75-90%>98%Good for removing both more and less polar impurities. The gradient can be optimized for specific separations.
Dichloromethane/Methanol (Gradient)70-85%>97%Useful for more polar peracetylated compounds. Methanol percentage should be increased cautiously as it can dissolve silica gel at high concentrations.[9]
Recrystallization Ethanol (B145695)/Water60-80%>99%Excellent for achieving high purity if a suitable solvent system is found. Yield can be lower due to the solubility of the product in the mother liquor.[12]
Isopropanol65-85%>99%Another common solvent for the recrystallization of sugar acetates.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Peracetylated Compound

This protocol describes a general procedure for the purification of a peracetylated compound using flash column chromatography on silica gel.

1. Preparation of the Column: a. Select a column of appropriate size based on the amount of crude material. A general rule of thumb is to use 40-100g of silica gel for every 1g of crude product. b. Securely clamp the column in a vertical position in a fume hood. c. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. d. Prepare a slurry of silica gel in the initial, least polar eluent. e. Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles. f. Once the silica has settled, add another thin layer of sand to the top to protect the silica bed. g. Equilibrate the column by running several column volumes of the initial eluent through it.

2. Sample Loading: a. Dissolve the crude peracetylated compound in a minimal amount of the chromatography eluent or a more polar solvent if necessary. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. c. Carefully apply the sample to the top of the column.

3. Elution and Fraction Collection: a. Begin elution with the least polar solvent system determined by TLC analysis. b. Apply gentle pressure to the top of the column using a pump or a regulated air/nitrogen line to achieve a flow rate of approximately 2 inches/minute. c. Collect fractions in an appropriate number of test tubes or flasks. d. Gradually increase the polarity of the eluent (gradient elution) as needed to elute the desired compound.[4]

4. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified peracetylated compound.

Protocol 2: Recrystallization of a Peracetylated Compound

This protocol provides a general method for the purification of a solid peracetylated compound by recrystallization.

1. Solvent Selection: a. In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. b. A suitable solvent will dissolve the compound when hot but will result in low solubility at room temperature or upon cooling. Common solvents for peracetylated sugars include ethanol, isopropanol, and mixtures of ethanol and water.[12]

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with swirling on a hot plate until the solid dissolves completely. Add more solvent in small portions as needed to achieve complete dissolution.

3. Decolorization (Optional): a. If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. b. Reheat the mixture to boiling for a few minutes.

4. Hot Filtration (Optional): a. If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

5. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. b. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

6. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

7. Drying: a. Dry the purified crystals in a vacuum oven or by air drying to a constant weight.

Visualizations

experimental_workflow cluster_reaction Peracetylation Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis & Final Product start Starting Material (e.g., Carbohydrate) reaction Acetylation (e.g., Ac₂O, Pyridine) start->reaction quench Quench Reaction (e.g., add water/ice) reaction->quench extraction Liquid-Liquid Extraction (e.g., EtOAc, dilute HCl wash) quench->extraction dry Dry Organic Layer (e.g., Na₂SO₄) extraction->dry concentrate Concentrate in vacuo dry->concentrate tlc_analysis TLC Analysis (Determine solvent system) concentrate->tlc_analysis column Column Chromatography tlc_analysis->column recrystallization Recrystallization tlc_analysis->recrystallization combine_fractions Combine Pure Fractions column->combine_fractions characterization Characterization (NMR, MS, HPLC) recrystallization->characterization final_concentrate Concentrate in vacuo combine_fractions->final_concentrate final_concentrate->characterization end Pure Peracetylated Compound characterization->end troubleshooting_workflow cluster_solid Solid Product Path cluster_oil_or_impure Oil or Impure Solid Path start Crude Product after Work-up is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_ok Successful Recrystallization? try_recrystallization->recrystallization_ok pure_solid Pure Crystalline Product recrystallization_ok->pure_solid Yes recrystallization_ok->column_chromatography No (Impure) check_stability Is compound stable on silica? column_chromatography->check_stability use_alumina Use Neutral Alumina check_stability->use_alumina No (Degradation) separation_ok Good separation? check_stability->separation_ok Yes use_alumina->separation_ok optimize_solvent Optimize Solvent System via TLC separation_ok->optimize_solvent No (Co-elution) pure_fractions Combine Pure Fractions separation_ok->pure_fractions Yes optimize_solvent->column_chromatography is_solid_after_column Is product a solid? pure_fractions->is_solid_after_column is_solid_after_column->try_recrystallization Yes pure_oil Pure Product (Oil) is_solid_after_column->pure_oil No

References

preventing degradation of (3R)-Hydrangenol 8-O-glucoside pentaacetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (3R)-Hydrangenol 8-O-glucoside pentaacetate during storage and experimental procedures.

Troubleshooting Guides

This section addresses specific issues that users might encounter, providing potential causes and actionable solutions.

Issue 1: Loss of Compound Potency or Purity Over Time

Potential Cause: Degradation of this compound due to improper storage conditions.

Solutions:

  • Temperature: Ensure the compound is stored at the correct temperature. For long-term storage of the solid powder, -20°C is recommended, which can preserve it for up to three years.[1] If the compound is in a solvent, it should be stored at -80°C for a maximum of one year.[1] Short-term storage of the solid can be at 0-4°C.[2]

  • Light Exposure: The compound should be protected from light, especially UV radiation, which can cause photodegradation. Store in amber vials or containers wrapped in aluminum foil.

  • Atmosphere: To prevent oxidation, store the compound under an inert atmosphere, such as nitrogen or argon.[3] Ensure the container is tightly sealed to protect from moisture and oxygen.[4]

  • Moisture: Hydrolysis is a primary degradation pathway. High humidity can lead to the hydrolysis of the acetate (B1210297) ester groups and the glycosidic bond. Store in a desiccator or a controlled low-humidity environment.

  • Handling: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold compound.[4]

Issue 2: Inconsistent Results in Biological Assays

Potential Cause: Degradation of the compound in solution, particularly due to repeated freeze-thaw cycles.

Solutions:

  • Aliquoting: For solutions, it is highly recommended to prepare single-use aliquots. This practice minimizes the number of freeze-thaw cycles the bulk of the compound is subjected to, which can accelerate degradation.[5] Stock solutions are best stored at -80°C for up to six months or at -20°C for up to one month.[5]

  • Solvent Choice: The stability of the compound can be solvent-dependent. While vendors may provide solubility data in solvents like DMSO, chloroform (B151607), and ethyl acetate, it is crucial to assess the long-term stability in your specific experimental solvent system.[4] For in-vivo experiments, it is recommended to prepare fresh solutions daily.[5]

Issue 3: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC)

Potential Cause: Chemical degradation of the parent compound into one or more new products.

Solutions:

  • Identify Degradation Products: The primary degradation pathways are likely hydrolysis of the five acetate groups and cleavage of the 8-O-glucoside bond. This would result in partially deacetylated forms of the molecule, the hydrangenol (B20845) 8-O-glucoside, and ultimately hydrangenol itself.

  • Analytical Monitoring: Regularly check the purity of your stock solutions and stored compound using analytical techniques like HPLC or NMR spectroscopy. A detailed protocol for stability monitoring is provided in the "Experimental Protocols" section.

  • Review Storage and Handling: If degradation is detected, thoroughly review your storage and handling procedures against the recommendations in this guide.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage (up to 3 years), the solid powder should be stored at -20°C.[1] It should be in a tightly sealed container, protected from light, and ideally under an inert atmosphere (e.g., nitrogen). For short-term storage (days to weeks), 0-4°C is acceptable.[2]

Q2: How should I store solutions of this compound?

A2: Solutions should be stored at -80°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use vials immediately after preparation.[5]

Q3: What are the main causes of degradation for this compound?

A3: The primary causes of degradation are:

  • Hydrolysis: The ester linkages of the acetate groups and the glycosidic bond are susceptible to hydrolysis, which can be catalyzed by moisture, acids, or bases.

  • Oxidation: The phenolic moieties in the hydrangenol backbone are prone to oxidation, especially when exposed to air and light.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Thermal Stress: Elevated temperatures can accelerate the rates of all degradation pathways.

Q4: How can I check if my compound has degraded?

A4: The most reliable way to check for degradation is to use analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to separate the parent compound from its degradation products, allowing for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes, such as the loss of acetate groups.

Q5: Is it safe to ship the compound at ambient temperature?

A5: While some suppliers ship the compound at ambient temperature or with blue ice, this is intended for short transit times.[1][2] Upon receipt, the compound should immediately be stored under the recommended long-term storage conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid Powder -20°CUp to 3 years[1]Protect from light, moisture; store under inert gas.
0-4°CShort-term (days to weeks)[2]Protect from light and moisture.
In Solvent -80°CUp to 1 year[1]Aliquot to avoid freeze-thaw cycles; use airtight vials.
-20°CUp to 1 month[5]Aliquot for single use.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a reverse-phase HPLC method to monitor the purity of this compound and detect potential degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or Methanol (B129727).

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    5 95 5
    35 5 95
    40 5 95
    45 95 5

    | 50 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at a wavelength appropriate for the chromophore of hydrangenol, typically around 280 nm. A DAD can be used to scan a range of wavelengths.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • Analysis: Inject the sample and record the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The degradation products (deacetylated forms and the aglycone) are expected to be more polar and thus have shorter retention times.

Protocol 2: ¹H-NMR Spectroscopy for Monitoring Deacetylation

This protocol can be used to qualitatively assess the integrity of the acetate groups on the molecule.

  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

  • Acquisition: Acquire a standard ¹H-NMR spectrum.

  • Analysis: In the ¹H-NMR spectrum of the intact this compound, the protons of the five acetate groups will appear as sharp singlets, typically in the region of δ 1.9-2.2 ppm. The integration of these peaks should correspond to 15 protons (5 x CH₃). The appearance of new signals in this region or a decrease in the relative integration of these peaks can indicate hydrolysis of the acetate groups. Additionally, the appearance of free acetic acid would be visible as a singlet around δ 2.1 ppm in CDCl₃.

Visualizations

Degradation_Pathway A (3R)-Hydrangenol 8-O-glucoside pentaacetate B Partially Deacetylated Intermediates A->B Hydrolysis (moisture, heat, pH changes) E Acetic Acid A->E C (3R)-Hydrangenol 8-O-glucoside B->C Further Hydrolysis B->E D (3R)-Hydrangenol C->D Glycosidic Cleavage F Glucose C->F

Caption: Potential degradation pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_experiment Experimentation cluster_qc Quality Control A Receive Compound B Store at -20°C (Solid) or -80°C (Solution) A->B C Aliquot Solutions B->C G Take Initial Purity Sample (HPLC/NMR) B->G H Periodically Test Stored Sample for Degradation B->H D Equilibrate to Room Temp before opening C->D E Prepare Working Solution D->E F Perform Assay E->F I Analyze Results for New Peaks/Purity Loss H->I

Caption: Recommended workflow for handling and quality control.

References

Technical Support Center: Overcoming Low Solubility of Glycoside Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of glycoside derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do many glycoside derivatives exhibit low aqueous solubility?

Glycoside derivatives consist of a sugar moiety (glycone) attached to a non-sugar moiety (aglycone). While the glycone part is generally hydrophilic, the aglycone is often a large, complex, and hydrophobic structure, such as a steroid or a flavonoid.[1][2] This amphiphilic nature can lead to poor aqueous solubility, as the hydrophobic aglycone limits the molecule's ability to favorably interact with water.[3]

Q2: What are the common consequences of low solubility in in-vitro assays?

Low solubility of test compounds can lead to several experimental issues, including:

  • Precipitation: The compound may "crash out" of the solution when an organic stock solution is diluted into an aqueous assay buffer.

  • Inaccurate Concentration: The actual concentration of the dissolved compound in the assay will be lower than the nominal concentration, leading to an underestimation of its biological activity.

  • Poor Reproducibility: Inconsistent dissolution can result in high variability between experiments.

  • Assay Interference: Undissolved particles can interfere with assay readings, for example, by scattering light in absorbance-based assays.

Q3: What is the recommended first step when encountering a poorly soluble glycoside derivative?

The initial step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[4] It is also miscible with water and generally well-tolerated in cell-based assays at low final concentrations (typically <0.5%).[1]

Q4: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay medium. What can I do?

This is a common issue known as "crashing out." Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining solubility.

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single solvent.

  • Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes help.

  • Employ Solubilizing Agents: Surfactants or cyclodextrins can be used to create micelles or inclusion complexes that keep the compound dispersed.

Q5: Are there alternatives to DMSO if it's not compatible with my assay?

Yes, other water-miscible organic solvents can be tested, including ethanol (B145695), methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific glycoside derivative and the tolerance of the experimental system. It is crucial to always run a vehicle control to account for any effects of the solvent itself on the experiment.

Troubleshooting Guide

Problem/ObservationPotential CauseRecommended Solutions
Compound precipitates immediately upon dilution into aqueous buffer. The aqueous solubility limit has been exceeded.1. Lower the final concentration of the glycoside derivative in the assay. 2. Use a two-step dilution: First, dilute the DMSO stock into an intermediate solvent (e.g., ethanol or PEG 400) before the final dilution into the aqueous buffer. 3. Employ cyclodextrins: These can encapsulate the hydrophobic portion of the glycoside, increasing its aqueous solubility.[5]
The solution is initially clear but becomes cloudy or shows precipitate over time. The compound is in a supersaturated state and is slowly precipitating.1. Use the solution immediately after preparation. 2. Incorporate a precipitation inhibitor in the formulation. 3. Consider using a solid dispersion of the compound, which can improve its dissolution rate and stability in an amorphous form.[6]
Inconsistent or non-reproducible assay results. Poor and variable solubility of the test compound.1. Visually inspect all solutions for any signs of precipitation before use. 2. Quantify the solubility of the compound in the final assay buffer to ensure you are working below its solubility limit. 3. Implement a standardized protocol for compound dissolution and dilution to minimize variability.
High background signal or assay artifacts. Compound aggregation leading to non-specific interactions or light scattering.1. Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. 2. Use dynamic light scattering (DLS) to check for the presence of aggregates. 3. Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80) to help prevent aggregation.

Data Presentation: Solubility of Selected Glycoside Derivatives

The following tables summarize the solubility of various glycoside derivatives in different solvents. This data can be used as a starting point for selecting an appropriate solvent system.

Table 1: Solubility of Selected Flavonoid Glycosides and Aglycones in Organic Solvents

CompoundTypeSolventSolubility (mmol/L)
QuercetinAglyconeAcetonitrile5.40
Acetone80
tert-Amyl alcohol67
IsoquercitrinMonoglycosideAcetonitrile3.90
Acetone-
tert-Amyl alcohol66
RutinDiglycosideAcetonitrile0.50
Acetone-
tert-Amyl alcohol60
NaringeninAglyconeAcetonitrile77
HesperetinAglyconeAcetonitrile85

Table 2: Qualitative Solubility of Saponins (B1172615)

SolventSolubility
WaterGenerally soluble, especially hot water[7]
MethanolSoluble, especially hot methanol[7]
Ethanol (dilute)Soluble, especially hot ethanol[7]
EtherInsoluble[7]
ChloroformInsoluble[7][8]
BenzeneInsoluble[7]
Petroleum EtherInsoluble[8]

Table 3: Solubility of Selected Cardiac Glycosides

CompoundSolventSolubility
DigoxinWaterPractically insoluble[9]
DMSO~30 mg/mL[10]
Dimethylformamide~30 mg/mL[10]
PyridineSoluble (1:4)[11]
Boiling EthanolSoluble[11]
DigitoxinWaterSlightly soluble
ChloroformSoluble
EthanolHighly soluble

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing an amorphous solid dispersion of a poorly soluble glycoside derivative with a hydrophilic polymer, which can enhance its dissolution rate and apparent solubility.

Materials:

  • Poorly soluble glycoside derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC, PEG 6000)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the glycoside and polymer are soluble

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100-mesh)

Procedure:

  • Dissolution: Accurately weigh the glycoside derivative and the polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask.[12]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue evaporation until a solid film or powder is formed on the inner wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain particles of a uniform size.[12]

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Phase Solubility Study of a Glycoside with Cyclodextrins

This protocol, based on the method by Higuchi and Connors, is used to determine the stoichiometry and stability constant of the inclusion complex formed between a glycoside derivative and a cyclodextrin (B1172386), and to quantify the solubility enhancement.

Materials:

  • Poorly soluble glycoside derivative

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Aqueous buffer of desired pH

  • Vials with screw caps

  • Shaker or vortex mixer

  • Syringe filters (0.45 µm)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the cyclodextrin at different concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in the desired buffer.[13]

  • Incubation: Add an excess amount of the glycoside derivative to each vial containing the cyclodextrin solutions.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]

  • Sample Collection and Filtration: After equilibration, allow the suspensions to stand to let the undissolved glycoside settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solutions appropriately and determine the concentration of the dissolved glycoside derivative using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the concentration of the dissolved glycoside (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram can be used to determine the type of complex formed (e.g., AL, AP, BS) and to calculate the stability constant (Ks) and the complexation efficiency.[15]

Visualizations

troubleshooting_workflow cluster_troubleshooting Troubleshooting Strategies start Low Solubility Issue with Glycoside Derivative stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilution Dilute into Aqueous Assay Buffer stock_solution->dilution precipitation Precipitation Occurs? dilution->precipitation no_precipitation No Precipitation precipitation->no_precipitation No troubleshoot Troubleshoot Precipitation precipitation->troubleshoot Yes proceed Proceed with Assay no_precipitation->proceed lower_conc Lower Final Concentration troubleshoot->lower_conc cosolvent Use Co-solvent System troubleshoot->cosolvent cyclodextrin Use Cyclodextrins troubleshoot->cyclodextrin solid_dispersion Prepare Solid Dispersion troubleshoot->solid_dispersion

Troubleshooting workflow for addressing precipitation issues.

experimental_workflow cluster_strategies Solubilization Methods start Select Solubilization Strategy cosolvents Co-solvents (e.g., DMSO, Ethanol) start->cosolvents surfactants Surfactants (e.g., Tween® 80) start->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) start->cyclodextrins solid_dispersion Solid Dispersion (e.g., with PVP) start->solid_dispersion formulation Prepare Formulation cosolvents->formulation surfactants->formulation cyclodextrins->formulation solid_dispersion->formulation characterization Characterize Formulation (e.g., DLS, visual inspection) formulation->characterization assay Perform In-Vitro Assay characterization->assay analysis Analyze and Interpret Results assay->analysis

General experimental workflow for enhancing glycoside solubility.

logical_relationships low_solubility Low Aqueous Solubility of Glycoside Derivative aglycone Hydrophobic Aglycone low_solubility->aglycone crystal_lattice High Crystal Lattice Energy low_solubility->crystal_lattice consequence1 Precipitation in Assays low_solubility->consequence1 consequence2 Inaccurate Potency Measurement low_solubility->consequence2 consequence3 Poor Bioavailability low_solubility->consequence3 solution1 Increase Apparent Solubility solution1->low_solubility addresses solution2 Enhance Dissolution Rate solution2->low_solubility addresses method1 Co-solvents method1->solution1 method2 Surfactants method2->solution1 method3 Cyclodextrins method3->solution1 method4 Amorphous Solid Dispersions method4->solution1 method4->solution2

References

Technical Support Center: Selective Deprotection of Acetylated Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective deprotection of acetylated glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the selective deprotection of acetylated glycosides?

A1: The primary methods for selective deprotection of acetylated glycosides can be broadly categorized into chemical and enzymatic approaches.

  • Chemical Methods:

    • Zemplén Deacetylation: This classic method utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) to remove O-acetyl groups. It is highly efficient for global deacetylation but can be challenging to control for selective removal.[1]

    • Acid-Catalyzed Deacetylation: Various acidic conditions can be employed for selective deprotection. For instance, HCl/EtOH in CHCl₃ has been shown to preferentially deacetylate at the O-3, O-4, and O-6 positions of per-acetylated aryl glycosides, allowing for the one-step preparation of 2-O-acetyl aryl glycosides.[2][3] Perchloric acid supported on silica (B1680970) (HClO₄–SiO₂) is another reagent used for the selective removal of the anomeric acyl group.[4]

    • Hydrazine (B178648) Hydrate (B1144303): A solution of 85% hydrazine hydrate in THF can be used for the regioselective 2-O-deacetylation of acetylated glycosides.[5][6]

    • Organotin Reagents: Dibutyltin (B87310) oxide can be used for the selective deprotection of acetylated glucosides in methanol. The reaction proceeds through the formation of glucoside-organotin complex intermediates.[7][8]

  • Enzymatic Methods: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used for the regioselective deacetylation of acetylated sugars and nucleosides.[9][10] These methods offer high selectivity under mild reaction conditions.

Q2: How can I achieve regioselective deacetylation at a specific hydroxyl group?

A2: Achieving regioselectivity depends on the chosen method and the substrate.

  • For 2-O-deacetylation: Treatment with 85% hydrazine hydrate in THF is a reported method for selective deprotection at the C-2 position.[5][6]

  • For anomeric deacetylation: Reagents like magnesium oxide in methanol (MgO/MeOH) or perchloric acid on silica (HClO₄–SiO₂) can be used to selectively remove the anomeric acetate.[4][11]

  • For primary (C-6) deacetylation: Methods involving iodine in methanol have been shown to selectively remove the primary acetyl ester.[12]

  • For 3-O-deacetylation of acetylated 1-thio-glycosides: Hydrazine hydrate in THF has also been shown to be effective.[5]

Q3: What are the potential side reactions during Zemplén deacetylation?

A3: While Zemplén deacetylation is generally high-yielding, potential issues include:

  • Instability of other functional groups: Disulfide linkages are unstable under the basic conditions of Zemplén deacetylation.[1]

  • Formation of byproducts: An impurity identified as sodium formate (B1220265) has been observed in the ¹H-NMR spectrum after deprotection, potentially arising from the methoxide or methanol.[13]

  • Lack of selectivity: Zemplén conditions are typically not selective and will lead to the cleavage of all ester groups if not carefully controlled.[14]

Troubleshooting Guides

Problem 1: Incomplete Deprotection
Possible Cause Troubleshooting Step
Insufficient reagentIncrease the molar equivalents of the deprotecting agent.
Short reaction timeExtend the reaction time and monitor progress closely using TLC.
Low reaction temperatureIf the protocol allows, consider moderately increasing the reaction temperature.
Poor solvent qualityEnsure the use of dry, high-quality solvents, especially for moisture-sensitive reactions like Zemplén deacetylation.
Problem 2: Lack of Selectivity / Over-deprotection
Possible Cause Troubleshooting Step
Reaction conditions too harshReduce the reaction temperature or shorten the reaction time. For Zemplén deacetylation, using a catalytic amount of base is crucial.[1]
Incorrect reagent for desired selectivityChoose a reagent known for its selectivity towards the target hydroxyl group. For example, use hydrazine hydrate for 2-O-deacetylation instead of a global method like Zemplén.[5][6]
Substrate reactivityThe inherent reactivity of different hydroxyl groups can influence selectivity. Modifying the protecting groups on other parts of the molecule may be necessary.[8]
Problem 3: Formation of Impurities
Possible Cause Troubleshooting Step
Degradation of starting material or productUse milder reaction conditions. For acid-sensitive substrates, enzymatic deprotection might be a better alternative.
Contaminated reagentsUse fresh, high-purity reagents and solvents. For instance, using fresh sodium methoxide or preparing it in situ can help avoid formate impurities in Zemplén reactions.[13]
Work-up procedureNeutralize the reaction mixture carefully. For Zemplén deacetylation, using an ion-exchange resin (H⁺ form) can effectively remove sodium ions.[15]

Experimental Protocols

Protocol 1: General Procedure for Zemplén Deacetylation

This protocol describes a standard method for the complete deacetylation of a per-O-acetylated glycoside.

  • Dissolve the acetylated glycoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (typically 0.1 to 0.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with an acid resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.

  • Filter the resin and concentrate the filtrate under reduced pressure to obtain the deacetylated product.

Protocol 2: Regioselective 2-O-Deacetylation using Hydrazine Hydrate

This method is used for the selective removal of the acetyl group at the C-2 position.[6]

  • Dissolve the acetylated glycoside in tetrahydrofuran (B95107) (THF).

  • Add 85% hydrazine hydrate (typically 3.0 equivalents).

  • Stir the mixture at room temperature for the time specified in the literature (e.g., 11 hours), monitoring by TLC.[6]

  • After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes the yields for the regioselective 2-O-deacetylation of various acetylated glycosides using 85% hydrazine hydrate in THF, as reported by Li and Wang (2004).[6]

EntrySubstrateProductYield (%)
aMethyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosideMethyl 3,4,6-tri-O-acetyl-α-D-glucopyranoside48.8
bPhenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosidePhenyl 3,4,6-tri-O-acetyl-β-D-glucopyranoside46.5
cAllyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosideAllyl 3,4,6-tri-O-acetyl-α-D-glucopyranoside45.7
dAllyl 2,3-di-O-acetyl-4,6-O-benzylidene-β-D-glucopyranosideAllyl 3-O-acetyl-4,6-O-benzylidene-β-D-glucopyranoside59.8
eAllyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranosideAllyl 3-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside58.6
fMethyl 2,3-di-O-acetyl-4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranosideMethyl 3-O-acetyl-4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside80.3
gMethyl 2,3-di-O-acetyl-α-D-glycopyranosideMethyl 3-O-acetyl-α-D-glycopyranoside60.4
hMethyl 2,3-di-O-acetyl-4,6-di-O-benzoyl-α-D-glycopyranosideMethyl 3-O-acetyl-4,6-di-O-benzoyl-α-D-glycopyranoside73.7

Visualizations

Selective_Deprotection_Workflow Start Acetylated Glycoside Decision Desired Outcome? Start->Decision Global Global Deprotection Decision->Global Complete Removal Selective Selective Deprotection Decision->Selective Partial Removal Zemplen Zemplén (NaOMe, MeOH) Global->Zemplen Enzymatic_Global Enzymatic (Broad Specificity) Global->Enzymatic_Global Anomeric Anomeric (HClO4-SiO2, MgO) Selective->Anomeric Primary Primary (C-6) (I2, MeOH) Selective->Primary Secondary Secondary (C-2, C-3) (Hydrazine Hydrate) Selective->Secondary End Deprotected Glycoside Zemplen->End Enzymatic_Global->End Anomeric->End Primary->End Secondary->End

Caption: Decision workflow for choosing a selective deprotection method.

Troubleshooting_Workflow Start Deprotection Reaction CheckTLC Monitor by TLC Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete Starting Material Remains SideProducts Side Products Formed CheckTLC->SideProducts Impurities Observed Complete Reaction Complete CheckTLC->Complete Clean Conversion AdjustTime Increase Time/ Temperature Incomplete->AdjustTime CheckReagents Check Reagent Purity/Amount Incomplete->CheckReagents MilderCond Use Milder Conditions SideProducts->MilderCond Purify Purify Product Complete->Purify AdjustTime->Start CheckReagents->Start MilderCond->Start End Isolated Product Purify->End

Caption: Troubleshooting workflow for deprotection reactions.

References

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to the 2D NMR-Based Structural Confirmation of (3R)-Hydrangenol 8-O-glucoside pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of natural products is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of the two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopic data used to confirm the structure of (3R)-Hydrangenol 8-O-glucoside pentaacetate, a dihydroisocoumarin glycoside isolated from Hydrangea macrophylla. Detailed experimental protocols and visual aids are presented to facilitate a deeper understanding of the methodologies employed.

Introduction to this compound and the Power of 2D NMR

(3R)-Hydrangenol 8-O-glucoside is a naturally occurring compound found in the plant Hydrangea macrophylla. Its pentaacetate derivative is often prepared for easier isolation and characterization. The complex structure, featuring a dihydroisocoumarin core, a glycosidic linkage, and multiple stereocenters, necessitates the use of advanced analytical techniques for definitive structural confirmation. 2D NMR spectroscopy is an indispensable tool in this process, providing through-bond and through-space correlations that allow for the complete assignment of proton (¹H) and carbon (¹³C) signals and the elucidation of the molecule's connectivity. Techniques such as COSY, HSQC, and HMBC are fundamental to piecing together the molecular puzzle.

Comparative Analysis of 2D NMR Data

The structural confirmation of this compound is achieved by meticulously analyzing the correlations observed in its 2D NMR spectra. Below is a summary of the key 2D NMR data and a comparison with alternative analytical techniques.

Data Presentation

Table 1: ¹H and ¹³C NMR Data for the Aglycone Moiety of a Representative Dihydroisocoumarin Glucoside from Hydrangea macrophylla

PositionδC (ppm)δH (ppm, J in Hz)Key HMBC CorrelationsKey COSY Correlations
1~168.0-H-3, H-4-
3~75.0~4.5 (dd)C-1, C-4, C-4a, C-1', C-2', C-6'H-4
4~35.0~3.0 (m)C-3, C-4a, C-5, C-8aH-3
4a~138.0-H-3, H-4, H-5-
5~118.0~7.0 (d)C-4, C-4a, C-7, C-8aH-6
6~130.0~7.5 (t)C-8H-5, H-7
7~115.0~6.9 (d)C-5, C-8aH-6
8~158.0-H-1'', H-6, H-7-
8a~105.0-H-4, H-5, H-7-
1'~135.0-H-2', H-6'-
2', 6'~130.0~7.2 (d)C-4'H-3', H-5'
3', 5'~115.0~6.8 (d)C-1'H-2', H-6'
4'~155.0-H-2', H-6', H-3', H-5'-

Table 2: ¹H and ¹³C NMR Data for the Glucose Moiety of this compound

PositionδC (ppm)δH (ppm, J in Hz)Key HMBC CorrelationsKey COSY Correlations
1''~100.0~5.0 (d)C-8H-2''
2''~72.0~5.2 (t)C-1'', C-3''H-1'', H-3''
3''~73.0~5.1 (t)C-2'', C-4''H-2'', H-4''
4''~68.0~5.3 (t)C-3'', C-5''H-3'', H-5''
5''~72.0~4.0 (m)C-4'', C-6''H-4'', H-6''a, H-6''b
6''a~62.0~4.2 (dd)C-5''H-5'', H-6''b
6''b~62.0~4.1 (dd)C-5''H-5'', H-6''a
Ac-CH₃~20.5-21.0~1.9-2.1 (s)Ac-C=O-
Ac-C=O~169.0-170.5-Ac-CH₃-

Note: The chemical shift values (δ) are approximate and can vary depending on the solvent and experimental conditions. The data presented here is representative for dihydroisocoumarin glucosides isolated from Hydrangea macrophylla. The presence of acetate (B1210297) groups in the pentaacetate derivative will cause downfield shifts of the attached protons and carbons in the glucose moiety.

Table 3: Comparison with Alternative Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of the entire molecule, including stereochemistry through NOESY/ROESY.Unambiguous structure elucidation.Requires larger sample amounts and longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide detailed connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., hydroxyl, carbonyl, aromatic rings).Fast and non-destructive.Provides limited information on the overall structure.
X-ray Crystallography Absolute 3D structure.Definitive structural confirmation.Requires a single crystal of sufficient quality, which can be difficult to obtain.

Experimental Protocols

Sample Preparation

This compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/0.5 mL. The solution is then transferred to a 5 mm NMR tube.

2D NMR Spectroscopy

All NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

  • ¹H NMR: Standard proton NMR spectrum is acquired to identify the proton signals and their multiplicities.

  • ¹³C NMR: Standard carbon NMR spectrum is acquired to identify the carbon signals.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The spectrum shows correlations between coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range correlations (typically through 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which helps to determine the relative stereochemistry and the conformation of the molecule.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Compound This compound Solvent Deuterated Solvent (e.g., CDCl3) Compound->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spec NMR Spectrometer (≥400 MHz) NMR_Tube->NMR_Spec COSY COSY NMR_Spec->COSY HSQC HSQC NMR_Spec->HSQC HMBC HMBC NMR_Spec->HMBC NOESY NOESY/ROESY NMR_Spec->NOESY Analysis Spectral Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Experimental workflow for 2D NMR-based structural confirmation.

logical_relationship cluster_cosy COSY Correlations (¹H-¹H) cluster_hsqc HSQC Correlations (¹H-¹³C, 1 bond) cluster_hmbc HMBC Correlations (¹H-¹³C, 2-3 bonds) H3_H4 H-3 ↔ H-4 Structure Confirmed Structure of This compound H3_H4->Structure Connects adjacent protons H5_H6 H-5 ↔ H-6 H5_H6->Structure Connects adjacent protons H6_H7 H-6 ↔ H-7 H6_H7->Structure Connects adjacent protons Glc_protons Glucose Protons (H-1'' to H-6'') Glc_protons->Structure Connects adjacent protons H3_C3 H-3 ↔ C-3 H3_C3->Structure Assigns protonated carbons H4_C4 H-4 ↔ C-4 H4_C4->Structure Assigns protonated carbons Aromatic_HC Aromatic H ↔ Aromatic C Aromatic_HC->Structure Assigns protonated carbons Glc_HC Glucose H ↔ Glucose C Glc_HC->Structure Assigns protonated carbons H1pp_C8 H-1'' ↔ C-8 (Glycosidic Linkage) H1pp_C8->Structure Connects molecular fragments H3_C1 H-3 ↔ C-1 (Lactone Carbonyl) H3_C1->Structure Connects molecular fragments H3_C1p H-3 ↔ C-1' (Phenyl Ring) H3_C1p->Structure Connects molecular fragments Ac_H_CO Acetate CH₃ ↔ Acetate C=O Ac_H_CO->Structure Connects molecular fragments

Caption: Logical relationships of 2D NMR data for structural confirmation.

Conclusion

The structural confirmation of complex natural products like this compound is a testament to the power and precision of 2D NMR spectroscopy. By systematically acquiring and interpreting a suite of 2D NMR experiments, researchers can confidently piece together the molecular architecture, including the connectivity of all atoms and their relative stereochemistry. The comparative approach presented in this guide underscores the importance of detailed spectral analysis and provides a framework for the structural elucidation of other novel natural products.

A Comparative Analysis of the Bioactivities of Hydrangenol and its 8-O-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of hydrangenol (B20845) and its 8-O-glucoside, two natural compounds found in the leaves of Hydrangea macrophylla. This document summarizes key quantitative data, outlines experimental protocols for the cited bioactivities, and presents visual representations of relevant biological pathways and experimental workflows to aid in research and development.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data on the bioactivities of hydrangenol and its 8-O-glucoside. Direct comparisons are highlighted where data is available from the same study.

BioactivityCompoundMetricValueReference
Anti-allergic Hydrangenol% Inhibition (PCA)48.9% (at 100 mg/kg, p.o.)Matsuda H, et al. (1999) Biol Pharm Bull
Hydrangenol 8-O-glucoside% Inhibition (PCA)33.3% (at 100 mg/kg, p.o.)Matsuda H, et al. (1999) Biol Pharm Bull
Anti-diabetic HydrangenolIC50 (α-glucosidase)0.97 mg/mLIn-Vitro Bioactivity Evaluation of Hydrangenol
HydrangenolIC50 (α-amylase)3.6 mg/mLIn-Vitro Bioactivity Evaluation of Hydrangenol
HydrangenolAdipogenesisSignificant increase in TG levels in 3T3-L1 cells (1-100 µM)Zhang H, et al. (2007) Biol Pharm Bull
Hydrangenol 8-O-glucosideAdipogenesisNo significant effect on TG levels in 3T3-L1 cells (1-100 µM)Zhang H, et al. (2007) Biol Pharm Bull
Neuroprotective Hydrangenol 8-O-glucosideIC50 (AChE)22.66 µMHwang J, et al. (2021) Nutrients
Anti-inflammatory HydrangenolActivitySuppresses NO production and iNOS expression via NF-κB and Nrf2 pathwaysKim et al. (2016) Int Immunopharmacol
Hydrangenol 8-O-glucosideActivityMay have anti-inflammatory activityChemFaces

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Passive Cutaneous Anaphylaxis (PCA) Reaction

This protocol is based on the methodology described by Matsuda H, et al. (1999).

  • Sensitization: Male Wistar rats are sensitized by an intradermal injection of anti-egg albumin serum into their dorsal skin.

  • Drug Administration: After 24 hours, hydrangenol or hydrangenol 8-O-glucoside (100 mg/kg) is orally administered to the rats.

  • Induction of PCA: One hour after drug administration, a solution of egg albumin containing Evans blue dye is injected intravenously to induce the PCA reaction.

  • Evaluation: Thirty minutes after the induction, the rats are euthanized, and the area of the blue spot on the dorsal skin is measured. The percentage of inhibition is calculated by comparing the spot area in the treated group with that of the control group.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the method described by Hwang J, et al. (2021).

  • Enzyme and Substrate Preparation: A solution of acetylcholinesterase (from electric eel), DTNB (Ellman's reagent), and the substrate acetylthiocholine (B1193921) iodide (ATCI) are prepared in a phosphate (B84403) buffer (pH 8.0).

  • Inhibition Reaction: The test compound (hydrangenol 8-O-glucoside) is pre-incubated with the enzyme solution for 15 minutes.

  • Substrate Addition: The reaction is initiated by the addition of the substrate ATCI.

  • Measurement: The absorbance is measured at 412 nm for a specified period using a microplate reader. The rate of reaction is calculated from the change in absorbance over time.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Adipogenesis in 3T3-L1 Cells

This protocol is based on the methodology described by Zhang H, et al. (2007).

  • Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM supplemented with fetal bovine serum.

  • Differentiation Induction: To induce differentiation, two-day post-confluent cells are treated with a differentiation medium containing insulin (B600854), dexamethasone, and isobutylmethylxanthine (IBMX).

  • Compound Treatment: The cells are then cultured in a differentiation medium containing insulin and the test compounds (hydrangenol or hydrangenol 8-O-glucoside) at various concentrations for two days. The medium is then replaced with a fresh medium containing only insulin and the test compounds every two days.

  • Triglyceride (TG) Quantification: After a total of six days of treatment, the intracellular triglyceride content is measured using a commercially available triglyceride quantification kit. The amount of triglyceride is normalized to the protein content of the cells.

α-Glucosidase Inhibition Assay

This protocol is based on the methodology described in the In-Vitro Bioactivity Evaluation of Hydrangenol.

  • Enzyme and Substrate Solution: A solution of α-glucosidase (from Saccharomyces cerevisiae) and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a phosphate buffer (pH 6.8).

  • Inhibition Reaction: The test compound (hydrangenol) is pre-incubated with the α-glucosidase solution.

  • Substrate Addition: The reaction is initiated by the addition of the pNPG solution.

  • Measurement: The reaction mixture is incubated, and the absorbance is measured at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by testing a range of compound concentrations and calculating the percentage of inhibition.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow.

hydrangenol_anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS promotes transcription NO NO (Nitric Oxide) iNOS->NO Inflammation Inflammation NO->Inflammation Hydrangenol Hydrangenol Hydrangenol->NFkB inhibits Nrf2 Nrf2 Hydrangenol->Nrf2 activates HO1 HO-1 Nrf2->HO1 promotes transcription HO1->Inflammation inhibits bioactivity_screening_workflow cluster_workflow General Bioactivity Screening Workflow start Start compound_prep Prepare Hydrangenol and Hydrangenol 8-O-Glucoside Solutions start->compound_prep assay_setup Set up Bioassay (e.g., Enzyme Inhibition, Cell-based) compound_prep->assay_setup incubation Incubate with Test Compounds assay_setup->incubation data_acq Data Acquisition (e.g., Absorbance, Fluorescence) incubation->data_acq data_analysis Data Analysis (e.g., IC50 Calculation) data_acq->data_analysis comparison Compare Bioactivities data_analysis->comparison end End comparison->end

Acetylated vs. Non-Acetylated Hydrangenol Glucoside: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of acetylated and non-acetylated hydrangenol (B20845) glucosides. While direct comparative studies are limited, this document synthesizes available data on the individual compounds and the aglycone, hydrangenol, to offer insights into their potential therapeutic applications.

Overview of Hydrangenol and its Glucosides

Hydrangenol is a dihydroisocoumarin found in plants of the Hydrangea genus. It exists in nature as a glucoside, most notably hydrangenol 8-O-glucoside. Acetylation of the glucoside moiety can modify its physicochemical properties, such as lipophilicity, which in turn may influence its biological activity. This guide focuses on the comparative bioactivity of hydrangenol 8-O-glucoside and its acetylated form, hydrangenol 8-O-glucoside pentaacetate.

Comparative Biological Activity

The primary biological activity for which quantitative data is available for the acetylated form is cholinesterase inhibition. For the non-acetylated form and the aglycone, anti-inflammatory and anti-allergic activities have been reported.

Data Summary
CompoundBiological ActivityAssayResults
Hydrangenol 8-O-glucoside pentaacetate Acetylcholinesterase (AChE) InhibitionEllman's MethodIC50: 22.66 ± 1.63 µM[1]
Butyrylcholinesterase (BChE) InhibitionEllman's MethodIC50: 41.02 ± 3.03 µM[1]
Hydrangenol 8-O-glucoside Anti-allergicPassive Cutaneous Anaphylaxis (PCA) Reaction in ratsSignificant inhibition[2]
Hydrangenol (Aglycone) Anti-inflammatoryLPS-induced Nitric Oxide (NO) Production in RAW 264.7 macrophagesInhibition of NO production[3][4]
Anti-inflammatoryLPS-induced Nitric Oxide (NO) Production in BV2 microglial cellsAttenuation of NO production and iNOS expression[5]
Anti-allergicPassive Cutaneous Anaphylaxis (PCA) Reaction in ratsSignificant inhibition[2]

Signaling Pathways and Experimental Workflows

Cholinesterase Inhibition by Hydrangenol 8-O-glucoside pentaacetate

Hydrangenol 8-O-glucoside pentaacetate has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for Alzheimer's disease.

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE AChE / BChE ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces HGP Hydrangenol 8-O-glucoside pentaacetate HGP->AChE Inhibits

Cholinesterase inhibition by acetylated hydrangenol glucoside.
Anti-inflammatory Action of Hydrangenol

The aglycone, hydrangenol, has been shown to exert anti-inflammatory effects by suppressing the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages[3][4][5]. This is often mediated through the inhibition of signaling pathways such as NF-κB.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Hydrangenol Hydrangenol Hydrangenol->NFkB Inhibits

Anti-inflammatory pathway of hydrangenol.
General Experimental Workflow for Biological Activity Screening

The evaluation of the biological activity of compounds like hydrangenol glucosides typically follows a standardized workflow.

Experimental_Workflow Compound Test Compound (Acetylated or Non-acetylated Hydrangenol Glucoside) Assay In vitro Assay (e.g., Enzyme inhibition, Cell-based assay) Compound->Assay Data Data Acquisition (e.g., Spectrophotometry, Fluorometry) Assay->Data Analysis Data Analysis (e.g., IC50 calculation) Data->Analysis Results Results and Comparison Analysis->Results

General workflow for bioactivity screening.

Detailed Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity[6][7][8][9].

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured at 412 nm.

  • Reagents:

    • Phosphate (B84403) buffer (pH 8.0)

    • DTNB solution

    • AChE or BChE enzyme solution

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

    • Test compound (hydrangenol glucoside derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, enzyme solution, and the test compound at various concentrations.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

    • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then calculated from a dose-response curve.

Antioxidant Activity Assays (DPPH and ABTS)

These assays are commonly used to evaluate the free radical scavenging capacity of compounds[10][11][12][13][14].

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically, typically at 517 nm.

    • Procedure: A solution of the test compound is mixed with a DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol). After a specific incubation period in the dark, the absorbance is measured.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Principle: The pre-formed blue-green ABTS radical cation is reduced by an antioxidant, causing a decolorization that is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).

    • Procedure: The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate. The test compound is then added to the ABTS radical solution, and the absorbance is measured after a set time.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

This cell-based assay is used to assess the potential of a compound to inhibit inflammation[15][16][17][18][19].

  • Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) as a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Procedure:

    • Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a prolonged period (e.g., 24 hours). A control group without LPS stimulation is also included.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • After a short incubation, measure the absorbance at approximately 540 nm.

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.

Conclusion

The available data suggests that acetylation of hydrangenol glucoside may enhance its cholinesterase inhibitory activity, a promising avenue for neurodegenerative disease research. The non-acetylated glucoside and its aglycone, hydrangenol, have demonstrated anti-allergic and anti-inflammatory properties. However, direct comparative studies are necessary to definitively conclude the superior biological activity of either form. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative investigations and further explore the therapeutic potential of these natural compounds.

References

A Comparative Guide to Hyaluronidase Inhibitors: Focusing on Hydrangenol Derivatives and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hydrangenol (B20845) derivatives and other structurally related phenolic compounds as inhibitors of hyaluronidase (B3051955), an enzyme implicated in various physiological and pathological processes, including inflammation, tumor progression, and skin aging.[1][2] Due to the limited availability of extensive quantitative data on a wide range of hydrangenol derivatives in publicly accessible literature, this guide broadens its scope to include other relevant phenolic and natural compounds to offer a valuable comparative context for researchers.

Performance Comparison of Hyaluronidase Inhibitors

Compound ClassCompoundIC50 (µM)Source Organism/EnzymeReference
Phenolic Acids Rosmarinic Acid24.3 (µg/mL)Not Specified--INVALID-LINK--
Protocatechuic Acid107.6 (µg/mL)Not Specified--INVALID-LINK--
Caffeic Acid Trimer220Dracocephalum foetidum--INVALID-LINK--
Flavonoids Luteolin67.38 (µg/mL)Not Specified--INVALID-LINK--
Apigenin-Bovine Testicular Hyaluronidase--INVALID-LINK--
Kaempferol-Bovine Testicular Hyaluronidase--INVALID-LINK--
Triterpenoids Ursolic Acid225.75 (µg/mL)Not Specified--INVALID-LINK--
Oleanolic Acid Methyl Ester84.52Not Specified--INVALID-LINK--
Isocoumarins (R)-(-)-5-hydroxymellein58 ± 16Not Specified--INVALID-LINK--
Positive Control Disodium Cromoglycate650Not Specified--INVALID-LINK--

Experimental Protocols

The following is a detailed methodology for a common in vitro hyaluronidase inhibition assay, based on spectrophotometric determination. This protocol can be adapted for the screening and characterization of novel hyaluronidase inhibitors.

Spectrophotometric Hyaluronidase Inhibition Assay

This assay measures the amount of N-acetylglucosamine released from hyaluronic acid by the action of hyaluronidase.

Materials:

  • Hyaluronidase from bovine testes (e.g., Sigma-Aldrich, Type I-S)

  • Hyaluronic acid (sodium salt)

  • Phosphate (B84403) Buffer (300 mM, pH 5.35 at 37 °C)

  • Enzyme Diluent (e.g., 0.9% NaCl)

  • Test compounds (hydrangenol derivatives or other potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Acid Albumin Solution

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.03% (w/v) hyaluronic acid solution in phosphate buffer. Heat to 90-95°C with stirring to dissolve, then cool to 37°C.[3]

    • Prepare an enzyme stock solution of hyaluronidase (e.g., 1000 units/mL) in cold enzyme diluent and dilute to a working concentration (e.g., ~6 units/mL) immediately before use.[3]

    • Prepare the acid albumin solution according to standard protocols.

  • Assay Protocol:

    • In a series of test tubes, pipette 0.5 mL of the hyaluronic acid solution.

    • Add a specific volume of the test compound solution at various concentrations. For the control, add the same volume of the solvent.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 0.5 mL of the hyaluronidase working solution to each tube at timed intervals.

    • Incubate the reaction mixture at 37°C for exactly 45 minutes.[3]

    • Stop the reaction by adding 9.0 mL of the acid albumin solution.

    • Allow the tubes to stand at room temperature for 10 minutes for the undigested hyaluronic acid to precipitate.

    • Measure the absorbance (or % transmittance) of the supernatant at 600 nm using a spectrophotometer.[3]

  • Calculation of Inhibition:

    • The percentage of hyaluronidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control reaction (without inhibitor).

      • A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Hyaluronidase Inhibition Assay

The following diagram illustrates the key steps in the spectrophotometric assay for determining hyaluronidase inhibitory activity.

Hyaluronidase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent1 Prepare Hyaluronic Acid Solution Incubation1 Pre-incubate HA with Test Compound at 37°C Reagent1->Incubation1 Reagent2 Prepare Hyaluronidase Solution Reaction Add Hyaluronidase to initiate reaction Reagent2->Reaction Reagent3 Prepare Test Compound Dilutions Reagent3->Incubation1 Incubation1->Reaction Incubation2 Incubate at 37°C Reaction->Incubation2 Termination Stop reaction with Acid Albumin Solution Incubation2->Termination Measurement Measure Absorbance at 600 nm Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow of the spectrophotometric hyaluronidase inhibition assay.

Potential Signaling Pathway Modulated by Hyaluronidase Inhibitors

Inhibition of hyaluronidase can impact various cellular signaling pathways, particularly in the context of cancer progression. The degradation of hyaluronic acid by hyaluronidase can generate fragments that promote tumor growth and inflammation.[1] By inhibiting this enzyme, the integrity of the extracellular matrix is better maintained, and the generation of pro-tumorigenic HA fragments is reduced. Recent studies have shown that targeting hyaluronidase 2 (HYAL2) in glioma can lead to apoptosis and cell cycle arrest, suggesting a potential therapeutic strategy.[4]

The following diagram provides a simplified representation of how hyaluronidase inhibition may lead to these anti-cancer effects.

Hyaluronidase_Signaling Inhibitor Hydrangenol Derivative (or other inhibitor) Hyaluronidase Hyaluronidase (e.g., HYAL2) Inhibitor->Hyaluronidase Inhibits ECM_Integrity Maintained ECM Integrity Inhibitor->ECM_Integrity Leads to Apoptosis Induction of Apoptosis Inhibitor->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Inhibitor->Cell_Cycle_Arrest Induces HA_Degradation Hyaluronic Acid Degradation Hyaluronidase->HA_Degradation Promotes Cell_Proliferation Reduced Cell Proliferation HA_Degradation->Cell_Proliferation Leads to ECM_Integrity->Cell_Proliferation

Caption: Potential mechanism of hyaluronidase inhibitors in cancer.

References

cross-validation of experimental results for hydrangenol bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivities of hydrangenol (B20845) with other well-researched natural compounds. The objective is to offer a cross-validation of its experimental results and highlight its potential in drug development. All data is presented in a structured format for clear comparison, accompanied by detailed experimental protocols and visual diagrams of key biological pathways.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and anti-diabetic activities of hydrangenol and its alternatives.

Table 1: Anti-inflammatory Activity (Inhibition of NF-κB)
CompoundIC50 (µM)Cell LineInducerReference
Hydrangenol Not explicitly defined in µM, but inhibits LPS-induced NF-κB nuclear translocationBV2 microglial cellsLPS[1][2]
Curcumin18.2 ± 3.9RAW264.7LPS[3]
Curcumin~23T3-L1 adipocytesTNF-α[4]
Resveratrol (B1683913)Dose-dependent inhibitionMesangial cellsProinflammatory cytokines[5]
Table 2: Antioxidant Activity (DPPH and ABTS Radical Scavenging)
CompoundAssayIC50Reference
Hydrangenol Not explicitly found
CurcuminDPPH3.20 µg/mL[6]
CurcuminABTS15.59 µg/mL[6]
ResveratrolDPPH0.131 mM[7]
ResveratrolABTS2.86 µg/mL[8]
Epigallocatechin gallate (EGCG)DPPH77.2% scavenging at 400 µM[9]
Epigallocatechin gallate (EGCG)ABTSSimilar to DPPH results[9]
Table 3: Anti-diabetic Activity (α-Amylase and α-Glucosidase Inhibition)
CompoundEnzymeIC50Reference
Hydrangenol α-Amylase3.6 mg/mL[10]
Hydrangenol α-Glucosidase0.97 mg/mL[10]
Curcuminα-Amylase51.32 µM[11]
Curcuminα-Glucosidase20.92 µg/mL[12]
Resveratrolα-Amylase3.62 µg/mL[13]
Resveratrolα-Glucosidase22.1 µM[14]
Acarbose (Positive Control)α-Amylase0.51 mg/mL[10]
Acarbose (Positive Control)α-Glucosidase2.1 mg/mL[10]

Signaling Pathways Modulated by Hydrangenol

Hydrangenol exerts its anti-inflammatory effects through the modulation of key signaling pathways. Below are diagrams illustrating these mechanisms.

Hydrangenol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates Hydrangenol Hydrangenol Hydrangenol->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active NF-κB (Active) NFkB->NFkB_active translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Inflammatory_Genes promotes Nucleus Nucleus

Caption: Hydrangenol inhibits the NF-κB signaling pathway.

Hydrangenol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydrangenol Hydrangenol Keap1 Keap1 Hydrangenol->Keap1 induces dissociation from Nrf2 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active translocates ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 activates transcription

Caption: Hydrangenol activates the Nrf2-mediated HO-1 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anti-inflammatory Activity Assay (NF-κB Inhibition in BV2 Microglial Cells)
  • Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of hydrangenol for 1 hour.

  • Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubating for the desired time (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The production of NO is measured in the culture supernatant using the Griess reagent.

  • Western Blot Analysis: To assess the effect on the NF-κB pathway, cells are lysed, and nuclear and cytoplasmic extracts are prepared. The protein levels of p65 in the nucleus and IκBα in the cytoplasm are determined by Western blotting using specific antibodies.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or Lamin B1). The IC50 value is calculated from the dose-response curve of NO production inhibition.

Experimental_Workflow_Anti_inflammatory A 1. Culture BV2 microglial cells B 2. Pre-treat with Hydrangenol A->B C 3. Induce inflammation with LPS B->C D 4. Measure Nitric Oxide (NO) in supernatant C->D E 5. Western Blot for NF-κB pathway proteins C->E F 6. Data Analysis and IC50 determination D->F E->F

Caption: Workflow for assessing anti-inflammatory activity.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727).

  • Sample Preparation: Hydrangenol and reference compounds (e.g., ascorbic acid, trolox) are dissolved in methanol at various concentrations.

  • Reaction: The sample solution is mixed with the DPPH solution in a 96-well plate or a cuvette.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the plot of scavenging activity against the concentration of the compound.

Anti-diabetic Activity Assay (α-Glucosidase and α-Amylase Inhibition)
  • Enzyme and Substrate Preparation: Solutions of α-glucosidase and its substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and α-amylase and its substrate starch are prepared in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Inhibition Assay:

    • α-Glucosidase: Hydrangenol or a reference inhibitor (e.g., acarbose) is pre-incubated with the α-glucosidase solution. The reaction is initiated by adding the pNPG substrate. After incubation, the reaction is stopped, and the absorbance of the released p-nitrophenol is measured at 405 nm.

    • α-Amylase: Hydrangenol or a reference inhibitor is pre-incubated with the α-amylase solution. The reaction is initiated by adding the starch solution. After incubation, the amount of reducing sugar produced is measured using the dinitrosalicylic acid (DNS) method, with absorbance read at 540 nm.

  • Calculation: The percentage of enzyme inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with the inhibitor.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined from the plot of percentage inhibition against the concentration of the compound.

This guide demonstrates that hydrangenol exhibits a range of bioactive properties comparable to, and in some cases potentially exceeding, those of well-established natural compounds. The provided data and protocols offer a solid foundation for further research and development of hydrangenol as a therapeutic agent.

References

Hydrangenol's Efficacy on Skin Health: A Comparative Analysis of In Vivo and In Vitro Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from preclinical models to clinical applications is paramount. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of hydrangenol (B20845), a natural dihydroisocoumarin isolated from Hydrangea serrata, for promoting skin health. The following sections detail the experimental evidence for its anti-photoaging, moisturizing, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols.

Hydrangenol has demonstrated significant promise as a potent agent for skin health, with studies highlighting its ability to mitigate wrinkle formation, enhance skin hydration, and reduce inflammation.[1][2][3][4] Its mechanisms of action have been elucidated through both cellular and animal models, providing a robust foundation for its potential therapeutic and cosmetic applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on hydrangenol, offering a clear comparison of its efficacy across different experimental systems.

In Vivo Efficacy of Hydrangenol in UVB-Irradiated Hairless Mice
ParameterTreatment Group (Oral Administration)ResultReference
Wrinkle FormationHydrangenol (5-40 mg/kg/day for 7 weeks)Dose-dependent mitigation of wrinkle formation.[1][2]
Skin ThicknessHydrangenol (5, 10, 20, or 40 mg/kg)Significant reduction in epidermal, dermal, and total skin thickness compared to the UVB-irradiated control group.[2][5]
Transepidermal Water Loss (TEWL)Hydrangenol (5-40 mg/kg/day)Dose-dependent reduction in TEWL.[5][6]
Skin HydrationHydrangenol (5-40 mg/kg/day)Increased epidermal water content.[5]
Collagen DegradationHydrangenol (5-40 mg/kg/day)Prevented UVB-induced reduction in pro-collagen type I production in a dose-dependent manner.[2][4]
Gene Expression (Skin Tissue)Hydrangenol (5-40 mg/kg/day)- Increased: Involucrin, Filaggrin, AQP3, Pro-COL1A1, Nrf2, HO-1, NQO-1, GCLM, GCLC- Decreased: MMP-1, MMP-3, COX-2, IL-6, HYAL-1, HYAL-2[1][2][3][4]
Protein Expression (Skin Tissue)Hydrangenol (5-40 mg/kg/day)- Increased: Pro-COL1A1, Nrf2, HO-1- Decreased Phosphorylation: ERK, p38, STAT1, c-Fos, c-Jun[2]
In Vitro Efficacy of Hydrangenol
Cell TypeParameterTreatment ConditionResultReference
UVB-irradiated FibroblastsGene ExpressionHydrangenolSuppressed expression of MMP-1, MMP-3, COX-2, IL-6, IL-8, IL-1β, HYAL-1, and HYAL-2.[6]
UVB-irradiated Hs68 cellsReactive Oxygen Species (ROS)HydrangenolReduced ROS production.[2][6]
HaCaT KeratinocytesCell ProliferationHydrangenol (15–60 µM)Promoted cell growth in a wound healing assay.[7][8]
HaCaT KeratinocytesGene ExpressionHydrangenol (15–60 µM)- Upregulated: Hyaluronic acid synthases (HAS1, HAS2, HAS3), Keratin 5, 6, 16- Inhibited: Hyaluronidases (HYAL)[7][8][9]
HDF CellsGene ExpressionHydrangenolUpregulated COL1A1.[9]
H₂O₂-induced DPCsAntioxidant ActivityHydrangenolSignificantly enhanced catalase activity.[10]
H₂O₂-induced DPCsGene ExpressionHydrangenolReduced expression of TNF-α.[10]
GeneralAntioxidant CapacityHydrangenolTEAC values: 1.8 to 3.2 mmol TE/mmolORAC values: 16.5-27.0 mmol TE/mmol[11][12]

Signaling Pathways and Mechanisms of Action

Hydrangenol exerts its protective effects on the skin through the modulation of several key signaling pathways. Upon exposure to UVB radiation, a cascade of inflammatory and degradative processes is initiated. Hydrangenol has been shown to intervene at critical points in these pathways.

Hydrangenol_Signaling_Pathways cluster_UVB UVB Radiation cluster_Hydrangenol Hydrangenol Intervention cluster_MAPK MAPK Pathway cluster_AP1 AP-1 Pathway cluster_STAT1 STAT1 Pathway cluster_Inflammation Inflammation & Degradation cluster_Nrf2 Nrf2/ARE Pathway UVB UVB MAPK p38, ERK UVB->MAPK STAT1 STAT1 UVB->STAT1 Hydrangenol Hydrangenol Hydrangenol->MAPK Inhibits Phosphorylation Hydrangenol->STAT1 Inhibits Phosphorylation Nrf2 Nrf2 Hydrangenol->Nrf2 Activates AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 MMPs MMP-1, MMP-3 AP1->MMPs Cytokines COX-2, IL-6 AP1->Cytokines STAT1->MMPs STAT1->Cytokines ARE Antioxidant Genes (HO-1, NQO-1) Nrf2->ARE

One of the primary mechanisms is the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] Hydrangenol attenuates the phosphorylation of ERK and p38, which in turn suppresses the activation of the transcription factor activator protein 1 (AP-1).[2][6] AP-1 is a key regulator of matrix metalloproteinases (MMPs) like MMP-1 and MMP-3, enzymes responsible for the degradation of collagen and other extracellular matrix proteins that lead to wrinkle formation.[2] Additionally, hydrangenol inhibits the phosphorylation of STAT1, another transcription factor involved in the expression of MMPs and pro-inflammatory cytokines.[2][4]

Concurrently, hydrangenol activates the nuclear factor-E2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[2][6] Nrf2 is a master regulator of the antioxidant response, and its activation by hydrangenol leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[2][3][4] This bolsters the skin's defense against oxidative stress, a primary driver of photoaging.

Experimental Protocols

To facilitate the replication and further investigation of hydrangenol's effects, detailed methodologies for key experiments are provided below.

In Vivo Anti-Photoaging Study in Hairless Mice
  • Animal Model: HR-1 hairless mice are used as the animal model for UVB-induced skin photoaging.[2]

  • UVB Irradiation: The dorsal skin of the mice is exposed to UVB radiation three times a week for a period of seven weeks. The UVB dose is gradually increased during the study.[4]

  • Hydrangenol Administration: Hydrangenol is administered orally on a daily basis at concentrations of 5, 10, 20, or 40 mg/kg body weight for the duration of the seven-week experiment.[1][2][4]

  • Evaluation of Wrinkles: Skin replicas of the dorsal skin are taken and analyzed using image analysis software to quantify wrinkle area, length, and depth.[4]

  • Histological Analysis: Skin tissue samples are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to measure epidermal and dermal thickness. Masson's trichrome staining is used to visualize collagen fibers.[2][4]

  • Gene and Protein Expression Analysis: Total RNA and protein are extracted from the skin tissue. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes. Western blot analysis is used to determine the protein levels and phosphorylation status of key signaling molecules.[2][3][4]

InVivo_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Measures start HR-1 Hairless Mice treatment Daily Oral Hydrangenol (5-40 mg/kg) start->treatment uvb UVB Irradiation (3x/week for 7 weeks) start->uvb wrinkle Wrinkle Analysis (Skin Replicas) histo Histological Analysis (H&E, Masson's Trichrome) mol_bio Molecular Biology (qRT-PCR, Western Blot) uvb->wrinkle outcome Reduced Wrinkles Improved Skin Structure Modulated Gene/Protein Expression mol_bio->outcome

In Vitro Wound Healing Assay in Keratinocytes
  • Cell Culture: Human keratinocytes (HaCaT) are cultured in appropriate media until they reach confluence in a multi-well plate.[7][8]

  • Scratch Wound: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.[7]

  • Treatment: The cells are then treated with various concentrations of hydrangenol (e.g., 15-60 µM).[7][8]

  • Image Acquisition: Images of the wound area are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.

  • Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software. This provides an indication of cell migration and proliferation.[7]

References

Synthetic Hydrangenol Derivatives Emerge as Potent Anti-Inflammatory Agents, Outperforming Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent surge in pharmacological research has identified novel synthetic derivatives of hydrangenol (B20845) with significantly enhanced anti-inflammatory properties and improved metabolic stability compared to their natural precursor. These findings, aimed at researchers, scientists, and drug development professionals, highlight a promising new avenue for the development of potent therapeutics for inflammatory diseases.

Hydrangenol, a natural dihydroisocoumarin, has long been recognized for its anti-inflammatory effects. However, its therapeutic potential has been hampered by metabolic instability. New research has focused on synthesizing derivatives that retain the core pharmacophore of hydrangenol while addressing its stability issues. One standout derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, referred to as Compound 11, has demonstrated superior anti-inflammatory and antinociceptive activities in both in vitro and in vivo studies.[1]

Enhanced Efficacy and Stability of Synthetic Derivatives

Compound 11 has shown to be a potent inhibitor of key inflammatory mediators. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, it effectively downregulated the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1] Furthermore, it suppressed the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[1] A key advantage of Compound 11 is its enhanced plasma stability, overcoming a significant limitation of the parent hydrangenol molecule.[1]

The anti-inflammatory effects of hydrangenol and its derivatives are primarily attributed to their ability to modulate key signaling pathways. Research indicates that these compounds suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[1][2][3] Additionally, they have been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling cascade.[4]

Comparative Anti-Inflammatory Activity

The following table summarizes the observed effects of hydrangenol and its synthetic derivative, Compound 11, on various inflammatory markers.

CompoundTargetModel SystemObserved EffectReference
Hydrangenol NO, iNOSLPS-stimulated BV2 microglial cellsInhibition of production and expression[2][3]
NF-κBLPS-stimulated BV2 microglial cellsSuppression of nuclear translocation of subunits[2][3]
Nrf2-mediated HO-1LPS-stimulated BV2 microglial cellsActivation of pathway[2]
Compound 11 NO, PGE2LPS-induced RAW264.7 macrophagesDominant downregulation of production[1]
iNOS, COX-2LPS-induced RAW264.7 macrophages & Carrageenan-induced ratsInhibition of expression[1]
IL-1β, TNF-α, IL-6LPS-induced RAW264.7 macrophagesSuppression of expression[1]
NF-κB, AP-1, STATLPS-provoked RAW264.7 macrophagesInhibition of pathways[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

Objective: To evaluate the ability of synthetic hydrangenol derivatives to inhibit the production of pro-inflammatory mediators in vitro.

Methodology:

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Nitric Oxide (NO) Assay: After a 24-hour incubation period, the concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis: To determine the effect on protein expression (e.g., iNOS, COX-2, and components of the NF-κB and MAPK pathways), cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane and probing with specific primary and secondary antibodies.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory efficacy of synthetic hydrangenol derivatives.

Methodology:

  • Animals: Male Wistar rats are used for the experiment.

  • Grouping: Animals are divided into a vehicle control group, a positive control group (e.g., indomethacin), and test compound groups at various doses.

  • Compound Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Paw edema is induced by a subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

  • Tissue Analysis: After the experiment, paw tissue can be collected for histological analysis and to measure the expression of inflammatory markers like iNOS and COX-2 via immunohistochemistry or Western blot.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of hydrangenol derivatives and a typical experimental workflow.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Receptors cluster_2 Signaling Cascades cluster_3 Transcription Factors cluster_4 Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB AP1 AP-1 MAPK->AP1 NFkB_p65 NF-κB (p65) NFkB->NFkB_p65 Genes iNOS, COX-2, TNF-α, IL-6, IL-1β AP1->Genes Transcription NFkB_p65->Genes Transcription Hydrangenol Hydrangenol & Derivatives Hydrangenol->MAPK Inhibition Hydrangenol->NFkB Inhibition

Caption: Key inflammatory signaling pathways targeted by hydrangenol derivatives.

G cluster_0 In Vitro cluster_1 In Vivo CellCulture Cell Culture (RAW264.7) Treatment Compound Treatment CellCulture->Treatment LPS_Stim LPS Stimulation Treatment->LPS_Stim Analysis_vitro Analysis: - NO (Griess) - Cytokines (ELISA) - Protein (Western Blot) LPS_Stim->Analysis_vitro AnimalModel Animal Model (Rats) CompoundAdmin Compound Administration AnimalModel->CompoundAdmin Carrageenan Carrageenan Injection CompoundAdmin->Carrageenan Analysis_vivo Analysis: - Paw Volume - Histology - Tissue Markers Carrageenan->Analysis_vivo

Caption: General experimental workflow for evaluating anti-inflammatory potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrangenol (B20845), a naturally occurring dihydroisocoumarin found in the leaves of Hydrangea macrophylla, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of hydrangenol and its related compounds, supported by experimental data and detailed methodologies. We delve into its anti-inflammatory, antioxidant, and anti-diabetic properties, offering insights for the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activities

The therapeutic potential of hydrangenol and its derivatives is rooted in their ability to modulate key biological pathways. The following tables summarize the quantitative data on their performance in various experimental models, providing a basis for objective comparison.

Anti-inflammatory Activity

Hydrangenol and its synthetic analogs have demonstrated significant anti-inflammatory effects. A notable synthetic derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (Compound 11), exhibits potent inhibition of pro-inflammatory mediators.

CompoundAssayTarget/Cell LineIC50 / InhibitionReference
Hydrangenol Nitric Oxide (NO) ProductionLPS-induced RAW264.7 macrophages-[1]
Compound 11 Nitric Oxide (NO) ProductionLPS-induced RAW264.7 macrophagesDominant downregulation[2]
Compound 11 Prostaglandin E₂ (PGE₂) ProductionLPS-induced RAW264.7 macrophagesDominant downregulation[2]

Note: Specific IC50 values for hydrangenol's direct inhibition of NO production in this specific study were not provided, but its modulatory effect on the upstream signaling pathways was established.

Enzyme Inhibitory Activity (Anti-diabetic Potential)

Hydrangenol has been shown to inhibit key enzymes involved in carbohydrate metabolism, suggesting its potential as an anti-diabetic agent.

CompoundEnzymeIC50Positive ControlReference
Hydrangenol α-amylase3.6 mg/mL (52% inhibition)Acarbose (IC50: 0.51 mg/mL, 99% inhibition)[3]
Hydrangenol α-glucosidase0.97 mg/mL (51% inhibition)Acarbose (IC50: 2.1 mg/mL, 46% inhibition)[3]
Antioxidant Capacity

The antioxidant properties of hydrangenol have been evaluated using various assays, demonstrating its ability to scavenge free radicals.

CompoundAssayResultReference
Hydrangenol Trolox Equivalent Antioxidant Capacity (TEAC)1.8 - 3.2 mmol TE/mmol[3]
Hydrangenol Oxygen Radical Absorbance Capacity (ORAC)16.5 - 27.0 mmol TE/mmol[3]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a wide range of hydrangenol analogs is still an emerging area of research, preliminary findings and data from related dihydroisocoumarin and coumarin (B35378) structures provide valuable insights:

  • The Dihydroisocoumarin Scaffold: The core 3,4-dihydro-1H-isochromen-1-one structure is crucial for the biological activity of hydrangenol.

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic rings significantly influence the antioxidant and anti-inflammatory activities. The phenolic hydroxyls are key for free radical scavenging.

  • The 3-Aryl Substituent: The nature of the substituent at the 3-position of the dihydroisocoumarin ring plays a critical role in modulating activity. Modifications to this group can impact potency and selectivity.

  • Planarity and Stability: The conversion of the metabolically unstable dihydroisocoumarin ring of hydrangenol to a more stable 4H-chromen-4-one scaffold in Compound 11 demonstrates a promising strategy for developing more drug-like candidates with enhanced anti-inflammatory properties[2].

Further synthesis and evaluation of a diverse library of hydrangenol analogs with systematic modifications of the aromatic rings and the lactone moiety are necessary to establish a more detailed and predictive SAR model.

Signaling Pathway Modulation

Hydrangenol exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central to the inflammatory and antioxidant responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS and COX-2, resulting in the production of nitric oxide (NO) and prostaglandins (B1171923) (PGE₂). Hydrangenol has been shown to suppress this pathway, thereby reducing the expression of these inflammatory mediators.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) IkBa->NFkB Inhibition Ub Ubiquitination & Degradation IkBa->Ub NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->ProInflammatory_Genes Transcription Inflammatory_Mediators Inflammatory Mediators (NO, PGE₂) ProInflammatory_Genes->Inflammatory_Mediators Hydrangenol Hydrangenol Hydrangenol->IKK Inhibition Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Sequestration Degradation Proteasomal Degradation Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Hydrangenol Hydrangenol Hydrangenol->Keap1 Modification

References

A Comparative Guide to Glycoside Synthesis: Chemical vs. Enzymatic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of glycosides is a critical process in the development of new therapeutics and biological probes. The choice between chemical and enzymatic synthesis methods can significantly impact the efficiency, cost, and environmental footprint of the process. This guide provides an objective comparison of these two primary approaches, supported by experimental data, detailed protocols, and workflow visualizations.

The formation of a glycosidic bond, the linkage that connects a carbohydrate to another molecule, can be achieved through various chemical and enzymatic strategies. Chemical synthesis, with its long history, offers versatility, while enzymatic synthesis provides high specificity and milder reaction conditions. The optimal method depends on the specific glycoside target, desired purity, scale of production, and available resources.

At a Glance: Chemical vs. Enzymatic Glycoside Synthesis

FeatureChemical Synthesis (e.g., Koenigs-Knorr)Enzymatic Synthesis (e.g., using Glycosyltransferases)
Stereoselectivity Variable, often requires specific protecting groups and reaction conditions to control anomeric configuration (α/β mixtures are common).[1][2][3]High to complete stereospecificity, dictated by the enzyme's active site.[3][4]
Regioselectivity Requires extensive use of protecting and deprotecting groups to achieve specific linkages.[3][4]High to complete regioselectivity, as enzymes target specific hydroxyl groups on the acceptor molecule.[4]
Reaction Conditions Often harsh, requiring anhydrous solvents, heavy metal catalysts (e.g., silver or mercury salts), and extreme temperatures.[1][5]Mild, typically performed in aqueous buffers at or near physiological pH and temperature.[2][4]
Yield Can be high for simple glycosides, but overall yields for multi-step syntheses of complex glycans are often low (<1% in some cases).[3] Good reaction yields are considered to be in the range of 60% to 95% for a single step.[3]Generally high, with enzymatic reactions often proceeding with high conversion rates.[3][6]
Substrate Scope Broad, can be applied to a wide range of non-natural donors and acceptors.[3]Generally more limited to the natural substrates of the enzyme, although some enzymes exhibit broader substrate tolerance.[3]
Byproducts & Waste Generates significant amounts of waste, including heavy metal salts and organic solvents, posing environmental concerns.[2][7]Minimal waste generation, as reactions are performed in aqueous media and are highly specific. Considered a "greener" approach.[4][7]
Cost Can be expensive due to the cost of protecting groups, catalysts, solvents, and multi-step procedures.[2][8]The cost of enzymes (especially glycosyltransferases) and nucleotide-sugar donors can be high, but the overall process can be more cost-effective for complex glycosides due to fewer steps.[3][8]
Purification Often requires extensive chromatographic purification to separate the desired product from byproducts and unreacted starting materials.[9]Purification is often simpler due to the high specificity of the reaction, sometimes requiring only removal of the enzyme and buffer components.[10][11]

Experimental Protocols

Chemical Synthesis: Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classic method for forming a glycosidic bond by reacting a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[1][12]

Materials:

  • Glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

  • Glycosyl acceptor (e.g., methyl α-L-fucopyranoside)

  • Promoter (e.g., silver(I) oxide)

  • Catalyst (optional, e.g., 2-aminoethyl diphenylborinate)

  • Anhydrous solvent (e.g., acetonitrile)

  • Celite

Procedure:

  • Dissolve the glycosyl acceptor and silver(I) oxide in anhydrous acetonitrile (B52724) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • If using a catalyst, add it to the mixture.

  • Add the glycosyl donor to the reaction mixture at room temperature.

  • Stir the reaction mixture for a specified time (e.g., 4 hours), monitoring the progress by thin-layer chromatography (TLC). The color of the reaction mixture may change, for instance, from black to gray.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with a suitable solvent (e.g., dichloromethane).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired glycoside.[13]

Enzymatic Synthesis: Glycosyltransferase-Catalyzed Glycosylation

This protocol describes a typical enzymatic glycosylation reaction using a glycosyltransferase to transfer a sugar moiety from a nucleotide-sugar donor to an acceptor molecule.

Materials:

  • Glycosyltransferase (e.g., β1,3-N-acetylglucosaminyltransferase)

  • Acceptor substrate (e.g., a glycoprotein (B1211001) or a smaller oligosaccharide)

  • Donor substrate (e.g., UDP-N-acetylglucosamine)

  • Reaction buffer (e.g., 150 mM sodium cacodylate buffer, pH 7.2)

  • Cofactors (if required by the enzyme, e.g., Mg²⁺, Mn²⁺)

  • Enzyme source (e.g., purified enzyme or cell lysate containing the enzyme)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, acceptor substrate, and donor substrate.

  • If using a cell lysate, add the appropriate amount of total protein (e.g., 10-20 µg). If using a purified enzyme, add the optimized amount.

  • Initiate the reaction by adding the glycosyltransferase.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1-4 hours).

  • Terminate the reaction, for example, by heating or adding a quenching solution.

  • Analyze the reaction mixture to confirm product formation using methods such as high-performance liquid chromatography (HPLC), mass spectrometry, or TLC.

  • Purify the product if necessary. For enzymatically synthesized glycosides, purification can sometimes be as simple as using a C18 cartridge to separate the product from the more polar starting materials and buffer components.[11][14]

Visualizing the Workflows

To better understand the procedural differences, the following diagrams illustrate the typical workflows for chemical and enzymatic glycoside synthesis.

Chemical_Synthesis_Workflow start Start protect Protecting Group Manipulation start->protect activate Activation of Glycosyl Donor protect->activate couple Glycosylation (Coupling) activate->couple deprotect Deprotection couple->deprotect purify Purification (Chromatography) deprotect->purify end Final Glycoside purify->end

A typical workflow for chemical glycoside synthesis.

Enzymatic_Synthesis_Workflow start Start mix Mix Enzyme, Donor, and Acceptor start->mix incubate Incubation mix->incubate purify Purification (e.g., Enzyme Removal) incubate->purify end Final Glycoside purify->end

A streamlined workflow for enzymatic glycoside synthesis.

The Impact on Drug Development

The choice of glycosylation strategy has profound implications in drug development. Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a therapeutic molecule, affecting its solubility, stability, bioavailability, and immunogenicity.

Chemical synthesis offers the flexibility to introduce non-natural sugar moieties and linkages, which can be advantageous for creating novel drug candidates with improved properties. However, the multi-step nature and purification challenges can hinder rapid lead optimization.

Enzymatic synthesis , with its high precision and milder conditions, is particularly well-suited for the glycosylation of sensitive biomolecules like proteins and peptides.[15] The ability to generate homogeneous glycoforms is crucial for ensuring batch-to-batch consistency of biologic drugs, a key regulatory requirement. Furthermore, the "green" nature of enzymatic processes aligns with the growing emphasis on sustainable manufacturing in the pharmaceutical industry.[4][7]

Conclusion

Both chemical and enzymatic synthesis of glycosides are powerful tools in the arsenal (B13267) of chemists and drug developers. Chemical methods provide versatility for creating diverse structures, while enzymatic approaches offer unparalleled precision and sustainability. The selection of the most appropriate method requires a careful evaluation of the target molecule's complexity, the desired purity and yield, and considerations of cost and environmental impact. As enzyme engineering and biocatalysis continue to advance, the utility of enzymatic glycosylation in pharmaceutical development is expected to expand even further, offering efficient and elegant solutions for the synthesis of complex and life-saving glycoconjugates.

References

Safety Operating Guide

Prudent Disposal of (3R)-Hydrangenol 8-O-glucoside pentaacetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for (3R)-Hydrangenol 8-O-glucoside pentaacetate (CAS No. 113270-98-7), and given that its toxicological and ecological properties are not well-characterized, a conservative approach is mandated. Therefore, it is essential to handle and dispose of this compound as a potentially hazardous chemical waste.

Summary of Key Information

As specific quantitative data regarding the disposal of this compound is not publicly available, the following table summarizes the known information and the conservative approach that should be taken.

ParameterInformationDisposal Consideration
CAS Number 113270-98-7Use for waste manifest and labeling.
Synonyms Not widely availableN/A
Hazard Classification Not officially classified. Toxicological properties are not fully investigated.[1]Treat as hazardous waste.
Physical Form Typically a solid powder.Solid waste stream.
Solubility Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone (B3395972).Do not dispose of down the drain. Solutions should be treated as chemical waste.
Regulatory Framework Disposal is governed by local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA) in the U.S.[2][3]Follow all applicable hazardous waste regulations.

Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound or its waste.

2. Waste Segregation and Collection

  • Solid Waste:

    • Collect any unused or expired this compound powder in a dedicated, properly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, spatulas, and disposable gloves should also be placed in this container.

  • Liquid Waste:

    • If the compound is in solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • Original containers of the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for chemically contaminated glassware or plastic.

3. Waste Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label should include:

    • The full chemical name: "this compound"

    • The CAS Number: "113270-98-7"

    • An indication of the hazards (in the absence of data, "Caution: Chemical with Unknown Hazards" is appropriate).

    • The accumulation start date.

    • The name of the principal investigator or research group.

4. Storage of Chemical Waste

  • Store the sealed waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.

5. Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound in the regular trash or down the sanitary sewer.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound is_sds_available Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds Yes treat_as_hazardous Assume the compound is hazardous due to a lack of toxicological data. is_sds_available->treat_as_hazardous No storage Store waste in a designated satellite accumulation area. follow_sds->storage waste_type Identify the waste type. treat_as_hazardous->waste_type solid_waste Solid Waste: Collect in a labeled hazardous waste container. waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in a labeled hazardous waste container. waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, etc.): Dispose of as solid hazardous waste. waste_type->contaminated_materials Contaminated Items solid_waste->storage liquid_waste->storage contaminated_materials->storage disposal Arrange for pickup by EHS or a licensed hazardous waste contractor. storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3R)-Hydrangenol 8-O-glucoside pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3R)-Hydrangenol 8-O-glucoside pentaacetate. The following procedures are based on best practices for handling similar acetylated glycoside compounds in a laboratory setting.

I. Personal Protective Equipment (PPE)

When handling this compound, which is typically a powder solid, adherence to standard laboratory safety protocols is essential. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Gloves and Lab CoatWear appropriate protective gloves and clothing to prevent skin exposure.[1][2] A standard lab coat should be worn at all times.
Respiratory Protection Particle Filter/MaskUnder normal use conditions where dust formation is minimal, respiratory protection is not typically required.[1][2] However, if handling procedures may generate dust, a particle filter is recommended.[2]

II. Operational Plan: Step-by-Step Handling and Disposal

A. Pre-Handling Preparations:

  • Area Preparation: Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, before beginning the experiment.

B. Handling the Compound:

  • Don PPE: Put on the required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the powdered compound. To avoid creating dust, perform this task in a draft-shielded balance enclosure or a fume hood.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Common solvents for similar compounds include Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.

  • General Handling: Avoid direct contact with the skin, eyes, or clothing.[1][2] Do not ingest or inhale the compound.[1][2]

C. Storage:

  • Container: Keep the container tightly closed when not in use.[1]

  • Environment: Store in a dry, cool, and well-ventilated place.[1][2] For long-term storage, follow the supplier's recommendations, which may include refrigeration or freezing.

D. Disposal Plan:

  • Solid Waste: Sweep up any spilled solid material and place it into a suitable, labeled container for chemical waste disposal.[2] Avoid actions that could generate dust.[2]

  • Liquid Waste: Collect any solutions containing the compound in a designated and properly labeled hazardous waste container.

  • Environmental Precautions: Do not release the chemical into the environment.[2]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.

III. Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS of Similar Compounds prep2 Prepare Work Area prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Don Personal Protective Equipment prep3->handle1 Proceed to Handling handle2 Weigh Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Store Compound handle3->post1 Experiment Complete post2 Dispose of Waste post1->post2

Caption: Workflow for Safe Handling and Disposal.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.